Citramide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-3(10)1-6(13,5(9)12)2-4(8)11/h13H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQPXMRGNQJXGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)C(CC(=O)N)(C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208408 | |
| Record name | Citramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
597-59-1 | |
| Record name | 2-Hydroxy-1,2,3-propanetricarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=597-59-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Citramide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Citramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00208408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Citramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Citramide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6E26KT6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Cetrimide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cetrimide (B107326), a quaternary ammonium (B1175870) compound, is a cationic antiseptic agent with a broad spectrum of antimicrobial activity. Its primary mechanism of action involves the disruption of microbial cell membranes, leading to a cascade of events culminating in cell death. This technical guide provides a comprehensive overview of the core mechanisms by which Cetrimide exerts its antimicrobial effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways.
Primary Mechanism: Disruption of Microbial Cell Membrane Integrity
The principal target of Cetrimide is the microbial cell membrane, a critical structure for maintaining cellular homeostasis. As a cationic surfactant, Cetrimide's positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[1] This initial binding is followed by the insertion of its hydrophobic alkyl tail into the lipid bilayer.
This insertion disrupts the ordered structure of the phospholipid bilayer, leading to a series of detrimental effects:
-
Increased Membrane Permeability: The integration of Cetrimide molecules into the membrane increases its fluidity and creates pores, compromising its function as a selective barrier.
-
Leakage of Intracellular Components: The loss of membrane integrity results in the leakage of essential low-molecular-weight cytoplasmic constituents, including potassium ions (K+), inorganic phosphate, and nucleotides.[2]
-
Dissipation of Membrane Potential: The efflux of ions disrupts the electrochemical gradients across the membrane, leading to the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes.
The culmination of these events is the loss of metabolic function and, ultimately, cell lysis.
Visualization of Membrane Disruption
The following diagram illustrates the proposed mechanism of Cetrimide's interaction with the bacterial cell membrane.
References
An In-depth Technical Guide to the Chemical Properties and Structure of Cetrimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimide, a potent antiseptic and cationic surfactant, is a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical and cosmetic industries.[1][2][3] Its broad-spectrum antimicrobial activity against Gram-positive and some Gram-negative bacteria, coupled with its detergent and emulsifying properties, makes it a versatile ingredient in various formulations, including antiseptic creams, wound cleansers, and medicated shampoos.[4][5] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of Cetrimide, tailored for professionals in research and drug development.
Chemical Structure and Composition
Cetrimide is not a single chemical entity but a mixture of several alkyltrimethylammonium bromides. The primary component is trimethyltetradecylammonium (B159623) bromide (TTAB), with smaller amounts of dodecyltrimethylammonium (B156365) bromide (DTAB) and hexadecyltrimethylammonium bromide (CTAB).[6] The general structure consists of a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, which imparts its characteristic surfactant properties.
Diagram: Chemical Structure of the Main Components of Cetrimide
Caption: The primary components of Cetrimide.
Physicochemical Properties
A summary of the key physicochemical properties of Cetrimide is presented in the table below. These properties are crucial for formulation development, ensuring stability, and predicting its behavior in various systems.
| Property | Value | References |
| IUPAC Name | Trimethyl(tetradecyl)azanium;bromide | [7] |
| Synonyms | Cetrimonium bromide, TTAB | [6] |
| CAS Number | 8044-71-1 (for the mixture) | [7] |
| Chemical Formula | Primarily C₁₇H₃₈BrN (for TTAB) | |
| Molecular Weight | 336.4 g/mol (for TTAB) | |
| Appearance | White to creamy-white, voluminous, free-flowing powder | [8][9] |
| Odor | Faint, characteristic | [8] |
| Taste | Bitter, soapy | [8] |
| Melting Point | 237-250 °C (decomposes) | [10][11][12][13] |
| Boiling Point | Decomposes | [14][15] |
| Solubility | Freely soluble in water, ethanol (B145695), and chloroform (B151607); practically insoluble in ether. | [4][7][8][9] |
| pH (1% w/v aqueous solution) | 5.0 - 7.5 | [8] |
| Critical Micelle Concentration (CMC) | Approximately 0.5% in water |
Mechanism of Action
Cetrimide's antimicrobial and surfactant properties are intrinsically linked to its molecular structure.
Antimicrobial Action
As a cationic surfactant, the positively charged quaternary ammonium headgroup of Cetrimide interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[1][3] This interaction disrupts the membrane's integrity, leading to the leakage of essential intracellular constituents and ultimately cell death.[2][3]
Diagram: Mechanism of Antimicrobial Action
Caption: Disruption of bacterial cell membrane by Cetrimide.
Surfactant Properties
The amphiphilic nature of Cetrimide, possessing both a hydrophobic tail and a hydrophilic head, allows it to reduce the surface tension of aqueous solutions.[9] Above its critical micelle concentration (CMC), Cetrimide molecules self-assemble into micelles, which can encapsulate poorly water-soluble substances, thereby acting as a solubilizing agent.[9]
Diagram: Micelle Formation
Caption: Self-assembly of Cetrimide molecules into a micelle.
Synthesis
Cetrimide is synthesized via the quaternization of a tertiary amine, typically trimethylamine (B31210), with a long-chain alkyl halide, such as 1-bromotetradecane (B124005) for the synthesis of TTAB.[2][8]
General Synthesis Protocol
-
Reaction Setup: A solution of 1-bromotetradecane is added to a solution of trimethylamine in a suitable solvent, such as ethanol or isopropyl alcohol.[11]
-
Reaction Conditions: The reaction mixture is stirred at room temperature or refluxed for a specific period to ensure complete reaction.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]
-
Isolation and Purification: The resulting solid product is filtered and washed with a non-polar solvent like ethyl acetate (B1210297) to remove any unreacted starting materials.[11] The crude product is then purified by recrystallization from a solvent system such as ethanol-ether.[11]
-
Drying: The purified Cetrimide is dried under vacuum to remove any residual solvents.[11]
Experimental Protocols for Analysis
Accurate and reliable analytical methods are essential for the quality control of Cetrimide in raw materials and finished products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a common method for the determination of Cetrimide.
Diagram: Experimental Workflow for HPLC Analysis of Cetrimide
Caption: A typical workflow for the quantitative analysis of Cetrimide using HPLC.
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate) and organic solvents like methanol (B129727) and acetonitrile (B52724) is typical. A common ratio is 15:60:25 (v/v/v) of 0.1M ammonium acetate, methanol, and acetonitrile. The pH of the mobile phase is adjusted to approximately 3.
-
Flow Rate: A flow rate of 1.0 mL/min is generally employed.
-
Detection: UV detection at a wavelength of 280 nm is often used.
-
Injection Volume: A 10 µL injection volume is typical.
-
Quantification: The concentration of Cetrimide is determined by comparing the peak area of the sample to that of a standard solution of known concentration.
Titration
Titration methods are employed for the assay of Cetrimide, particularly for determining its purity. The European Pharmacopoeia describes an assay method for Cetrimide.[8] Alternative titration methods, such as titration with perchloric acid or silver nitrate, have also been reported to provide high accuracy and precision.[8]
A detailed protocol as per the European Pharmacopoeia should be followed for regulatory compliance. The general principle involves a two-phase titration.
-
Sample Preparation: A known weight of Cetrimide is dissolved in water.
-
Extraction: The aqueous solution is transferred to a separating funnel, and chloroform and a solution of potassium iodide are added. The mixture is shaken, and the chloroform layer is discarded. This extraction step is repeated.
-
Titration: After acidification with hydrochloric acid, the aqueous layer is titrated with a standard solution of potassium iodate (B108269).
-
Endpoint Detection: The endpoint is determined by the disappearance of the deep brown color of iodine. A small amount of chloroform can be added to better visualize the color change in the organic phase.
-
Blank Titration: A blank titration is performed to account for any interfering substances.
-
Calculation: The percentage of alkyltrimethylammonium bromides is calculated from the volume of potassium iodate solution consumed.
Spectral Data
Spectroscopic analysis is crucial for the structural elucidation and identification of Cetrimide.
| Spectroscopic Data | Interpretation | References |
| ¹H NMR (in CDCl₃) | Signals corresponding to the methyl protons of the trimethylammonium group, the methylene (B1212753) protons of the long alkyl chain, and the terminal methyl group of the alkyl chain are observed. A representative spectrum shows peaks around δ 3.47 (s, 9H, N(CH₃)₃), 3.56 (m, 2H, NCH₂), 1.72 (m, 2H, NCH₂CH₂), 1.18-1.42 (m, 22H, N(CH₂)₂(CH₂)₁₁), and 0.86 (t, 3H, N(CH₂)₁₃CH₃). | [11] |
| ¹³C NMR (in CDCl₃) | Resonances for the carbon atoms of the trimethylammonium group, the methylene carbons of the alkyl chain, and the terminal methyl carbon are present. A representative spectrum shows peaks around δ 63.7 (NCH₂), 51.3 (N(CH₃)₃), and various signals for the alkyl chain carbons between δ 14.1 and 31.9. | [11] |
| IR Spectroscopy | Characteristic absorption bands for C-H stretching of the alkyl chain, and C-N stretching of the quaternary ammonium group are expected. | - |
| UV-Vis Spectroscopy | Cetrimide does not possess a strong chromophore and thus exhibits weak UV absorption. | - |
Safety and Toxicology
Cetrimide is generally considered safe for topical use in diluted concentrations. However, concentrated solutions can cause skin and eye irritation.[1] Ingestion can lead to gastrointestinal irritation.[8] It is important to handle Cetrimide with appropriate personal protective equipment in a laboratory or manufacturing setting.
Conclusion
Cetrimide's unique combination of antimicrobial and surfactant properties has established it as a valuable component in numerous pharmaceutical and personal care products. A thorough understanding of its chemical structure, physicochemical properties, and analytical methodologies is paramount for formulation scientists and researchers to ensure the development of safe, effective, and stable products. This guide provides a foundational technical overview to support these endeavors.
References
- 1. orbit.dtu.dk [orbit.dtu.dk]
- 2. Cetyltrimethylammonium bromide - American Chemical Society [acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cetrimide Ph.Eur and Strong Cetrimide (cGMP) - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 7. fiveable.me [fiveable.me]
- 8. research.biust.ac.bw [research.biust.ac.bw]
- 9. uspbpep.com [uspbpep.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. organic chemistry - Production of CTAB - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Development and Validation of a Novel RP-HPLC Method for the Determination of Cetrimide and Chlorhexidine Gluconate in … [ouci.dntb.gov.ua]
An In-Depth Technical Guide to the Solubility and Stability of Cetrimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Cetrimide, a quaternary ammonium (B1175870) compound widely used as an antiseptic and surfactant. The information presented herein is intended to support research, development, and formulation activities involving this critical pharmaceutical ingredient.
Core Concepts: Solubility and Stability
Understanding the solubility and stability of an active pharmaceutical ingredient (API) like Cetrimide is fundamental to its formulation, efficacy, and safety.
-
Solubility dictates the concentration of a substance that can be dissolved in a given solvent to form a homogeneous solution. It is a critical parameter for achieving desired therapeutic concentrations and ensuring bioavailability.
-
Stability refers to the ability of a substance to resist chemical change or degradation over time under various environmental conditions. Ensuring the stability of Cetrimide in a formulation is paramount to maintaining its potency and preventing the formation of potentially harmful degradation products.
Solubility Profile of Cetrimide
Cetrimide is a mixture of quaternary ammonium salts, primarily trimethyltetradecylammonium (B159623) bromide. Its solubility is influenced by the nature of the solvent, temperature, and pH.
Qualitative and Quantitative Solubility Data
The solubility of Cetrimide in various common solvents is summarized in the table below. The data is compiled from various pharmacopeial and scientific sources.
| Solvent | Qualitative Description | Quantitative Solubility |
| Water | Freely soluble[1][2][3][4] | 1 part in 10 parts of water[1]; 20 g/100 mL[5]; 560,000 mg/L at 20°C, pH 7[6]; Soluble in 1 M water at 20°C[7] |
| Ethanol (95%) | Freely soluble[1][2][3][4] | ≥112.6 mg/mL[8] |
| Methanol | Soluble | - |
| Isopropanol | Soluble | - |
| Chloroform | Freely soluble[1][2][3] | - |
| Acetone | Sparingly soluble[9] | - |
| Ether | Practically insoluble[1][2][3] | - |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥5.33 mg/mL[8] |
Stability Profile of Cetrimide
Cetrimide is generally a stable compound, particularly in its dry, solid state. However, its stability in solution is influenced by several factors.
General Stability Characteristics
-
Solid State: Cetrimide is chemically stable in its dry, powdered form.[1][5]
-
Aqueous Solutions: Aqueous solutions of Cetrimide are stable at ambient temperatures and can be sterilized by autoclaving.[1][5]
Factors Affecting Stability
The stability of Cetrimide in solution is dependent on the following factors:
-
pH: Cetrimide is most effective and stable in neutral or slightly alkaline solutions.[1] Its activity is significantly reduced in acidic media.[1]
-
Presence of Metal Ions: The presence of metal ions in aqueous solutions can reduce the antimicrobial activity of Cetrimide.[1][5]
-
Organic Matter: The presence of organic matter can also diminish the stability and efficacy of Cetrimide solutions.[1]
-
Light: While not extensively detailed in the provided results, photostability is a critical parameter for all pharmaceuticals. Forced degradation studies under UV light are necessary to fully characterize the photostability of Cetrimide.
The logical relationship of factors affecting Cetrimide stability is visualized below.
Caption: Key factors influencing the chemical stability of Cetrimide in solution.
Experimental Protocols
The following sections detail standardized experimental protocols for determining the solubility and stability of Cetrimide.
Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.
Objective: To determine the equilibrium solubility of Cetrimide in a specific solvent.
Materials:
-
Cetrimide powder
-
Selected solvent (e.g., water, ethanol)
-
Glass flasks with stoppers
-
Shaking incubator or water bath with temperature control
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of Cetrimide powder to a glass flask.
-
Add a known volume of the selected solvent to the flask.
-
Seal the flask and place it in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the flask for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, cease agitation and allow the suspension to settle.
-
Visually inspect the flask to confirm the presence of undissolved solid, indicating a saturated solution.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample to remove any undissolved particles.
-
Analyze the concentration of Cetrimide in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
The determined concentration represents the solubility of Cetrimide in the solvent at the specified temperature.
The experimental workflow for solubility determination is illustrated in the following diagram.
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Protocol for Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for assessing the stability of Cetrimide by separating its intact form from any potential degradation products.
Objective: To develop and validate an HPLC method capable of quantifying the decrease in Cetrimide concentration and detecting the formation of degradation products over time.
Materials:
-
Cetrimide reference standard
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH
-
HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)
-
HPLC column (e.g., C18)
-
Forced degradation equipment (e.g., oven, UV chamber, acid/base/oxidizing agent solutions)
Procedure:
1. Forced Degradation Studies:
-
Acid and Base Hydrolysis: Expose Cetrimide solutions to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at elevated temperatures.
-
Oxidation: Treat a Cetrimide solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid Cetrimide and a Cetrimide solution to dry heat.
-
Photodegradation: Expose solid Cetrimide and a Cetrimide solution to UV light.
2. Method Development and Optimization:
-
Select an appropriate HPLC column and mobile phase to achieve good separation between the Cetrimide peak and any degradation product peaks.
-
Optimize chromatographic conditions such as mobile phase composition, pH, flow rate, and column temperature.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess Cetrimide in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Range: Define the concentration interval over which the method is precise, accurate, and linear.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
4. Stability Study:
-
Store Cetrimide solutions under various conditions (e.g., different temperatures, humidity levels, and light exposures).
-
At specified time points, analyze the samples using the validated stability-indicating HPLC method.
-
Quantify the remaining Cetrimide and any formed degradation products to determine the degradation kinetics.
The logical flow of developing a stability-indicating HPLC method is depicted below.
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Conclusion
This technical guide provides essential information on the solubility and stability of Cetrimide, supported by detailed experimental protocols. The presented data and methodologies are intended to serve as a valuable resource for scientists and professionals in the pharmaceutical industry, aiding in the development of safe, effective, and stable formulations containing Cetrimide. Further research into the quantitative solubility in a broader range of organic solvents and a more detailed investigation of degradation kinetics under specific stress conditions would be beneficial for a more complete understanding of this important pharmaceutical compound.
References
- 1. phexcom.com [phexcom.com]
- 2. Cetrimide (BP, Ph. Eur.) pure, pharma grade Experts, Your Trusted Choice [ar-reagent.com]
- 3. 1119-97-7 CAS | CETRIMIDE | Quaternary Ammonium Compounds | Article No. 2669D [lobachemie.com]
- 4. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 5. Cetrimide CAS#: 8044-71-1 [m.chemicalbook.com]
- 6. Cetrimide [sitem.herts.ac.uk]
- 7. enamine.net [enamine.net]
- 8. apexbt.com [apexbt.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Foundational Research on Citramide Synthesis and Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning Citramide (2-hydroxypropane-1,2,3-tricarboxamide) and its derivatives. The focus of this document is on the synthesis, experimental protocols, and the quantitative assessment of the performance of these compounds, primarily in the context of their application as kinetic hydrate (B1144303) inhibitors (KHIs) in the oil and gas industry. While this compound's primary application lies in industrial chemistry, this guide serves as a comprehensive resource for professionals interested in its chemical synthesis and physical properties.
Introduction to this compound and its Derivatives
This compound is a molecule derived from citric acid, characterized by a central hydroxyl group and three carboxamide functionalities. Its derivatives, particularly trialkyl citramides and bis(trialkyl citric acid) amides, have garnered attention for their potential as non-polymeric kinetic hydrate inhibitors. These compounds are designed to delay the formation of gas hydrates in pipelines, a critical issue in the energy sector. Research has focused on modifying the alkyl substituents on the amide groups to optimize their performance in preventing hydrate nucleation and growth.[1]
It is important to note that extensive research into the biological signaling pathways of this compound and its derivatives is not available in the current scientific literature. The primary application and research focus for these compounds have been in industrial settings, specifically as kinetic hydrate inhibitors. Therefore, this guide will focus on the chemical synthesis and physical performance of these molecules.
Synthesis of this compound and its Derivatives
The synthesis of this compound derivatives primarily involves the amidation of citric acid esters, followed by further modifications to create more complex structures.
Synthesis of Trialkyl Citramides
The foundational step in producing this compound derivatives is the synthesis of trialkyl citramides from triethyl citrate (B86180) and the corresponding alkyl amines.
This protocol is adapted from the methodology described in the work by Ghosh & Kelland (2022).
Materials:
-
Triethyl citrate (1 equivalent)
-
Alkyl amine (e.g., n-propylamine, isobutylamine) (6.6 equivalents total)
-
Methanol
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Rota-vacuum
Procedure:
-
In a 100 mL round-bottom flask, combine triethyl citrate (1 equivalent), the chosen alkyl amine (3.3 equivalents), and methanol.
-
Stir the reaction mixture at room temperature for 3 days.
-
After 3 days, inject an additional 3.3 equivalents of the alkyl amine into the reaction mixture.
-
Continue stirring at room temperature for one more day.
-
Dry the resulting mixture in a rota-vacuum at 70 °C for 2 hours to yield the trialkyl this compound. The formation of the product is typically confirmed by NMR spectroscopy.[1]
Synthesis of Bis(trialkyl citric acid) Amides
To enhance the kinetic hydrate inhibition performance, trialkyl citramides can be dimerized to form bis(trialkyl citric acid) amides. This is achieved by reacting two equivalents of a trialkyl this compound with a diacid dichloride.
This protocol is also based on the work of Ghosh & Kelland (2022).
Materials:
-
Trialkyl this compound (4.4 mmol)
-
Aliphatic acid-dichloride (e.g., malonyl dichloride, oxydiacetyl dichloride) (2.0 mmol)
-
Triethylamine (B128534) (NEt₃) (8 mmol)
-
Dichloromethane (DCM)
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 100 mL round-bottom flask, dissolve the trialkyl this compound (4.4 mmol) and triethylamine (8 mmol) in 20 mL of DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of the respective aliphatic acid-dichloride (2.0 mmol) in 10 mL of DCM to the trialkyl this compound solution over a period of 30 minutes with continuous stirring.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
The resulting bis(trialkyl citric acid) amide can then be isolated and purified.
Quantitative Data on Performance
The primary quantitative measure of performance for this compound derivatives is their effectiveness as kinetic hydrate inhibitors. This is typically assessed by measuring the onset temperature of gas hydrate formation in high-pressure rocking cell experiments. A lower onset temperature indicates better KHI performance.
The following tables summarize the KHI test results for various mono- and bis-(trialkyl citric acid) amides and polymaleic trialkylthis compound esters from slow constant cooling experiments.[1][2]
Table 1: Slow Constant Cooling KHI Test Results for Mono- and Bis-(trialkyl citric acid) Amides
| Entry | Sample | Concentration (ppm) | Avg. Onset Temperature (Tₒ) (°C) | Standard Deviation (°C) |
| 1 | No additive | - | 17.2 | 0.6 |
| 2 | VP:VCap 1:1 | 2500 | 8.9 | 0.4 |
| 3 | TnPrCAm | 2500 | 16.3 | 0.4 |
| 4 | TiBuCAm | 2500 | 13.9 | 0.5 |
| 5 | Malonyl-TnPrCAm | 2500 | 16.3 | 0.5 |
| 6 | Malonyl-TiBuCAm | 2500 | 13.5 | 0.6 |
| 7 | Oxydiacetyl-TnPrCAm | 2500 | 12.8 | 0.4 |
| 8 | Oxydiacetyl-TiBuCAm | 2500 | 8.4 | 0.3 |
| 9 | Oxydiacetyl-TiBuCAm + n-decane | 2500 | 6.2 | 0.4 |
TnPrCAm: Tri-n-propylthis compound TiBuCAm: Tri-iso-butylthis compound VP:VCap 1:1: N-vinyl pyrrolidone/N-vinyl caprolactam 1:1 copolymer (a standard KHI)
Table 2: Slow Constant Cooling KHI Test Results for Polymaleic Trialkylthis compound Esters
| Entry | Sample | Concentration (ppm) | Avg. Onset Temperature (Tₒ) (°C) | Standard Deviation (°C) |
| 1 | PMA (MW 800) | 2500 | 17.1 | 0.3 |
| 2 | PMA-TnPrCAm | 2500 | 13.4 | 0.6 |
| 3 | PMA-TiBuCAm | 2500 | 11.6 | 0.7 |
| 4 | PMA-TnPrCAm/TiBuCAm (1:1) | 2500 | 12.8 | 0.2 |
PMA: Polymaleic anhydride
Mandatory Visualizations
Synthesis Workflows
The following diagrams illustrate the synthesis pathways for trialkyl citramides and their bis-amide derivatives.
Caption: Synthesis workflow for Trialkyl Citramides.
Caption: Synthesis workflow for Bis(trialkyl citric acid) Amides.
Experimental Workflow
The following diagram outlines the experimental workflow for evaluating the kinetic hydrate inhibitor performance of this compound derivatives.
Caption: Experimental workflow for KHI performance testing.
References
Unveiling the Surfactant Power of Cetrimide: A Technical Guide for Researchers
For Immediate Release
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the core surfactant properties of Cetrimide (B107326). This document provides a detailed exploration of its physicochemical characteristics, mechanism of action, and key experimental applications, with a focus on quantitative data and detailed methodologies.
Introduction to Cetrimide: A Cationic Surfactant
Cetrimide, a quaternary ammonium (B1175870) compound, is a potent cationic surfactant widely utilized in research and pharmaceutical applications for its excellent antiseptic, detergent, and antimicrobial properties.[1][2][3] Its amphiphilic nature, comprising a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium head group, allows it to reduce the surface tension of aqueous solutions, thereby enhancing wetting and spreading.[3] This guide delves into the fundamental surfactant characteristics of Cetrimide, providing researchers with the essential knowledge to effectively harness its properties in their work.
Physicochemical Properties of Cetrimide
The efficacy of Cetrimide as a surfactant is defined by several key physicochemical parameters. These properties are crucial for understanding its behavior in solution and its interactions with biological systems.
Data Presentation: Quantitative Surfactant Properties
The following tables summarize the critical quantitative data related to the surfactant properties of Cetrimide.
| Property | Value | Conditions | Source(s) |
| Critical Micelle Concentration (CMC) | ~0.01% (w/v) | Aqueous solution | [2] |
| 0.025 mol/L | Aqueous solution | ||
| 0.97 mg/mL | In Phosphate Buffered Saline (PBS) | [4] | |
| Aggregation Number | 75 - 120 (average ~95) | At 30°C | [5][6] |
| 48 | At CMC, 303 K | [1] | |
| Molecular Weight | 336.4 g/mol | [7] | |
| Solubility | Freely soluble in water and ethanol (B145695) | [2] |
| Concentration (% w/v) | Surface Tension (mN/m) |
| 0.1 | 45.3 |
| 0.25 | 40.1 |
| 0.50 | 36.2 |
| 0.75 | 35.8 |
| 1.0 | 35.5 |
| 2.0 | 35.2 |
Mechanism of Action: Disruption of Bacterial Cell Membranes
The primary antimicrobial mechanism of Cetrimide stems from its cationic nature, which facilitates its interaction with the negatively charged components of bacterial cell membranes, such as phospholipids (B1166683) and teichoic acids.[8] This interaction leads to the disruption of membrane integrity, causing the leakage of essential intracellular components, including potassium ions, and ultimately resulting in cell death.[9][10][11][12] While the action is primarily a direct biophysical disruption, this alteration of the membrane potential can interfere with cellular signaling processes.[8][13]
Experimental Protocols
This section provides detailed methodologies for key experiments involving Cetrimide, allowing researchers to replicate and adapt these procedures for their specific needs.
Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This protocol outlines the steps to determine the CMC of Cetrimide by measuring the change in conductivity of its aqueous solution with increasing concentration.
Materials:
-
Cetrimide powder
-
Deionized water
-
Conductivity meter and probe
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a stock solution of Cetrimide of a known concentration above its expected CMC.
-
Place a known volume of deionized water in a beaker with a magnetic stir bar.
-
Immerse the conductivity probe into the water, ensuring it does not touch the sides or bottom of the beaker.
-
Allow the temperature to equilibrate and record the initial conductivity.
-
Titrate the Cetrimide stock solution into the water in small, precise increments using a burette.
-
After each addition, allow the solution to mix thoroughly and the conductivity reading to stabilize before recording the value.
-
Continue the titration well beyond the expected CMC.
-
Plot the conductivity as a function of the Cetrimide concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
DNA Extraction from Plant Tissue using the CTAB Method
This protocol details the widely used CTAB (Cetyl Trimethylammonium Bromide, a primary component of Cetrimide) method for extracting high-quality DNA from plant tissues.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle
-
CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)
-
Chloroform:isoamyl alcohol (24:1)
-
Isopropanol (B130326) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Centrifuge
Procedure:
-
Grind 100-200 mg of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 2% 2-mercaptoethanol (added just before use).
-
Vortex thoroughly to mix and incubate at 65°C for 60 minutes, with occasional inversion.
-
Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).
-
Mix by inversion for 5-10 minutes to form an emulsion.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interface.
-
Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at -20°C for at least 30 minutes to precipitate the DNA.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry.
-
Resuspend the DNA pellet in 50-100 µL of TE buffer.
Visualization of Micelle Formation
Above the Critical Micelle Concentration (CMC), individual surfactant monomers self-assemble into spherical structures called micelles. The hydrophobic tails orient towards the core, creating a nonpolar microenvironment, while the hydrophilic heads form the outer shell, interacting with the aqueous solvent.
Conclusion
Cetrimide's robust surfactant properties, coupled with its antimicrobial efficacy, make it an invaluable tool in various research disciplines. This technical guide provides a foundational understanding of its physicochemical characteristics and practical applications. By leveraging the quantitative data and detailed protocols presented herein, researchers can optimize their experimental designs and further explore the potential of this versatile cationic surfactant.
References
- 1. mdpi.com [mdpi.com]
- 2. phexcom.com [phexcom.com]
- 3. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 6. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]
- 7. Cetrimide - CD Formulation [formulationbio.com]
- 8. Effect of cetrimide 2% with and without photodynamic therapy to reduce Streptococcus mutans burden in dentinal carious lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Leakage of K+ ions from Staphylococcus aureus in response to tea tree oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Molecular mechanisms for bacterial potassium homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
discovery and history of Cetrimide as a quaternary ammonium compound
Abstract: This technical guide provides an in-depth exploration of Cetrimide, a prominent quaternary ammonium (B1175870) compound (QAC). It details its historical discovery, chemical composition, and evolution as a widely used antiseptic and surfactant. The document elucidates its mechanism of action against microorganisms, supported by quantitative data on its antimicrobial efficacy. Furthermore, it presents detailed experimental protocols for assessing its activity and visual diagrams illustrating key biological and chemical processes. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Cetrimide's scientific background and applications.
The Dawn of Quaternary Ammonium Antiseptics
Quaternary ammonium compounds (QACs) are a class of cationic surfactants characterized by a positively charged polyatomic ion of the structure [NR4]+, where R represents alkyl or aryl groups.[1] Their biocidal properties were first highlighted by Jacobs and Heidelberg in 1916.[2] A significant advancement came in 1935 when Domagk demonstrated that attaching a long aliphatic group to the quaternary nitrogen atom enhanced these biocidal properties, leading to the development of alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC), the first-generation QAC.[2][3] These compounds act as potent antimicrobial agents by disrupting the cell membranes of bacteria, fungi, and enveloped viruses.[1][4]
Discovery and Commercial Introduction of Cetrimide
Cetrimide was first discovered and developed by Imperial Chemical Industries (ICI).[5][6] It was introduced commercially under the brand name 'Cetavlon'.[5][6] Barnes first described its use as a combined cleanser and skin antiseptic in 1942.[6] Cetrimide is not a single substance but an antiseptic mixture of three primary quaternary ammonium compounds: tetradonium bromide (TTAB), cetrimonium (B1202521) bromide (CTAB), and laurtrimonium bromide (DTAB).[5][6] Its development marked a significant step in antiseptic applications, combining detergent properties with effective antimicrobial action.[6] ICI later expanded its product line by introducing 'Savlon', a formulation that combined the broad-spectrum activity of Cetrimide with chlorhexidine.[5] The Savlon brand was subsequently sold to Johnson & Johnson in 1992.[5]
Composition and Physicochemical Properties
Pure Cetrimide presents as a white, crystalline powder that is highly soluble in water and alcohol.[7] This solubility is crucial for its formulation into various antiseptic solutions, creams, and ointments.[7] As a cationic surfactant, it effectively reduces the surface tension of liquids, which enhances its cleaning and antimicrobial effects.[6][7]
Chemical Composition
Cetrimide is primarily a mixture of alkyltrimethylammonium bromides. The main components are detailed in Table 1.
| Table 1: Primary Components of Cetrimide | |
| Component Name | Abbreviation |
| Tetradonium Bromide (Myristyltrimethylammonium bromide) | TTAB / MITMAB |
| Cetrimonium Bromide (Hexadecyltrimethylammonium bromide) | CTAB |
| Laurtrimonium Bromide (Dodecyltrimethylammonium bromide) | DTAB / LTAB |
| Source:[5][6] |
Physicochemical Data
The properties of the individual quaternary ammonium salts that constitute Cetrimide are summarized in Table 2.
| Table 2: Physicochemical Properties of Cetrimide Components | |||
| Component | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |
| Laurtrimonium Bromide (C12) | C15H34BrN | - | 1119-94-4 |
| Tetradonium Bromide (C14) | C17H38BrN | - | 1119-97-7 |
| Cetrimonium Bromide (C16) | C19H42BrN | 364.45 | 57-09-0 |
| Source:[5][8] |
Mechanism of Antimicrobial Action
Cetrimide exerts its bactericidal effect through a multi-step process targeting the microbial cell membrane.[7][9] Its mechanism is characteristic of cationic surfactants.[6]
-
Adsorption and Binding: As a positively charged molecule, the Cetrimide cation is electrostatically attracted to the negatively charged bacterial cell surface.[3][7] It adsorbs onto the cell wall and begins to penetrate it.[3]
-
Membrane Disruption: The compound disrupts the cytoplasmic membrane's integrity.[4][7][10] It targets the phospholipid bilayer, causing a loss of structural organization and increased permeability.[11]
-
Leakage of Cellular Contents: The damage to the membrane allows essential, low-molecular-weight cellular constituents, such as potassium ions and nucleotides, to leak from the cell.[6][7][11]
-
Cell Lysis and Death: The extensive loss of cellular contents and disruption of metabolic processes ultimately leads to cell lysis and death.[2][7] At higher concentrations, Cetrimide can also cause coagulation and precipitation of cytoplasmic proteins and nucleic acids.[11]
Antimicrobial Spectrum and Efficacy
Cetrimide is a broad-spectrum antiseptic with bactericidal activity against a wide range of Gram-positive bacteria and, at higher concentrations, some Gram-negative bacteria.[6][12] It also possesses variable antifungal activity and is effective against certain viruses.[12] However, it is generally ineffective against bacterial spores.[12] Its efficacy can be quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.
| Table 3: Antimicrobial Efficacy of Cetrimide Against Pseudomonas aeruginosa | |
| Parameter | Value Range (µ g/100 µl) |
| Minimum Inhibitory Concentration (MIC) | 0.016 - 2.048 |
| Most Frequent MIC | 0.256 |
| Source: Data from a study on P. aeruginosa isolates.[13] |
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standard method for determining the MIC of Cetrimide against a bacterial isolate.
1. Preparation of Materials:
-
Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus, P. aeruginosa) in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized turbidity, typically 0.5 McFarland standard. This corresponds to a specific bacterial concentration (e.g., ~1.5 x 10^8 CFU/mL).[14] Dilute this suspension to the final working concentration.
-
Cetrimide Stock Solution: Prepare a concentrated stock solution of Cetrimide in a sterile solvent (e.g., deionized water).
-
Microtiter Plate: Use a sterile 96-well microtiter plate.[15]
2. Assay Procedure:
-
Media Dispensing: Add 100 µL of sterile broth to all wells of the 96-well plate.[15]
-
Serial Dilution: Add a defined volume of the Cetrimide stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring a portion of the solution from the first well to the second, and so on, across the plate to create a range of decreasing concentrations.[14][16]
-
Inoculation: Add a standardized volume of the prepared bacterial inoculum to each well (except the sterility control well).[14][15]
-
Controls:
3. Incubation and Reading:
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a standard period (e.g., 18-24 hours).[14]
-
Result Interpretation: The MIC is the lowest concentration of Cetrimide at which no visible bacterial growth (turbidity) is observed.[14] This can be assessed visually or by using a plate reader to measure optical density.[14]
Synthesis of Cetrimide Components
The synthesis of the individual alkyltrimethylammonium bromides that comprise Cetrimide is a straightforward chemical process. The general method involves the reaction of a long-chain alkyl halide with trimethylamine. This is a type of nucleophilic substitution reaction where the amine acts as the nucleophile.
A representative synthesis for Cetyltrimethylammonium Bromide (CTAB) was reported in 1946 by Shelton and co-workers.[17]
Reaction: Cetyl Bromide (1-Bromohexadecane) + Trimethylamine → Cetyltrimethylammonium Bromide (CTAB)
Clinical and Other Applications
Cetrimide's combination of detergent and antiseptic properties makes it highly versatile.
-
Wound Care: It is widely used in 1-3% solutions for cleaning and disinfecting wounds, minor burns, and abrasions to prevent infection.[5][7]
-
Surgical Preparation: It is used for preoperative skin disinfection and for sterilizing surgical instruments.[6][7]
-
Dermatological Conditions: Formulations containing Cetrimide are prescribed for conditions like seborrhoeic dermatitis.[6]
-
Combination Therapy: Cetrimide is often combined with other agents, such as chlorhexidine, to enhance its antiseptic efficacy.[5] It is also a component in formulations designed to provide anesthesia and pain relief during wound debridement.[9]
-
Non-Clinical Uses: Cetrimide is used in the synthesis of nanoparticles and as a component in DNA extraction buffers in molecular biology.[8][18]
Conclusion
From its initial discovery by ICI to its current status as a staple antiseptic, Cetrimide has a rich history rooted in the development of quaternary ammonium compounds. Its efficacy stems from a well-understood mechanism of microbial membrane disruption, providing broad-spectrum antimicrobial coverage. The combination of detergent and bactericidal properties ensures its continued relevance in clinical, pharmaceutical, and research settings. This guide provides a foundational technical overview for professionals engaged in the study and application of antiseptic agents.
References
- 1. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]
- 2. Quaternary ammoniums for surface disinfection: evolution and uses [proquimia.com]
- 3. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicalservicesjournal.com [clinicalservicesjournal.com]
- 5. Cetrimide - Wikipedia [en.wikipedia.org]
- 6. CETRIMIDE - Ataman Kimya [atamanchemicals.com]
- 7. studyguides.com [studyguides.com]
- 8. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Pharmaceutical Microbiology [pharmamicroresources.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. mims.com [mims.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. actascientific.com [actascientific.com]
- 16. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. acs.org [acs.org]
- 18. CETYLTRIMETHYLAMMONIUM BROMIDE - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to Citramide and the Commonly Associated Cetrimide
Introduction
This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing detailed information on the chemical entity known as Citramide (CAS Number: 597-59-1). A significant point of clarification is the common confusion between "this compound" and "Cetrimide," a distinct antiseptic agent. This guide will first delineate the two compounds and then provide available technical data for this compound. Due to the limited public information on this compound (CAS 597-59-1) and the frequent misattribution of Cetrimide's properties to it, this guide will also offer a comprehensive overview of Cetrimide's technical specifications, experimental protocols, and applications to address this widespread ambiguity and provide a valuable resource.
Disambiguation: this compound vs. Cetrimide
It is crucial to distinguish between this compound and Cetrimide, as they are chemically distinct substances often confounded in commercial and scientific literature.
-
This compound (CAS 597-59-1) is chemically identified as 2-hydroxypropane-1,2,3-tricarboxamide . It is a derivative of citric acid.
-
Cetrimide is a mixture of quaternary ammonium (B1175870) salts, primarily trimethyltetradecylammonium bromide (TTAB) , and may also contain dodecyl- and hexadecyl-trimethylammonium bromides.[1] It is a potent antiseptic and cationic surfactant.[2] The CAS number for the mixture is often cited as 8044-71-1 , while the primary component, TTAB, has the CAS number 1119-97-7 .[][4]
This guide will now proceed to detail the available information for both compounds, clearly demarcating the data for each.
Technical Data: this compound (CAS 597-59-1)
This compound, with the IUPAC name 2-hydroxypropane-1,2,3-tricarboxamide, is a compound for which detailed experimental applications in drug development are not extensively documented in publicly accessible literature. It is sometimes described as a surfactant and emulsifier in cosmetic formulations.[5]
Chemical Structure and Properties of this compound
The chemical structure and key properties of this compound are summarized below.
Chemical Structure:
Table 1: Physicochemical Properties of this compound (CAS 597-59-1)
| Property | Value | Reference(s) |
| CAS Number | 597-59-1 | [5] |
| Molecular Formula | C₆H₁₁N₃O₄ | [5] |
| Molecular Weight | 189.17 g/mol | [5] |
| IUPAC Name | 2-hydroxypropane-1,2,3-tricarboxamide | [5] |
| Synonyms | Citric acid triamide | |
| Elemental Analysis | C: 38.10%, H: 5.86%, N: 22.21%, O: 33.83% | [5] |
| InChI Key | MPQPXMRGNQJXGO-UHFFFAOYSA-N | [5] |
| SMILES | NC(=O)CC(O)(CC(N)=O)C(N)=O | [5] |
Technical Data: Cetrimide
Cetrimide is a well-documented antiseptic agent with broad-spectrum antimicrobial activity against bacteria and fungi.[1][2] Its surfactant properties are integral to its function in cleaning and disinfecting wounds and in various pharmaceutical preparations.[6]
Chemical Composition and Properties of Cetrimide
Table 2: Physicochemical Properties of Cetrimide
| Property | Value | Reference(s) |
| Primary CAS Number | 8044-71-1 (for the mixture) | [] |
| Primary Component | Trimethyltetradecylammonium bromide (TTAB) | [1] |
| Component CAS | 1119-97-7 (for TTAB) | [4] |
| Molecular Formula | C₁₇H₃₈BrN (for TTAB) | [7] |
| Molecular Weight | 336.4 g/mol (for TTAB) | [7] |
| Appearance | White to creamy-white, free-flowing powder | [7] |
| Odor | Faint, characteristic | [7] |
| Solubility | Freely soluble in water and ethanol | [7] |
| Category | Cationic Surfactant, Antiseptic, Disinfectant | [7] |
Applications in Research and Drug Development
Cetrimide is utilized in several key areas relevant to scientific research and pharmaceutical formulation:
-
Antiseptic Formulations: Used in creams, ointments, and aqueous solutions for wound cleansing and the treatment of skin infections.[6]
-
Preservative: Employed as an antimicrobial preservative in topical pharmaceutical products, including some eye drops.[7]
-
Microbiology: A critical component of Cetrimide agar (B569324), a selective medium for the isolation of Pseudomonas aeruginosa.[8]
-
Drug Delivery: Its properties as a cationic surfactant are being explored for their potential in advanced drug delivery systems.[6]
Experimental Protocols
Preparation of a Cetrimide Antiseptic Cream (o/w emulsion)
This protocol describes the formulation of a basic oil-in-water antiseptic cream containing Cetrimide.
Ingredients:
-
Cetrimide: 0.5 g
-
Cetostearyl alcohol: 5.0 g
-
Liquid paraffin (B1166041): 50.0 g
-
Purified water: to 100.0 g
Procedure:
-
Oily Phase Preparation: In a suitable beaker, melt the cetostearyl alcohol and liquid paraffin together and heat to approximately 60-70°C.[9]
-
Aqueous Phase Preparation: In a separate beaker, dissolve the Cetrimide in the purified water and heat to the same temperature (60-70°C).[9]
-
Emulsification: Slowly add the aqueous phase to the oily phase with continuous, vigorous stirring until the mixture cools and a cream is formed.[9][10]
-
Packaging: Transfer the resulting cream into a suitable container and label appropriately.[10]
Caption: Workflow for the preparation of a Cetrimide cream.
Preparation of Cetrimide Agar
This protocol details the preparation of Cetrimide agar for the selective isolation of Pseudomonas aeruginosa.
Composition per Liter:
-
Pancreatic digest of gelatin: 20.0 g
-
Magnesium chloride: 1.4 g
-
Potassium sulfate: 10.0 g
-
Cetrimide: 0.3 g
-
Glycerol (B35011): 10.0 ml
-
Agar: 13.6 g
-
Distilled water: 1000 ml
Procedure:
-
Suspension: Suspend 45.3 g of the powdered medium (or weigh out individual components) in 1000 ml of distilled water.[11]
-
Addition of Glycerol: Add 10 ml of glycerol to the suspension.[11]
-
Dissolution: Heat the mixture to boiling with agitation to ensure complete dissolution.[11]
-
Sterilization: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[11][12]
-
Pouring: Cool the sterilized medium to approximately 45-50°C and pour it into sterile Petri dishes.[13]
References
- 1. CETRIMIDE - Ataman Kimya [atamanchemicals.com]
- 2. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 4. 1119-97-7 CAS | CETRIMIDE | Quaternary Ammonium Compounds | Article No. 2669D [lobachemie.com]
- 5. medkoo.com [medkoo.com]
- 6. nbinno.com [nbinno.com]
- 7. Cetrimide - CD Formulation [formulationbio.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. ijcrt.org [ijcrt.org]
- 10. scribd.com [scribd.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. microbenotes.com [microbenotes.com]
- 13. exodocientifica.com.br [exodocientifica.com.br]
An In-depth Technical Guide to the Antimicrobial Spectrum of Cetrimide Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimide (B107326), a quaternary ammonium (B1175870) compound, is a cationic surfactant with well-documented antiseptic and disinfectant properties. Its broad-spectrum antimicrobial activity makes it a crucial component in various pharmaceutical and clinical applications, notably in selective media for the isolation of specific bacteria.[1] This technical guide provides a comprehensive overview of the antimicrobial spectrum of Cetrimide against clinically relevant gram-positive and gram-negative bacteria. It delves into its mechanism of action, presents quantitative susceptibility data, details experimental protocols for its evaluation, and provides visual representations of its activity and testing workflows.
Mechanism of Action
As a cationic surfactant, the primary antimicrobial action of Cetrimide involves the disruption of bacterial cell membranes. The positively charged quaternary ammonium head of the Cetrimide molecule electrostatically interacts with negatively charged components of the bacterial cell envelope. This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components such as potassium ions and 260-nm absorbing materials (indicative of nucleic acids), and ultimately, cell death.[1][2]
Differential Interaction with Gram-Positive and Gram-Negative Bacteria
The distinct cell wall structures of gram-positive and gram-negative bacteria lead to differential interactions with Cetrimide.
-
Gram-Positive Bacteria: The thick peptidoglycan layer of gram-positive bacteria is rich in negatively charged teichoic acids.[3][4][5] The cationic head of Cetrimide binds to these teichoic acids, facilitating its accumulation at the cell surface and subsequent disruption of the underlying cytoplasmic membrane.[6]
-
Gram-Negative Bacteria: The outer membrane of gram-negative bacteria presents a more complex barrier, with the outer leaflet composed of lipopolysaccharide (LPS).[7][8] The negatively charged phosphate (B84403) groups on the LPS molecules serve as initial binding sites for the cationic Cetrimide. This interaction disrupts the integrity of the outer membrane, allowing Cetrimide to traverse this barrier and access the inner cytoplasmic membrane, which it then disrupts in a manner similar to its action on gram-positive bacteria.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Teichoic acid - Wikipedia [en.wikipedia.org]
- 4. Teichoic acids are temporal and spatial regulators of peptidoglycan cross-linking in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. idstewardship.com [idstewardship.com]
- 6. Effect of cetrimide 2% with and without photodynamic therapy to reduce Streptococcus mutans burden in dentinal carious lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of lipopolysaccharide in antimicrobial and cell penetrating peptide membrane interactions probed by deuterium NMR of whole cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement of outer membrane-permeabilizing and lipopolysaccharide-binding activities of an antimicrobial cationic peptide by C-terminal modification - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Principles of Cetrimide Agar for Selective Isolation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of Cetrimide (B107326) agar (B569324), a selective medium crucial for the isolation of Pseudomonas aeruginosa. It delves into the medium's composition, the intricate mechanisms of its selective action, and the practical aspects of its application in research and clinical settings.
Executive Summary
Cetrimide agar is a cornerstone of microbiology for the selective isolation and presumptive identification of Pseudomonas aeruginosa. Its efficacy lies in the synergistic action of its components, which simultaneously inhibit the growth of a broad spectrum of microorganisms while promoting the characteristic growth and pigment production of P. aeruginosa. This technical guide will explore the biochemical basis of this selectivity, provide detailed experimental protocols, and present quantitative data to support its performance.
Core Principles of Cetrimide Agar
Composition and Function of Components
The selective and differential properties of Cetrimide agar are a direct result of its specific formulation. Each component plays a critical role in achieving the desired outcome of isolating P. aeruginosa.
| Component | Concentration (g/L) | Function |
| Gelatin Peptone | 20.0 | Provides essential nutrients, including nitrogen, vitamins, and amino acids, to support bacterial growth.[1] |
| Magnesium Chloride (MgCl₂) | 1.4 | Stimulates the production of pyocyanin, a blue-green pigment characteristic of P. aeruginosa.[1] |
| Potassium Sulfate (K₂SO₄) | 10.0 | Enhances the production of pyoverdin (B1241691) (fluorescein), a yellow-green fluorescent pigment.[1] |
| Cetrimide (Cetyltrimethylammonium Bromide) | 0.3 | Acts as the primary selective agent, inhibiting a wide range of microorganisms.[1][2] |
| Glycerol (B35011) | 10.0 mL | Serves as a carbon source for P. aeruginosa.[1][2] |
| Agar | 13.6 - 15.0 | A solidifying agent that provides a surface for bacterial growth.[1][2] |
| Final pH | 7.2 ± 0.2 | Optimal pH for the growth of P. aeruginosa. |
Mechanism of Selective Action
The cornerstone of Cetrimide agar's selectivity is the quaternary ammonium (B1175870) compound, cetrimide. This cationic detergent exhibits a potent antimicrobial effect on a wide variety of bacteria, with the notable exception of P. aeruginosa, which demonstrates a higher tolerance.
The mechanism of action of cetrimide is multifaceted and primarily targets the bacterial cell membrane. As a cationic surfactant, it interacts with the negatively charged components of the bacterial cell envelope, leading to a cascade of disruptive events:
-
Membrane Disruption: Cetrimide molecules intercalate into the lipid bilayer of the cell membrane, disrupting its structural integrity.[1] This leads to a loss of membrane fluidity and the formation of pores.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of essential intracellular components, such as potassium ions, nitrogen, and phosphorus.[2][3] This loss of vital molecules disrupts cellular homeostasis.
-
Enzyme Inactivation: The detergent properties of cetrimide can denature and inactivate essential membrane-bound enzymes, including those involved in the respiratory chain.
-
Dissipation of Membrane Potential: The influx and efflux of ions across the damaged membrane lead to the dissipation of the proton motive force, a critical component of cellular energy production.
Pseudomonas aeruginosa exhibits a greater intrinsic resistance to cetrimide compared to many other bacteria. This resistance is partly attributed to the composition of its outer membrane and the presence of efflux pumps that can actively transport cetrimide out of the cell.
Quantitative Performance Data
The performance of Cetrimide agar in selectively isolating P. aeruginosa and inhibiting other microorganisms has been quantified in various studies.
Minimum Inhibitory Concentrations (MIC) of Cetrimide
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes the MIC values of cetrimide against several clinically relevant bacteria, highlighting the higher resistance of P. aeruginosa.
| Microorganism | MIC of Cetrimide (µg/mL) |
| Pseudomonas aeruginosa | 400 |
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 50 |
Source: Resistance Index of Penicillin-Resistant Bacteria to Various Physicochemical Agents - PMC[4]
Performance of a Novel Cetrimide-Containing Agar (CKNA)
A study evaluated a new selective agar medium, CKNA, containing cetrimide, kanamycin (B1662678), and nalidixic acid, and compared its performance to other selective agars for the isolation of P. aeruginosa from clinical specimens.
| Medium | Sensitivity Rate (%) | Specificity Rate (%) |
| CKNA | 88.2 | 99.2 |
| NAC (Nalidixic Acid Cetrimide agar) | 81.3 | 98.4 |
| PASA (Pseudomonas Aeruginosa Selective Agar) | 79.2 | 99.2 |
| CET (Pseudosel™ agar) | 84.0 | 99.7 |
Source: Evaluation of a new agar medium containing cetrimide, kanamycin and nalidixic acid for isolation and enhancement of pigment production of Pseudomonas aeruginosa in clinical samples - PubMed[5]
Experimental Protocols
Preparation of Cetrimide Agar
This protocol outlines the standard procedure for preparing Cetrimide agar in the laboratory.
-
Suspend Ingredients: Suspend 45.3 to 46.7 grams of Cetrimide agar base powder in 1 liter of distilled water.
-
Add Glycerol: Add 10 mL of glycerol to the suspension.
-
Dissolve: Heat the mixture to boiling with frequent agitation to ensure complete dissolution of the medium.
-
Sterilize: Sterilize the medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.
-
Cool and Pour: Cool the sterilized medium to 45-50°C in a water bath.
-
Aseptic Dispensing: Aseptically pour the cooled agar into sterile Petri dishes.
-
Solidification: Allow the agar to solidify at room temperature.
-
Storage: Store the prepared plates at 2-8°C in the dark.
Quality Control Protocol
To ensure the reliability of the Cetrimide agar, a quality control check should be performed using standard reference strains.
-
Inoculation: Inoculate labeled Cetrimide agar plates with the following ATCC strains:
-
Pseudomonas aeruginosa ATCC 27853 (or ATCC 9027)
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 25923
-
-
Incubation: Incubate the plates aerobically at 35 ± 2°C for 18-24 hours.
-
Observation and Interpretation: After incubation, observe the plates for growth and pigment production.
| Organism | Expected Result on Cetrimide Agar |
| Pseudomonas aeruginosa ATCC 27853 | Good growth; colonies may exhibit a blue-green pigment (pyocyanin) and/or fluoresce under UV light (pyoverdin). |
| Escherichia coli ATCC 25922 | Inhibition of growth. |
| Staphylococcus aureus ATCC 25923 | Inhibition of growth. |
Visualizing the Mechanism and Workflow
Mechanism of Cetrimide's Selective Action
The following diagram illustrates the molecular mechanism by which cetrimide selectively inhibits susceptible bacteria while allowing P. aeruginosa to grow.
Caption: Mechanism of Cetrimide's selective action on susceptible bacteria versus P. aeruginosa.
Experimental Workflow for Selective Isolation
The following diagram outlines the typical experimental workflow for using Cetrimide agar to isolate P. aeruginosa from a mixed sample.
Caption: Experimental workflow for the selective isolation of P. aeruginosa using Cetrimide agar.
Conclusion
Cetrimide agar remains an indispensable tool for the selective isolation of Pseudomonas aeruginosa. Its efficacy is rooted in the well-defined mechanism of its primary selective agent, cetrimide, which effectively inhibits a broad range of microorganisms while being tolerated by P. aeruginosa. The additional components that enhance the characteristic pigment production of P. aeruginosa further aid in its presumptive identification. For researchers, scientists, and drug development professionals, a thorough understanding of these core principles is essential for the accurate and reliable use of this important microbiological medium.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. Resistance Index of Penicillin-Resistant Bacteria to Various Physicochemical Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a new agar medium containing cetrimide, kanamycin and nalidixic acid for isolation and enhancement of pigment production of Pseudomonas aeruginosa in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploratory Studies on Citramide-Based Polymers for Drug Delivery: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging field of citramide-based polymers for drug delivery applications. This compound-based polymers, derived from the biocompatible and biodegradable monomer citric acid, offer a versatile platform for the development of novel drug carriers. This document outlines the synthesis, drug loading and release characteristics, and biocompatibility of these polymers, providing researchers with the foundational knowledge to explore their potential in advanced drug delivery systems.
Core Concepts in this compound-Based Polymer Drug Delivery
This compound-based polymers are a class of polymers synthesized from citric acid and various diamine or diol co-monomers. The presence of amide or ester linkages, along with the inherent functionality of citric acid (three carboxyl groups and one hydroxyl group), allows for the creation of polymers with tunable properties. These polymers can be designed to be linear, branched, or dendrimeric, offering a wide range of architectures for drug encapsulation and delivery. The biodegradable nature of the ester and amide bonds is a key advantage, as the polymers can break down into non-toxic, endogenous molecules.[1]
The drug delivery mechanism of this compound-based polymers typically involves the encapsulation of a therapeutic agent within the polymer matrix, followed by its controlled release. The release can be modulated by several factors, including the polymer's degradation rate, the drug's solubility, and the surrounding microenvironment, such as pH.[2] The versatility of citric acid-based polymers allows for their use in various drug delivery systems, including nanoparticles, hydrogels, and polymer-drug conjugates.[3][4]
Data Presentation
Physicochemical Properties of this compound-Based Nanoparticles
The size and surface charge of nanoparticles are critical parameters that influence their in vivo behavior, including circulation time, cellular uptake, and biodistribution. Dynamic light scattering (DLS) is a common technique used to characterize these properties.
| Polymer System | Generation | Particle Size (nm) | Reference |
| Citric acid-polyethylene glycol-citric acid (CPEGC) dendrimer | G1 | 16 | [2] |
| CPEGC dendrimer | G2 | 20 | [2] |
| CPEGC dendrimer | G3 | 45 | [2] |
| Imidazole-functionalized CPEGC dendrimer | G1-Imz | 16 | [2] |
| Imidazole-functionalized CPEGC dendrimer | G2-Imz | 20 | [2] |
| Imidazole-functionalized CPEGC dendrimer | G3-Imz | 45 | [2] |
Drug Loading and Encapsulation Efficiency
The efficiency with which a drug is loaded into a polymer carrier is a key determinant of its therapeutic potential. Drug loading content (DLC) and encapsulation efficiency (EE) are two important metrics used to quantify this.
Note: Specific quantitative data for a wide range of drugs in various this compound-based polymers is not extensively available in the reviewed literature. The following table presents representative data from studies on polymeric nanoparticles to illustrate the typical ranges observed.
| Polymer System | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Poly(lactic acid) (PLA) nanoparticles | Salbutamol Sulphate | - | < 20 | [5] |
| Poly(lactic acid) (PLA) nanoparticles | Sodium Cromoglycate | - | < 20 | [5] |
| Poly(lactic acid) (PLA) nanoparticles | Beclomethasone Dipropionate | - | > 80 | [5] |
| Silk Fibroin Nanoparticles (SFN) | Naringenin | 0.87 ± 0.07 | 41.0 ± 3.0 | [4] |
| Silk Fibroin Nanoparticles (SFN) | Naringenin | 3.13 ± 0.08 | 38.0 ± 1.0 | [4] |
| Polymeric micelles | Paclitaxel | ~5 | 37.6 ± 14.4 | [6] |
| Polymeric micelles | Lapatinib | ~5 | 25.0 ± 1.5 | [6] |
In Vitro Drug Release
The rate at which a drug is released from its carrier is a critical factor in determining its therapeutic efficacy. In vitro release studies are conducted to model this process under physiological conditions. The release of Naproxen from imidazole-functionalized citric acid-based dendrimers has been shown to be pH-dependent.
| Polymer System | pH | Cumulative Release after 70h (%) | Reference |
| G1-Imz/Naproxen complex | 1 | ~15 | [2] |
| G1-Imz/Naproxen complex | 7.4 | ~25 | [2] |
| G1-Imz/Naproxen complex | 10 | ~40 | [2] |
| G2-Imz/Naproxen complex | 1 | ~12 | [2] |
| G2-Imz/Naproxen complex | 7.4 | ~20 | [2] |
| G2-Imz/Naproxen complex | 10 | ~35 | [2] |
| G3-Imz/Naproxen complex | 1 | ~10 | [2] |
| G3-Imz/Naproxen complex | 7.4 | ~18 | [2] |
| G3-Imz/Naproxen complex | 10 | ~30 | [2] |
Cytotoxicity
The biocompatibility of a drug delivery system is paramount. Cytotoxicity assays are used to assess the effect of the polymer on cell viability.
| Compound | Cell Line | IC50 | Exposure Time | Reference |
| Citric Acid | EC109 (Esophageal Carcinoma) | > 1600 µg/ml | 96h | [7] |
| Citrate-coated IONps | HaCaT (Keratinocytes) | > 100 µg/mL | 72h | [8] |
| Citrate-coated IONps | HepG2 (Hepatocellular Carcinoma) | > 100 µg/mL | 72h | [8] |
| Pt/TiO2 Nanoparticles | HeLa (Cervical Cancer) | 53.74 ± 2.95 µg/mL | 24h | [9] |
| Pt/TiO2 Nanoparticles | Fibroblasts | 159.62 ± 11.29 µg/mL | 24h | [9] |
Experimental Protocols
Synthesis of this compound-Based Polymers
3.1.1. Solvent-Free Polycondensation of Tributyl Citrate (B86180) and Hexamethylenediamine
This protocol describes a solvent-free method for synthesizing poly(succinimide-co-citramide) copolymers.[10]
Materials:
-
Tributyl citrate (TBC)
-
Hexamethylenediamine (HMDA)
-
Round-bottom flask equipped with a mechanical stirrer and a distillation condenser
-
Vacuum oven
Procedure:
-
Place the desired molar ratio of TBC and HMDA (e.g., 2:1, 1:1, or 1:2) into the round-bottom flask.
-
Heat the mixture under mechanical stirring in a nitrogen atmosphere. The reaction temperature is typically ramped up to 180-220°C.
-
The condensation reaction will produce water and butanol, which are removed by distillation.
-
After the initial reaction period (e.g., 2-4 hours), apply a vacuum to remove the remaining byproducts and drive the polymerization to completion.
-
Continue the reaction under vacuum for several hours until the desired polymer viscosity is achieved.
-
Cool the resulting poly(succinimide-co-citramide) copolymer to room temperature.
-
The copolymer can be further processed by hydrolysis with a base (e.g., NaOH) to open the succinimide (B58015) rings and yield water-soluble polycitramides with free carboxyl groups.
Drug Loading into Nanoparticles
This protocol outlines a general procedure for loading a hydrophobic drug into polymeric nanoparticles using the nanoprecipitation method.
Materials:
-
This compound-based polymer
-
Drug to be encapsulated
-
Organic solvent (e.g., acetone, tetrahydrofuran)
-
Aqueous solution (e.g., deionized water, buffer)
-
Stirrer
-
Dialysis membrane
Procedure:
-
Dissolve the this compound-based polymer and the drug in a suitable organic solvent.
-
Add the organic solution dropwise to a continuously stirred aqueous solution.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Continue stirring for a specified period (e.g., 2-4 hours) to allow for complete solvent evaporation.
-
Purify the nanoparticle suspension by dialysis against deionized water for 24-48 hours to remove the free drug and residual organic solvent.
-
The drug-loaded nanoparticle suspension can then be lyophilized for long-term storage.
In Vitro Drug Release Study
This protocol describes a typical dialysis-based method for evaluating the in vitro release of a drug from polymeric nanoparticles.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS) at different pH values)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Transfer a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a container.
-
Place the container in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released over time.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cell line of interest (e.g., HeLa, fibroblasts)
-
Cell culture medium
-
This compound-based polymer solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing various concentrations of the this compound-based polymer. Include a negative control (medium only) and a positive control (a known cytotoxic agent).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration of the polymer that inhibits 50% of cell growth).
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Citrate-Based Polymers
Citrate, the degradation product of many this compound-based polymers, is a key intermediate in cellular metabolism and can influence various signaling pathways. The mTOR (mammalian target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways are particularly relevant in the context of cancer therapy, as they regulate cell growth, proliferation, and survival.[11][12] Exogenous citrate has been shown to modulate these pathways in a dose-dependent manner in cancer cells.[12] Furthermore, in the context of bone regeneration, citrate can promote the osteogenic differentiation of mesenchymal stem cells by enhancing the TCA cycle, increasing intracellular ATP, and activating mTORC1 signaling, which in turn upregulates the expression of osteogenic genes like Runx2.[11]
Experimental Workflow for Developing this compound-Based Drug Delivery Systems
The development of a this compound-based drug delivery system follows a logical progression from polymer synthesis to preclinical evaluation. This workflow ensures a systematic approach to characterizing the polymer and its drug delivery capabilities.
Conclusion and Future Directions
This compound-based polymers represent a promising and versatile platform for the development of advanced drug delivery systems. Their synthesis from biocompatible monomers, tunable properties, and biodegradable nature make them attractive candidates for a wide range of therapeutic applications. This technical guide has provided an overview of the current state of research in this field, highlighting key data and experimental protocols.
Future research should focus on expanding the library of this compound-based polymers with diverse chemical compositions and architectures. A more comprehensive understanding of the structure-property relationships will enable the rational design of polymers with optimized drug loading and release kinetics for specific therapeutic agents. Furthermore, in-depth investigations into the in vivo behavior of these polymers, including their biodistribution, pharmacokinetics, and long-term biocompatibility, are crucial for their clinical translation. The exploration of this compound-based polymers for targeted drug delivery and stimuli-responsive systems also presents exciting avenues for future research.
References
- 1. Insight into nanoparticle cellular uptake and intracellular targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Nanoparticle-Based Drug Delivery for Modulating PI3K/AKT/mTOR-Mediated Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Degradable Hydrogels in Novel Approaches to Disease Treatment and New Modes of Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Food Additive Citric Acid on The Growth of Human Esophageal Carcinoma Cell Line EC109 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo acute toxicity of a novel citrate-coated magnetite nanoparticle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer nano-prodrugs with drug release triggered by intracellular dissolution and hydrogen peroxide response - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Nonpolymeric this compound-Based Kinetic Hydrate Inhibitors: Good Performance with Just Six Alkylamide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the mTOR Signaling Pathway Utilizing Nanoparticles: A Critical Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Citric Acid: A Nexus Between Cellular Mechanisms and Biomaterial Innovations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of Cetrimide Agar for Pseudomonas aeruginosa Isolation
Introduction
Cetrimide (B107326) Agar (B569324) is a selective and differential medium used for the isolation and presumptive identification of Pseudomonas aeruginosa from a variety of clinical and non-clinical specimens.[1][2] Its selective properties are attributed to the presence of cetrimide, a quaternary ammonium (B1175870) salt, which acts as a cationic detergent to inhibit the growth of a wide range of microorganisms, while allowing P. aeruginosa to grow.[1][3][4][5] The medium also enhances the production of characteristic pigments by P. aeruginosa, such as pyocyanin (B1662382) (blue-green) and fluorescein (B123965) (yellow-green), aiding in its presumptive identification.[3][6][7]
Principle of Action
The selectivity of Cetrimide Agar is based on the resistance of Pseudomonas aeruginosa to cetrimide (cetyltrimethylammonium bromide).[1] Cetrimide acts as a cationic detergent, disrupting the cell membranes of most bacteria by causing the release of nitrogen and phosphorus, which ultimately leads to cell death.[1][5][8] P. aeruginosa is typically resistant to the concentration of cetrimide used in the medium.
The medium is also differential, facilitating the observation of pigment production by P. aeruginosa. The formulation includes magnesium chloride and potassium sulfate, which stimulate the production of pyocyanin and pyoverdin (B1241691) (fluorescein).[3][4][5][6] Pyocyanin is a blue-green, water-soluble, non-fluorescent pigment, while pyoverdin is a yellow-green, water-soluble, fluorescent pigment.[1][6][7] The combination of these pigments often results in the characteristic bright green coloration of P. aeruginosa colonies.[6]
Composition of Cetrimide Agar
The composition of Cetrimide Agar is summarized in the table below. This formulation is based on modifications of King's Medium A and is compliant with various pharmacopeias.[3][7][9]
| Component | Amount per Liter of Distilled Water | Purpose |
| Gelatin Peptone | 20.0 g | Provides essential nutrients, including nitrogen, vitamins, and amino acids for bacterial growth.[3][6] |
| Magnesium Chloride (MgCl₂) | 1.4 g | Stimulates the production of pyocyanin.[3][4][5][6] |
| Potassium Sulfate (K₂SO₄) | 10.0 g | Enhances the production of pyocyanin and fluorescein.[3][4][5][6] |
| Cetrimide | 0.3 g | Selective agent that inhibits the growth of most bacteria except P. aeruginosa.[1][3][9] |
| Glycerol (B35011) | 10.0 ml | Serves as a carbon source.[1][3] |
| Agar | 13.0 - 15.0 g | Solidifying agent.[3][4] |
| Final pH | 7.2 ± 0.2 at 25°C |
Experimental Protocol for Preparation of Cetrimide Agar
This protocol details the step-by-step procedure for preparing one liter of Cetrimide Agar.
Materials:
-
Dehydrated Cetrimide Agar base
-
Glycerol
-
Distilled or deionized water
-
1 L Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar (optional)
-
Heating plate or Bunsen burner
-
Autoclave
-
Sterile Petri dishes
-
Weighing scale
-
Graduated cylinders
Procedure:
-
Suspend the Dehydrated Medium: Weigh 44.7 to 46.7 grams of Cetrimide Agar powder (depending on the manufacturer's instructions) and suspend it in 1000 ml of distilled or deionized water in a 1 L Erlenmeyer flask.[3][4]
-
Add Glycerol: Add 10 ml of glycerol to the suspension.[3][4]
-
Dissolve the Medium: Heat the mixture to boiling with frequent agitation to ensure the medium is completely dissolved.[3][4] A magnetic stirrer can be used for this purpose.
-
Sterilization: Sterilize the dissolved medium by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[3][4]
-
Cooling: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath.[3][4] Avoid introducing air bubbles during this process.
-
Pouring the Plates: Aseptically pour the cooled agar into sterile Petri dishes (approximately 20-25 ml per plate).
-
Solidification: Allow the agar plates to solidify at room temperature on a level surface.
-
Storage: Once solidified, the plates can be stored at 2-8°C in a sealed container, protected from light.[3] It is recommended to use the prepared medium within its expiry period.
Inoculation and Incubation
Inoculation:
-
For optimal recovery, it is recommended to first enrich the sample in a non-selective broth, such as Brain Heart Infusion Broth or Soyabean Casein Digest Medium, before inoculating onto Cetrimide Agar.[3][4]
-
If high counts of P. aeruginosa are expected, the sample can be directly streaked onto the Cetrimide Agar plates for isolation.[3][4]
-
Use a sterile inoculating loop to streak the sample onto the surface of the agar to obtain isolated colonies.
Incubation:
-
Incubate the inoculated plates aerobically at 35-37°C for 18-24 hours.[3][4][5] Some protocols may recommend incubation for up to 48 hours.[3]
Interpretation of Results
-
Positive Result: Growth of colonies on the medium is indicative of a positive result for organisms resistant to cetrimide.[2][8]
-
Pseudomonas aeruginosa: Look for the characteristic production of a blue-green pigment (pyocyanin) that diffuses into the agar.[1][3] Colonies may also exhibit a yellow-green fluorescence (fluorescein) when viewed under short-wavelength ultraviolet light (254 nm).[2][6][7] A characteristic grape-like odor may also be present.[1][3]
-
Negative Result: No growth on the medium indicates that the organism is inhibited by cetrimide.[8]
It is important to note that some other non-fermenting bacteria may grow on Cetrimide Agar, and some strains of P. aeruginosa may not produce pigment. Therefore, further biochemical tests are necessary for the definitive identification of P. aeruginosa.[3][8]
Quality Control
To ensure the performance of the prepared Cetrimide Agar, it is essential to perform quality control testing using known bacterial strains.
| Control Organism | ATCC Strain | Expected Result |
| Pseudomonas aeruginosa | 9027 | Good growth; yellow-green to blue colonies.[2][10] |
| Escherichia coli | 8739 | Partial to complete inhibition of growth.[2][10] |
Workflow and Signaling Pathway Diagrams
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. himedialabs.com [himedialabs.com]
- 4. exodocientifica.com.br [exodocientifica.com.br]
- 5. staging.teaminertia.com [staging.teaminertia.com]
- 6. dalynn.com [dalynn.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. microbenotes.com [microbenotes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
Application Notes: Cetrimide as a Laboratory Disinfectant
Introduction
Cetrimide is a potent antiseptic and disinfectant agent widely utilized in laboratory and healthcare settings.[1][2][3] Chemically, it is a quaternary ammonium (B1175870) compound, typically a mixture of several alkyltrimethylammonium bromides, with the primary component being trimethyltetradecylammonium (B159623) bromide (TTAB).[4][5][6] As a cationic surfactant, it possesses strong detergent and antimicrobial properties, making it effective for a variety of applications, from surface sterilization to inclusion in selective microbiological media.[2][7] Its broad-spectrum activity targets a wide range of bacteria and fungi.[4][8]
Mechanism of Action
Cetrimide's disinfectant properties stem from its nature as a cationic surfactant.[1][7] The positively charged quaternary ammonium headgroup interacts with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and proteins.[9] This interaction disrupts the structural integrity of the cell membrane, leading to increased permeability.[9] The compromised membrane can no longer maintain the essential cytoplasmic components, resulting in leakage of vital intracellular contents and ultimately leading to cell lysis and death.[1][9]
Caption: Mechanism of Cetrimide's antimicrobial action on a bacterial cell.
Laboratory Applications
Cetrimide is a versatile tool in the laboratory with several key applications:
-
Surface Disinfection: It is suitable for the general disinfection of laboratory surfaces, including benchtops, floors, and walls, to maintain a sterile working environment.[1][7]
-
Equipment and Instrument Disinfection: Cetrimide solutions are used to clean and disinfect laboratory apparatus, utensils, and surgical instruments.[8][10][11] For sterile storage of instruments, a lower concentration with an anti-rust agent is recommended.[8][11]
-
Selective Media: Cetrimide is a critical component of Cetrimide Agar, a selective medium used for the isolation and identification of Pseudomonas aeruginosa, which can grow in its presence while the growth of many other bacteria is inhibited.[1]
-
Molecular Biology: Due to its detergent properties, Cetrimide is employed in certain molecular biology protocols, such as the isolation of high molecular weight DNA, where it aids in cell lysis and the removal of proteins and lipids.[2][7]
Safety and Handling
-
Always wear appropriate personal protective equipment (PPE), including nitrile gloves and safety glasses, when handling Cetrimide solutions.[12]
-
Cetrimide is corrosive and can cause skin and eye irritation; avoid direct contact.[4] Do not use undiluted solutions on the skin.[8]
-
Avoid mixing Cetrimide with anionic substances, such as soaps and other detergents, as this can cause precipitation and inactivate its antimicrobial properties.[7]
-
Store in a cool, dry, dark place in well-sealed containers.[13]
-
Dispose of Cetrimide waste according to local institutional guidelines for chemical waste.
Data Presentation
Table 1: Recommended Dilutions for Laboratory Applications
| Application | Recommended Concentration (% w/v) | Notes | Source(s) |
| General Surface & Utensil Disinfection | 0.5% - 1.0% | Use 1% for heavily contaminated surfaces. | [8][11][14] |
| Pre-operative Skin Cleansing | 1.0% | For disinfecting hands or operation sites. | [11][14] |
| Disinfection of Surgical Instruments | 1.0% | Requires a contact time of at least one hour, followed by rinsing and sterilization. | [8][14] |
| Sterile Storage of Instruments | 0.1% | Often used with 0.5% sodium nitrate (B79036) to prevent rusting. | [8][11][14] |
| Refrigerator/Incubator Disinfection | 0.1% | Wipe surfaces and allow to dry. | [11][14] |
Table 2: Summary of Antimicrobial Efficacy Data
| Organism(s) | Test Method | Concentration | Result | Source(s) |
| E. coli, S. typhimurium, P. aeruginosa, B. subtilis, C. albicans | Surface Challenge Test | 1% | ≥6-log reduction after 20 minutes contact time. Superior to 2.5% Dettol and 2% Lizol. | [15] |
| Pseudomonas aeruginosa (isolates) | Broth Microdilution | 0.016 - 2.048 µ g/100 µl | Minimum Inhibitory Concentration (MIC) range. | [16] |
| Aspergillus flavus | Broth Dilution | 0.01 mg/ml (10 µg/ml) | Minimum Inhibitory Concentration (MIC) giving complete inhibition. | [17] |
| Mycobacterium tuberculosis | Contact Killing Assay | 3.0% (in combination with 1.5% Chlorhexidine) | >4-log reduction after 5 minutes of contact time. | [18] |
Experimental Protocols
Protocol 1: General Laboratory Surface Disinfection
This protocol outlines the procedure for routine disinfection of laboratory benchtops and surfaces using a Cetrimide solution.
Materials:
-
Cetrimide powder or concentrated stock solution
-
Distilled or deionized water
-
Clean spray bottle or container
-
Lint-free wipes or cloths
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat
Procedure:
-
Preparation of 1% Cetrimide Solution:
-
If using Cetrimide powder, dissolve 10 grams in a final volume of 1 liter of distilled water. Mix thoroughly until fully dissolved.
-
If using a concentrated stock (e.g., 20%), dilute it accordingly. For a 20% stock, mix 50 mL of the concentrate with 950 mL of distilled water to make 1 liter of a 1% solution.
-
Transfer the prepared solution to a clearly labeled spray bottle.
-
-
Pre-Cleaning:
-
Before disinfection, physically remove any gross contamination or soil from the surface.
-
Clean the surface with a cloth dampened with water and a neutral detergent (if necessary). Ensure to rinse away any detergent residue, as it can inactivate Cetrimide. Dry the surface.
-
-
Application of Disinfectant:
-
Thoroughly spray the 1% Cetrimide solution onto the surface, ensuring complete coverage.
-
Alternatively, saturate a clean cloth with the solution and wipe the entire surface.
-
-
Contact Time:
-
Allow the Cetrimide solution to remain on the surface for a minimum contact time of 10-20 minutes to ensure efficacy.[15] The surface should remain visibly wet during this period.
-
-
Wiping and Drying:
-
After the required contact time, wipe the surface with a sterile, lint-free cloth to remove any residue.
-
Allow the surface to air dry completely before use.
-
Caption: Experimental workflow for general laboratory surface disinfection.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol describes a method to determine the MIC of Cetrimide against a specific bacterial strain using the broth microdilution technique in a 96-well plate format.[19][20]
Materials:
-
Cetrimide powder
-
Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Spectrophotometer and plate reader
-
0.5 McFarland turbidity standard
-
Sterile pipette tips and multichannel pipette
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation:
-
From an overnight culture plate, pick several colonies and suspend them in sterile saline or CAMHB.
-
Vortex thoroughly to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[20]
-
Dilute this adjusted suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL. The final concentration in the wells after another 1:1 dilution will be ~7.5 x 10⁵ CFU/mL.
-
-
Preparation of Cetrimide Dilutions:
-
Prepare a stock solution of Cetrimide in CAMHB at twice the highest desired final concentration (e.g., for a top concentration of 128 µg/mL, prepare a 256 µg/mL stock).
-
Dispense 100 µL of sterile CAMHB into wells of columns 2 through 12 of a 96-well plate.
-
Add 200 µL of the Cetrimide stock solution to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down. Continue this process from column 2 to 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no Cetrimide).
-
Column 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Using a multichannel pipette, add 100 µL of the prepared bacterial inoculum (from step 1) to wells in columns 1 through 11. Do not add bacteria to column 12.
-
This brings the final volume in each test well to 200 µL and halves the Cetrimide concentration to the desired final test range.
-
-
Incubation:
-
Seal the plate (e.g., with a lid or adhesive seal) and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
After incubation, check the plate. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.
-
Visually inspect the test wells for turbidity. The MIC is the lowest concentration of Cetrimide at which there is no visible bacterial growth (the well is clear).[19]
-
Optionally, use a plate reader to measure the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits growth to a level similar to the sterility control.
-
Caption: Experimental workflow for the broth microdilution MIC assay.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. CETRIMIDE - Ataman Kimya [atamanchemicals.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 6. Cetrimide - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. vapco.net [vapco.net]
- 9. studyguides.com [studyguides.com]
- 10. Cetrimide + Chlorhexidine | Uses, Side Effects & Medicines | Truemeds [truemeds.in]
- 11. vapco.net [vapco.net]
- 12. crispmaastricht.nl [crispmaastricht.nl]
- 13. Cetrimide Solution Supplier,Cetrimide Solution Exporter,Trader from Gujarat [chemindia.co.in]
- 14. vapco.net [vapco.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. benchchem.com [benchchem.com]
Application of Cetrimide in Microbial Limit Testing for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Cetrimide, a quaternary ammonium (B1175870) compound, is a cationic surfactant with potent antimicrobial properties. In the pharmaceutical industry, it is a critical component in microbial limit testing, particularly for the selective isolation and identification of Pseudomonas aeruginosa.[1][2] Its ability to inhibit the growth of a wide range of bacteria while being less effective against P. aeruginosa makes it an invaluable selective agent in culture media.[3][4] This application is crucial for ensuring the microbial quality of non-sterile pharmaceutical products as outlined in pharmacopeial chapters such as USP <61> (Microbiological Enumeration Tests) and USP <62> (Tests for Specified Microorganisms).[5][6]
Mechanism of Action
Cetrimide's primary mechanism of action involves the disruption of the bacterial cell membrane.[4] As a positively charged cationic surfactant, it electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane. This initial binding is followed by the insertion of its hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular contents, and ultimately, cell lysis.[7][8]
Spectrum of Activity
Cetrimide is effective against a broad spectrum of Gram-positive and some Gram-negative bacteria.[9] However, Pseudomonas aeruginosa exhibits a higher tolerance, allowing for its selective isolation.[3] The following table summarizes the available data on the antimicrobial activity of Cetrimide.
Quantitative Data
Table 1: Minimum Inhibitory Concentration (MIC) of Cetrimide
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Pseudomonas aeruginosa | Clinical Isolates | 1.6 - 204.8 | [10] |
| Pseudomonas aeruginosa | Penicillin-Resistant | ≥ 400 | [11] |
| Escherichia coli | Penicillin-Resistant | 50 | [11] |
| Staphylococcus aureus | Penicillin-Resistant | 6.25 | [11] |
| Aspergillus flavus | Fungal Isolate | 10 | [7] |
Note: MIC values can vary depending on the specific strain and testing conditions.
Table 2: Antimicrobial Efficacy of 1% Cetrimide (Log Reduction)
| Microorganism | Strain | Log Reduction (10 min) | Log Reduction (20 min) | Reference |
| Pseudomonas aeruginosa | ATCC 25619 | ≥ 6 | ≥ 6 | [12] |
| Escherichia coli | ATCC 8739 | < 6 | ≥ 6 | [12] |
| Salmonella typhimurium | ATCC 14028 | ≥ 6 | ≥ 6 | [12] |
| Bacillus subtilis | ATCC 6633 | ≥ 6 | ≥ 6 | [12] |
| Candida albicans | ATCC 10231 | ≥ 6 | ≥ 6 | [12] |
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of Cetrimide Action on Bacteria.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. Neutralization of Germicides | Infection Control | CDC [cdc.gov]
- 10. scribd.com [scribd.com]
- 11. SOP for Microbial Limit Test of Raw Material and Finished Product | Pharmaguideline [pharmaguideline.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Detailed Synthesis of Trialkyl Citramide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trialkyl citramide derivatives are a class of compounds synthesized from citric acid, a common natural metabolite. These molecules are of growing interest in various fields, including their use as kinetic hydrate (B1144303) inhibitors (KHIs) in the oil and gas industry and as potential building blocks in medicinal chemistry.[1][2][3] Their amphiphilic nature, stemming from the central hydrophilic citric acid core and the peripheral hydrophobic alkyl chains, allows for unique molecular interactions. This document provides a detailed protocol for the synthesis of trialkyl citramides, focusing on the reaction of triethyl citrate (B86180) with primary alkyl amines.
Synthesis of Trialkyl this compound Derivatives
The primary synthetic route to trialkyl citramides involves the amidation of a citric acid ester, typically triethyl citrate, with a primary alkyl amine.[1][2] This reaction is a nucleophilic acyl substitution where the amine displaces the ethoxy groups of the ester to form the corresponding amides.
General Reaction Scheme:
The overall reaction can be represented as follows:
Triethyl Citrate + 3 R-NH₂ → Trialkyl this compound + 3 Ethanol
Where 'R' represents an alkyl group (e.g., n-propyl, isobutyl).
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedure for the synthesis of trialkyl citramides. The following protocol is a general method that can be adapted for different primary alkyl amines.[1][2]
Materials and Reagents:
-
Triethyl citrate (1 equivalent)
-
Alkyl amine (e.g., n-propylamine, isobutylamine) (6.6 equivalents total)
-
Methanol
-
Triethylamine (B128534) (NEt₃)
-
Aliphatic acid-dichloride (for bis(trialkyl citric acid) amide synthesis)
-
Deionized water
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
NMR spectrometer for product characterization
Protocol for Trialkyl this compound Synthesis:
-
In a 100 mL round-bottom flask, combine triethyl citrate (1 equivalent), the desired alkyl amine (3.3 equivalents), and methanol.
-
Stir the reaction mixture at room temperature for 3 days.[1][2]
-
After 3 days, inject an additional 3.3 equivalents of the alkyl amine into the reaction mixture.[1][2]
-
Continue to stir the mixture at room temperature for one more day.[1][2]
-
Remove the solvent and any excess volatile reagents using a rotary evaporator at 70 °C for 2 hours to yield the crude trialkyl this compound.[1][2]
-
The formation of the trialkyl this compound should be confirmed by NMR spectroscopy.[1][2]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of trialkyl this compound derivatives.
Caption: General workflow for the synthesis of trialkyl citramides.
Data Presentation
The purity of the synthesized trialkyl citramides can be determined using various analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC/MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[4] The reported purity of prepared citramides typically ranges from 80% to over 99%.[4]
| Derivative Name | Starting Material | Alkyl Amine | Purity | Reference |
| N,N',N"-tri-n-propylthis compound | Triethylcitrate | n-propylamine | 80% to >99% | [4] |
| Tri-iso-butylthis compound (TiBuCAm) | Triethylcitrate | Isobutylamine | Not specified | [1][2] |
Synthesis of Bis(trialkyl citric acid) Amides
For researchers interested in further derivatization, trialkyl citramides can be reacted with aliphatic acid-dichlorides to yield bis(trialkyl citric acid) amides.[1][2]
Protocol for Bis(trialkyl citric acid) Amide Synthesis:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the trialkyl this compound (4.4 mmol) and triethylamine (NEt₃) (8 mmol) in dichloromethane (DCM, 20 mL).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the respective aliphatic acid-dichloride (2.0 mmol) in DCM (10 mL) over 30 minutes.[1][2]
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Allow the reaction to proceed overnight with stirring at room temperature.[1][2]
Logical Relationship of Synthesis Steps
The following diagram outlines the logical progression from starting materials to the final bis(trialkyl citric acid) amide products.
Caption: Logical flow from starting materials to bis(trialkyl citric acid) amides.
Conclusion
The synthesis of trialkyl this compound derivatives via the amidation of triethyl citrate is a straightforward and adaptable procedure. The protocols outlined in this document provide a solid foundation for researchers to produce these compounds for various applications. Further purification and detailed characterization are essential to ensure the quality of the final products for subsequent studies. The potential for further derivatization, such as the synthesis of bis(trialkyl citric acid) amides, opens up possibilities for creating novel molecules with tailored properties.
References
- 1. Nonpolymeric this compound-Based Kinetic Hydrate Inhibitors: Good Performance with Just Six Alkylamide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. EP1174026A2 - Citric acid tri-alkylamide surfactants - Google Patents [patents.google.com]
step-by-step guide to performing a Cetrimide test for bacterial identification
For Researchers, Scientists, and Drug Development Professionals
Application: Selective isolation and presumptive identification of Pseudomonas aeruginosa.
Introduction: The Cetrimide test is a crucial qualitative procedure in microbiology for the selective isolation and presumptive identification of Pseudomonas aeruginosa from various clinical and non-clinical specimens.[1][2] This test is particularly valuable in clinical diagnostics, pharmaceutical manufacturing, and environmental monitoring where the presence of P. aeruginosa can be a significant concern. The principle of the test relies on the selective inhibitory action of Cetrimide (cetyltrimethylammonium bromide), a quaternary ammonium (B1175870) cationic detergent, on a wide range of microorganisms while permitting the growth of P. aeruginosa and a few other bacteria.[1][3][4][5]
Principle of the Test: Cetrimide acts as a cationic detergent that disrupts the cell membranes of most bacteria by causing the release of nitrogen and phosphorus, leading to cell death.[1][3][4][6] Pseudomonas aeruginosa exhibits resistance to this germicidal activity.[3] The medium, Cetrimide Agar (B569324), is formulated to not only selectively grow P. aeruginosa but also to enhance its characteristic production of pigments like pyocyanin (B1662382) (blue-green) and pyoverdin (B1241691) (fluorescein, which is yellow-green and fluoresces under UV light).[2][3][4] The presence of magnesium chloride and potassium sulfate (B86663) in the medium stimulates the production of these pigments.[3][5] The characteristic grape-like odor of aminoacetophenone may also be produced by P. aeruginosa.[1]
Quantitative Data Summary
Table 1: Composition of Cetrimide Agar
| Component | Concentration (g/L) | Purpose |
| Pancreatic digest of gelatin | 20.0 | Provides essential nutrients like nitrogen, vitamins, and carbon.[2] |
| Potassium Sulfate (K₂SO₄) | 10.0 | Stimulates the production of pyocyanin and pyoverdin.[3] |
| Magnesium Chloride (MgCl₂) | 1.4 | Enhances the production of pyocyanin and pyoverdin.[3][5] |
| Cetrimide (cetyltrimethylammonium bromide) | 0.3 | Selective agent that inhibits the growth of most bacteria except P. aeruginosa.[3] |
| Agar | 13.6 - 15.0 | Solidifying agent.[3] |
| Glycerol (B35011) | 10.0 mL | Source of carbon.[2][7] |
| Final pH | 7.2 ± 0.2 | Optimal pH for bacterial growth and pigment production. |
Table 2: Quality Control Organisms and Expected Results
| Organism | ATCC Strain | Expected Result on Cetrimide Agar |
| Pseudomonas aeruginosa | 27853 | Growth, with production of a yellow-green to blue-green pigment.[3][5] |
| Escherichia coli | 25922 | No growth (inhibited).[3][5] |
Experimental Protocols
I. Preparation of Cetrimide Agar
-
Suspend Ingredients: In a 1-liter flask, suspend 45.3 grams of Cetrimide Agar powder and 10 mL of glycerol in 1 liter of purified or deionized water.[2][6]
-
Dissolve the Medium: Heat the mixture with frequent agitation and bring it to a boil for one minute to ensure complete dissolution of the medium.[6][7]
-
Sterilization: Autoclave the dissolved medium at 121°C (15 lbs pressure) for 15 minutes.[1][2][6][7]
-
Pouring Plates or Slants: After autoclaving, allow the medium to cool to approximately 45-50°C in a water bath.[7]
-
For Petri plates, aseptically pour the molten agar into sterile plates and allow them to solidify on a level surface.
-
For slants, dispense the medium into sterile test tubes and allow them to cool in a slanted position.[1]
-
-
Storage: Store the prepared plates or slants at 2-8°C, protected from direct light.
II. Inoculation and Incubation
-
Sample Preparation: Use a well-isolated colony from an 18-24 hour old pure culture grown on a non-selective medium.[1][4]
-
Inoculation:
-
Incubation:
-
Incubate the inoculated plates or tubes aerobically at 35-37°C for up to 7 days.[1][3][4]
-
If using tubes, ensure the caps (B75204) are loosened to allow for adequate aeration.[1]
-
-
Examination: Examine the plates or slants daily for bacterial growth and pigment production.[1]
III. Interpretation of Results
-
Positive Result: The presence of growth on the medium indicates resistance to Cetrimide.[3][4] A positive result for P. aeruginosa is strongly suggested by:
-
Growth on the agar surface.
-
The production of a characteristic yellow-green to blue-green pigment that diffuses into the agar.[1][3] This is due to the production of pyocyanin (blue-green) and/or fluorescein (B123965) (yellow-green).[4]
-
The presence of a grape-like odor.[1]
-
-
Negative Result: No growth on the medium indicates that the organism is inhibited by Cetrimide.[3][4]
-
Further Examination: If growth is observed but no pigment is visible, examine the growth under short-wavelength UV light (254 nm) for the presence of fluorescein.[2][3] If no fluorescence is observed, re-incubation at 25°C in the dark for an additional 24 hours may enhance pigment production.[3]
Limitations:
-
Growth on Cetrimide agar alone is not sufficient for the definitive identification of P. aeruginosa to the species level, as other non-glucose-fermenting species may also grow.[3]
-
Some strains of P. aeruginosa may not produce pigment.[8]
-
Conversely, a lack of growth does not entirely rule out the identification of P. aeruginosa.[3]
Visualized Experimental Workflow
Caption: Workflow of the Cetrimide test for bacterial identification.
References
- 1. microbenotes.com [microbenotes.com]
- 2. microbiologyinfo.com [microbiologyinfo.com]
- 3. Cetrimide Test- Principle, Procedure, Result Interpretation and Limitation [microbiologynotes.com]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. Cetrimide test: Principle, Requirements, Procedure and Result interpretation - Online Biology Notes [onlinebiologynotes.com]
- 6. Cetrimide Agar: Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. dalynn.com [dalynn.com]
Application Notes and Protocols: Citramide-Based Kinetic Hydrate Inhibitors in the Oil and Gas Industry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of citramide-based kinetic hydrate (B1144303) inhibitors (KHIs) for preventing gas hydrate formation in oil and gas production. This document includes performance data, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating the mechanism of action and experimental workflows.
Introduction to this compound-Based Kinetic Hydrate Inhibitors
Gas hydrates are crystalline, ice-like solids formed from water and small gas molecules at high pressure and low temperature, posing a significant flow assurance challenge in oil and gas pipelines by causing blockages.[1][2] Kinetic hydrate inhibitors (KHIs) are a class of low-dosage hydrate inhibitors (LDHIs) that delay the nucleation and growth of hydrate crystals.[2][3] this compound-based KHIs are a promising class of non-polymeric inhibitors that have demonstrated good performance, even with a relatively small number of alkylamide groups.[1][2][4]
These molecules typically consist of a central citric acid-derived core functionalized with alkylamide groups. The performance of these inhibitors is influenced by the nature of the alkyl groups and the overall molecular structure.[2][4] This document details their application, performance, and the methodologies to evaluate their efficacy.
Performance Data of this compound-Based KHIs
The primary measure of KHI performance is the onset temperature of hydrate formation (T₀) under controlled conditions. A lower T₀ indicates better inhibition. The following tables summarize the performance of various this compound derivatives from high-pressure rocking cell experiments using a synthetic natural gas mixture at 76 bar.[1][2][4]
Table 1: Performance of Mono-Citramide Derivatives
| Inhibitor | Concentration (ppm) | Average Onset Temperature (T₀) (°C) |
| Deionized Water (Blank) | 0 | 17.2 |
| VP:VCap 1:1 (Reference Polymer) | 2500 | 8.9 |
| Tri-n-propyl this compound (TnPrCAm) | 2500 | 16.3 |
| Tri-isobutyl this compound (TiBuCAm) | 2500 | 13.9 |
Table 2: Performance of Bis-Citramide Derivatives
| Inhibitor | Concentration (ppm) | Average Onset Temperature (T₀) (°C) |
| Malonyl-bis(tri-isobutyl this compound) (Malonyl-TiBuCAm) | 2500 | 13.7 |
| Oxydiacetyl-bis(tri-n-propyl this compound) (Oxydiacetyl-TnPrCAm) | 2500 | 12.8 |
| Bis(tributyl citric acid) amide | 2500 | 8.4 |
| Bis(tributyl citric acid) amide with n-decane | 2500 | 6.2 |
Experimental Protocols
Synthesis of this compound-Based KHIs
3.1.1. Synthesis of Trialkyl Citramides (e.g., TnPrCAm, TiBuCAm) [1][2]
-
Reaction Setup: In a 100 mL round-bottom flask, combine triethyl citrate (B86180) (1 equivalent), the corresponding alkylamine (3.3 equivalents), and methanol.
-
Stirring: Stir the mixture at room temperature for 3 days.
-
Additional Amine: Add another 3.3 equivalents of the alkylamine to the reaction mixture and continue stirring at room temperature for an additional day.
-
Drying: Remove the solvent and excess amine using a rotary evaporator at 70 °C for 2 hours to obtain the trialkyl this compound product.
-
Characterization: Confirm the structure of the synthesized this compound using NMR spectroscopy.
3.1.2. Synthesis of Bis(trialkyl citric acid) Amides [1][2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the trialkyl this compound (4.4 mmol) and triethylamine (B128534) (NEt₃, 8 mmol) in dichloromethane (B109758) (DCM, 20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Dichloride: Slowly add a solution of the desired aliphatic acid dichloride (e.g., malonyl dichloride, 2.0 mmol) in DCM (10 mL) to the cooled this compound solution over 30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.
-
Workup: Filter the reaction mixture. Wash the organic phase with a 5% HCl solution (2 x 50 mL) and then with deionized water (50 mL).
-
Drying and Purification: Dry the organic phase and evaporate the solvent under reduced pressure to obtain the final bis(trialkyl citric acid) amide product.
Evaluation of KHI Performance using High-Pressure Rocking Cells
This protocol describes the "slow constant cooling" method for evaluating KHI performance.[1][5]
-
Apparatus: A rig with multiple high-pressure steel rocking cells (e.g., 40 mL volume), each containing a steel ball for agitation. The cells are placed in a temperature-controlled water bath.[6]
-
Solution Preparation: Prepare a solution of the this compound-based inhibitor in deionized water at the desired concentration (e.g., 2500 ppm).
-
Cell Loading: Add 20 mL of the inhibitor solution to each rocking cell.
-
Purging: Purge each cell with a synthetic natural gas (SNG) mixture and then apply a vacuum. Repeat this process twice to remove any air.
-
Pressurization: Pressurize each cell to approximately 76 bar with the SNG at an initial temperature of 20.5 °C.
-
Cooling Program: Start the rocking motion (e.g., 20 rocks/min) and begin cooling the water bath at a constant rate of approximately 1 °C per hour.[1]
-
Data Acquisition: Continuously monitor the pressure and temperature inside each cell. The onset of hydrate formation is detected by a sudden drop in pressure and a corresponding increase in temperature.
-
Analysis: The temperature at which hydrate formation begins is recorded as the onset temperature (T₀). The experiment is typically repeated multiple times to obtain an average T₀ and assess reproducibility.
Diagrams
Caption: Proposed mechanism of this compound-based KHI action.
Caption: Experimental workflow for KHI performance evaluation.
References
- 1. Nonpolymeric this compound-Based Kinetic Hydrate Inhibitors: Good Performance with Just Six Alkylamide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparing the Kinetic Hydrate Inhibition Performance of Linear versus Branched Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Protocols for the Use of Cetrimide in Ophthalmic Solutions as a Preservative
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cetrimide, a quaternary ammonium (B1175870) compound, is utilized as an antimicrobial preservative in multi-dose ophthalmic solutions to prevent microbial contamination after the container is opened. Its surfactant properties also contribute to its antimicrobial efficacy. While effective, the use of Cetrimide, like other preservatives, necessitates a careful evaluation of its concentration to balance antimicrobial activity with potential ocular surface toxicity. These application notes provide detailed protocols for the formulation, antimicrobial efficacy testing, and cytotoxicity assessment of ophthalmic solutions containing Cetrimide.
Data Presentation
Recommended Concentration and Antimicrobial Efficacy
The typically recommended concentration of Cetrimide as a preservative in ophthalmic solutions is 0.005% w/v. At this concentration, it must meet the antimicrobial effectiveness standards set by pharmacopeias such as the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP).
| Table 1: Antimicrobial Effectiveness Test (AET) Acceptance Criteria (USP <51>) | | :--- | :--- | | Microorganism | Log Reduction in Viable Count | | Bacteria | Not less than 1.0 log reduction from the initial count at 7 days, not less than 3.0 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. | | Yeast and Molds | No increase from the initial calculated count at 7, 14, and 28 days. |
| Table 2: Antimicrobial Effectiveness Test (AET) Acceptance Criteria (BP) | | :--- | :--- | | Microorganism | Log Reduction in Viable Count | | Bacteria | Criteria A: Not less than 2 log reduction from the initial count at 6 hours, not less than 3 log reduction at 24 hours, and no recovery of microorganisms at 28 days. Criteria B: Not less than 1 log reduction from the initial count at 24 hours, not less than 3 log reduction at 7 days, and no increase from the 7-day count at 28 days. | | Fungi | Criteria A: Not less than 2 log reduction from the initial count at 7 days, and no increase from the 7-day count at 28 days. Criteria B: Not less than 1 log reduction from the initial count at 14 days, and no increase from the 14-day count at 28 days. |
Cytotoxicity Data
| Table 3: Comparative Cytotoxicity of Ophthalmic Preservatives | | :--- | :--- | | Preservative | Observed Effects on Corneal Epithelial Cells | | Cetrimide | Associated with superficial punctate keratitis; repeated exposure toxicity may be similar to 0.01% BAK[1][2]. | | Benzalkonium Chloride (BAK) (0.01%) | Immediate cell retraction, cessation of mitosis, and cell degeneration within 2 hours in vitro[3]. | | Polyquaternium-1 (0.001%) | No discernible effects on cell movement or mitotic activity in vitro[3]. |
Experimental Protocols
Protocol 1: Antimicrobial Effectiveness Test (AET)
This protocol is adapted from the USP <51> and BP guidelines.
1. Preparation of Microbial Inoculum:
-
Culture the following microorganisms: Staphylococcus aureus (ATCC 6538), Pseudomonas aeruginosa (ATCC 9027), Escherichia coli (ATCC 8739), Candida albicans (ATCC 10231), and Aspergillus brasiliensis (ATCC 16404).
-
Harvest the cultures and suspend them in sterile saline to achieve a microbial count of approximately 1 x 10⁸ colony-forming units (CFU)/mL.
2. Inoculation of the Ophthalmic Solution:
-
Inoculate separate containers of the Cetrimide-containing ophthalmic solution with one of the prepared microbial suspensions. The volume of the inoculum should be between 0.5% and 1.0% of the volume of the product.
-
The final concentration of microorganisms in the test product should be between 1 x 10⁵ and 1 x 10⁶ CFU/mL.
3. Incubation and Sampling:
-
Incubate the inoculated containers at a specified temperature (e.g., 20-25°C) for 28 days.
-
At specified time points (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw a sample from each container.
4. Enumeration of Viable Microorganisms:
-
Perform serial dilutions of the sampled product in a suitable neutralizing broth.
-
Plate the dilutions on an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
-
Incubate the plates and count the number of colonies to determine the CFU/mL.
5. Interpretation of Results:
-
Calculate the log reduction in the microbial count from the initial inoculum at each time point.
-
Compare the results with the acceptance criteria outlined in Table 1 or Table 2.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay) on Human Corneal Epithelial Cells (HCECs)
This protocol provides a method to assess the potential of a Cetrimide-containing ophthalmic solution to cause cellular damage.
1. Cell Culture:
-
Culture a human corneal epithelial cell line (e.g., HCE-T) in an appropriate culture medium in a 96-well plate until a confluent monolayer is formed.
2. Treatment with Ophthalmic Solution:
-
Prepare serial dilutions of the Cetrimide-containing ophthalmic solution in the cell culture medium.
-
Remove the existing medium from the cells and add the prepared dilutions to the wells. Include a positive control (e.g., a known cytotoxic agent like 0.01% BAK) and a negative control (culture medium alone).
-
Incubate the cells for a clinically relevant exposure time (e.g., 15 minutes, 1 hour, 24 hours).
3. MTT Assay:
-
After the incubation period, remove the treatment solutions and wash the cells with phosphate-buffered saline (PBS).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the ophthalmic solution relative to the negative control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
Mandatory Visualizations
References
Application Notes and Protocols for the Purification and Characterization of a Synthesized Amide (Citramide)
Disclaimer: Information specifically pertaining to "Citramide" is limited. The following application notes and protocols are based on established chemical principles and techniques commonly applied to the purification and characterization of synthesized amide compounds. These guidelines are intended for researchers, scientists, and drug development professionals and should be adapted based on the specific properties of the target compound.
Introduction
The successful synthesis of an amide compound is contingent upon its effective purification and thorough characterization to ensure its identity, purity, and suitability for downstream applications. This document provides detailed protocols for the purification of a synthesized amide via recrystallization and column chromatography, followed by its characterization using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Purification of Synthesized Amide
The initial crude product from a chemical synthesis typically contains unreacted starting materials, byproducts, and other impurities. The choice of purification method depends on the physical state of the compound and the nature of the impurities.
Recrystallization
Recrystallization is a primary technique for purifying solid organic compounds based on differences in their solubility in a specific solvent at different temperatures.[1][2][3][4]
Protocol for Recrystallization:
-
Solvent Selection: The ideal solvent should dissolve the amide sparingly at room temperature but have high solubility at its boiling point.[4] Common solvents for amides include ethanol, methanol (B129727), ethyl acetate, and water, or a mixture thereof.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.[3] The slow cooling process is crucial for the formation of pure crystals, as it allows for the selective exclusion of impurities from the crystal lattice.[1]
-
Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove residual solvent.
Column Chromatography
Column chromatography is a versatile technique used to separate components of a mixture based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[5] This method is particularly useful for purifying larger quantities of compounds or for separating mixtures that are not amenable to recrystallization.
Protocol for Column Chromatography:
-
Stationary Phase Selection: Silica (B1680970) gel is the most common stationary phase for the purification of moderately polar compounds like amides.
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). A solvent system that gives the target amide an Rf value of approximately 0.3-0.4 is generally a good starting point. Common eluents include mixtures of hexane (B92381) and ethyl acetate.
-
Column Packing: Prepare a slurry of the silica gel in the chosen eluent and carefully pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and bubble-free packing.[5]
-
Sample Loading: Dissolve the crude amide in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin to collect fractions as the mobile phase flows through the column. The separation occurs as different components of the mixture travel down the column at different rates based on their polarity.[5]
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified amide.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified amide.
Characterization of Purified Amide
Once purified, the amide must be characterized to confirm its identity and assess its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture.[6] For purity assessment of an amide, Reverse-Phase HPLC (RP-HPLC) is commonly employed.[6]
Protocol for RP-HPLC Analysis:
-
Column: A C18 column is typically used for the separation of moderately polar compounds.[6]
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile (B52724) or methanol is commonly used.
-
Sample Preparation: Prepare a dilute solution of the purified amide in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and run the analysis. The retention time of the amide is a characteristic property under specific chromatographic conditions. Purity is determined by the relative area of the peak corresponding to the amide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the amide.[7]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the purified amide in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to determine the number and connectivity of protons. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments in the molecule. The presence of characteristic amide proton (N-H) and carbonyl carbon (C=O) signals can confirm the presence of the amide functional group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.[8][9]
Protocol for Mass Spectrometry Analysis:
-
Ionization: The purified amide is ionized using a suitable technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion (M+H)⁺ or (M)⁺, which confirms the molecular weight of the synthesized amide. Fragmentation patterns can be analyzed to further support the proposed structure.
Data Presentation
Quantitative data obtained from the characterization techniques should be summarized in a clear and structured format.
Table 1: HPLC Purity Assessment
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Retention Time | e.g., 12.5 min |
| Purity | e.g., >98% |
Table 2: NMR Spectroscopic Data (Example for a simple amide)
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | ¹³C NMR (125 MHz, CDCl₃) δ (ppm) |
| 7.5 (br s, 1H, NH) | 172.0 (C=O) |
| 3.4 (t, 2H, CH₂) | 40.5 (CH₂) |
| 2.2 (s, 3H, CH₃) | 23.1 (CH₃) |
| 1.2 (t, 3H, CH₃) | 14.2 (CH₃) |
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | ESI+ |
| Calculated Mass (M) | e.g., 250.1234 |
| Observed Mass [M+H]⁺ | e.g., 251.1312 |
Visualizations
Workflow for Purification and Characterization of a Synthesized Amide
Caption: Overall workflow for the purification and characterization of a synthesized amide.
Experimental Workflow for HPLC Analysis
Caption: Experimental workflow for HPLC-based purity assessment of a synthesized amide.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 3. LabXchange [labxchange.org]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Application of Cetrimide_Chemicalbook [chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Pseudomonas aeruginosa Growth on Cetrimide Agar
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing poor growth of Pseudomonas aeruginosa on Cetrimide (B107326) agar (B569324).
Troubleshooting Guide
This guide addresses specific issues that may lead to atypical or poor growth of P. aeruginosa on Cetrimide Agar.
Issue 1: No growth or poor growth of P. aeruginosa
If you are observing a complete lack of growth or significantly reduced colony size, consider the following potential causes and solutions.
Possible Causes:
-
Incorrect Medium Preparation: The concentration of cetrimide is critical; excessively high levels can inhibit even P. aeruginosa.[1][2] The pH of the medium is also crucial for optimal growth.[3][4]
-
Strain Viability: The inoculum may not have been viable. This can be due to improper storage of the bacterial stock or repeated freezing and thawing.[5]
-
Strain Specificity: While Cetrimide Agar is selective for P. aeruginosa, some strains may exhibit poor growth as cetrimide is highly toxic.[6] Additionally, the medium is designed to inhibit other Pseudomonas species.[7][8]
-
Inoculation Technique: A very low inoculum density might result in no visible growth.
Troubleshooting Steps:
-
Verify Medium Preparation:
-
Perform Quality Control:
-
Check Inoculum:
-
Optimize Incubation:
Troubleshooting Workflow for No/Poor Growth
Caption: Troubleshooting workflow for poor or no growth of P. aeruginosa.
Issue 2: Growth observed, but colonies are not pigmented
P. aeruginosa typically produces pyocyanin (B1662382) (blue-green) and fluorescein (B123965) (yellow-green and fluorescent under UV light), giving colonies a characteristic appearance.[3][10][12]
Possible Causes:
-
Non-pigmented Strain: Some strains of P. aeruginosa may not produce these pigments. The presence of growth on this selective medium is still a strong indicator.[3]
-
Incorrect Incubation Time: Pigment production may take longer to become visible.
-
Medium Composition: The production of pyocyanin and fluorescein is enhanced by magnesium chloride and potassium sulfate (B86663) in the medium.[3][4][10] An incorrect formulation could impede pigment production.
-
Loss of Fluorescence: Fluorescence can be lost if cultures are left at room temperature for extended periods.[6][7][10]
Troubleshooting Steps:
-
Confirm Identity: If growth is present but no pigment is observed, further biochemical or molecular tests are necessary for a definitive identification of P. aeruginosa.[4]
-
Extend Incubation: Continue to incubate the plates for the recommended duration to allow for pigment development.
-
Examine Under UV Light: Check for fluorescence under short-wavelength UV light (254nm), as fluorescein production is a key characteristic.[3][4][10]
-
Re-incubate: If fluorescence has faded, re-incubating the plates can often restore it.[6][10]
-
Verify Medium Components: Ensure that magnesium chloride and potassium sulfate were included in the medium at the correct concentrations (1.4 g/L and 10.0 g/L, respectively).[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Cetrimide Agar's selectivity for P. aeruginosa?
A1: Cetrimide Agar contains cetyltrimethylammonium bromide (cetrimide), a quaternary ammonium (B1175870) compound that acts as a cationic detergent.[4][8][10] This substance is toxic to most bacteria because it disrupts the cell membrane, causing the release of nitrogen and phosphorus.[4][8][10] P. aeruginosa is one of the few organisms that can tolerate this concentration of cetrimide.[6][8]
Q2: Can other organisms besides P. aeruginosa grow on Cetrimide Agar?
A2: While highly selective, some other organisms may occasionally grow. Pseudomonas fluorescens and Pseudomonas putida can sometimes grow at 30-35°C.[9] Additionally, some enteric organisms might show slight growth, and Serratia species may produce a pink pigmentation.[6][7][10] However, these are typically distinguishable from P. aeruginosa.
Q3: What are the expected results for quality control strains on Cetrimide Agar?
A3: The expected results for common QC strains are summarized in the table below.
Q4: What is the correct procedure for preparing Cetrimide Agar?
A4: The standard protocol for preparing Cetrimide Agar is detailed in the table below.
Q5: My P. aeruginosa grows, but the colonies and surrounding agar do not have the typical green-blue color. What should I do?
A5: First, confirm that the growth is indeed P. aeruginosa using other identification methods. Not all strains produce the characteristic pigments.[3] Examine the plate under UV light (254nm) to check for fluorescein, a yellow-green fluorescent pigment.[3][4] Also, ensure the medium contains magnesium chloride and potassium sulfate, which enhance pigment production.[10]
Data and Protocols
Table 1: Quality Control Organisms for Cetrimide Agar
| Organism | ATCC® Strain | Expected Result on Cetrimide Agar |
| Pseudomonas aeruginosa | 27853 or 9027 | Good growth; colonies may appear yellow-green to blue.[3][4][10] |
| Escherichia coli | 25922 or 8739 | Inhibition or complete lack of growth.[3][4][10][11] |
Table 2: Standard Protocol for Cetrimide Agar Preparation
| Step | Procedure |
| 1. | Suspend 45.3 g of Cetrimide Agar powder in 1 liter of distilled water.[10][11] |
| 2. | Add 10 ml of glycerol.[10][11] |
| 3. | Heat to boiling with frequent agitation to dissolve the medium completely.[7][10][11] |
| 4. | Sterilize by autoclaving at 121°C for 15 minutes.[7][10][11] |
| 5. | Cool the medium to approximately 45-50°C.[7][10] |
| 6. | Mix well and pour into sterile Petri dishes.[7][10][11] |
| 7. | Store prepared plates at 2-8°C away from direct light.[3][4] |
Note: Always refer to the manufacturer's instructions for specific formulations.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. dalynn.com [dalynn.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. Growth and Laboratory Maintenance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microbenotes.com [microbenotes.com]
- 7. exodocientifica.com.br [exodocientifica.com.br]
- 8. microbenotes.com [microbenotes.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. microbiologyinfo.com [microbiologyinfo.com]
- 11. Cetrimide Agar: Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 12. microbenotes.com [microbenotes.com]
Technical Support Center: Optimizing Cetrimide Concentration for Selective Bacterial Inhibition
Welcome to the technical support center for optimizing Cetrimide (B107326) concentration in your research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during selective bacterial inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cetrimide and how does it selectively inhibit bacterial growth?
Cetrimide is a quaternary ammonium (B1175870) compound that acts as a cationic detergent. Its primary mechanism of action involves disrupting the bacterial cell membrane, leading to the leakage of essential intracellular components and ultimately cell death.[1] The selectivity of Cetrimide is concentration-dependent. At concentrations used in selective media like Cetrimide Agar (B569324) (typically 0.03% to 0.1%), it effectively inhibits a wide range of bacteria, including many Gram-positive and Gram-negative species.[2][3][4][5] However, Pseudomonas aeruginosa possesses intrinsic resistance mechanisms, allowing it to grow in the presence of these selective concentrations.[1]
Q2: What are the typical applications of Cetrimide in a laboratory setting?
Cetrimide is primarily used in two key applications:
-
Selective isolation of Pseudomonas aeruginosa : Cetrimide Agar is a selective and differential medium used extensively for the isolation and presumptive identification of P. aeruginosa from various clinical and environmental samples.[3][5][6]
-
Antiseptic and Disinfectant : Due to its broad-spectrum antimicrobial properties, Cetrimide is also used as an active ingredient in various antiseptic and disinfectant solutions for skin, wounds, and sterilizing surfaces.[7][8]
Q3: What factors can influence the antimicrobial activity of Cetrimide?
Several factors can impact the effectiveness of Cetrimide:
-
pH : Cetrimide is most effective in neutral to slightly alkaline conditions. Its activity is significantly reduced in acidic environments.[9]
-
Presence of Organic Matter : The presence of organic materials like blood, serum, or pus can decrease the antimicrobial activity of Cetrimide.[7][9]
-
Incompatible Substances : Cetrimide is incompatible with soaps, anionic surfactants, and high concentrations of nonionic surfactants, which can neutralize its cationic charge and reduce its efficacy.[7][9]
-
Temperature : Generally, an increase in temperature can enhance the antimicrobial activity of disinfectants.[8][10] For incubation of Cetrimide agar, a standard temperature of 35-37°C is typically used.[2][5]
Q4: How should Cetrimide powder and prepared solutions be stored?
Cetrimide powder is hygroscopic and should be stored in a well-closed container in a cool, dry place, protected from moisture.[11] Aqueous solutions of Cetrimide are stable at room temperature and can be sterilized by autoclaving.[7][9] Prepared Cetrimide agar plates should be stored at 2-8°C away from direct light.[2]
Troubleshooting Guides
Cetrimide Agar Performance Issues
Q: I've streaked Pseudomonas aeruginosa on Cetrimide agar, but there is no growth. What could be the problem?
A: Several factors could contribute to the lack of P. aeruginosa growth:
-
Incorrect Cetrimide Concentration : An excessively high concentration of Cetrimide can be toxic even to P. aeruginosa.[5][12] Ensure the medium was prepared with the correct concentration (typically 0.3 g/L).[2]
-
Strain Viability : The inoculum of P. aeruginosa may not have been viable. It is recommended to inoculate from a fresh 18-24 hour old pure culture.[3]
-
Incubation Conditions : Ensure plates are incubated aerobically at 35-37°C for 18-24 hours. Some strains may require longer incubation, up to 3 days.[2]
-
Medium Quality : The prepared medium may have deteriorated. Store prepared plates at 2-8°C and check for any signs of deterioration before use.[3]
Q: I am observing colonies of bacteria other than P. aeruginosa on my Cetrimide agar plates. How can I prevent this contamination?
A: While Cetrimide is selective, some other organisms may occasionally grow:
-
Confirm Identity : Some non-Pseudomonas species can exhibit limited growth. It is crucial to perform further biochemical tests for a definitive identification of P. aeruginosa.[13]
-
Pigment Production : P. aeruginosa is often identified by its production of pyocyanin (B1662382) (a blue-green pigment) and fluorescein (B123965) (a fluorescent pigment).[3][6] Examine colonies under UV light to check for fluorescence. Some enteric organisms may produce a slight yellowing of the medium, but this will not fluoresce.[2]
-
Inoculation Technique : Ensure proper aseptic technique during streaking to prevent cross-contamination.
-
Sample Source : If the sample has a very high microbial load, consider a pre-enrichment step in a non-selective broth before plating on Cetrimide agar.[14]
Q: The P. aeruginosa colonies on my Cetrimide agar are not producing the characteristic blue-green pigment.
A: Pigment production can be variable:
-
Strain Variation : Not all strains of P. aeruginosa produce pyocyanin.[15] Growth on Cetrimide agar is still a primary indicator.
-
Incubation Time : Pigment production may intensify with longer incubation. Re-incubate the plates for an additional 24-48 hours.[5]
-
Medium Composition : The presence of magnesium chloride and potassium sulfate (B86663) in the medium enhances pigment production.[2][3] Ensure the correct formulation was used.
-
Fluorescence : Check for the production of the fluorescent pigment fluorescein under UV light, as this is another key characteristic of P. aeruginosa.[3][6]
Minimum Inhibitory Concentration (MIC) Determination Issues
Q: The MIC value I determined for Cetrimide seems inconsistent with expected values. What could have gone wrong?
A: Inaccurate MIC values can result from several procedural deviations:
-
Inoculum Density : The bacterial inoculum must be standardized correctly (typically to a 0.5 McFarland standard). An inoculum that is too dense or too sparse will lead to inaccurate MIC readings.[16]
-
Cetrimide Dilution Series : Ensure the serial dilutions of Cetrimide were prepared accurately. Any errors in this step will directly affect the final MIC value.
-
Incubation Conditions : The incubation time and temperature must be standardized (e.g., 18-24 hours at 35-37°C).
-
Reading the Results : The MIC is the lowest concentration that shows no visible growth. Ensure you are interpreting the results correctly, especially when using automated readers.[17]
-
Purity of Cetrimide : The purity of the Cetrimide powder used to prepare the stock solution can affect the final concentration.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Cetrimide against Various Bacteria
| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Reference |
| Pseudomonas aeruginosa | Gram-Negative | 64 - >512 | [4][18] |
| Escherichia coli | Gram-Negative | 16 - 50 | [4] |
| Staphylococcus aureus | Gram-Positive | 0.5 - 4 | [4] |
| Klebsiella pneumoniae | Gram-Negative | 128 | [4] |
Note: MIC values can vary between different strains and under different experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Cetrimide Agar
This protocol is for the preparation of a selective and differential medium for the isolation of Pseudomonas aeruginosa.
Materials:
-
Cetrimide Agar powder
-
Distilled or deionized water
-
Autoclave
-
Sterile Petri dishes
Procedure:
-
Suspend Ingredients : Suspend 45.3 g of Cetrimide Agar powder and 10 ml of glycerol in 1 liter of distilled water.[5][6][13]
-
Dissolve : Heat the mixture with frequent agitation and boil for one minute to ensure the medium is completely dissolved.[5][6][13]
-
Sterilize : Autoclave the medium at 121°C for 15 minutes.[5][6][13]
-
Pour Plates : Cool the sterilized medium to approximately 45-50°C and pour it into sterile Petri dishes.[5][6]
-
Storage : Store the prepared plates at 2-8°C, protected from light.[2]
Quality Control:
-
Positive Control : Inoculate a plate with Pseudomonas aeruginosa (e.g., ATCC 27853). Expect growth with characteristic yellow-green to blue-green colonies.[3][6]
-
Negative Control : Inoculate a plate with Escherichia coli (e.g., ATCC 25922). Expect inhibition of growth.[3][6]
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the steps to determine the MIC of Cetrimide against a specific bacterial isolate.
Materials:
-
Cetrimide powder
-
Appropriate solvent (e.g., sterile distilled water)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Cetrimide Stock Solution : Prepare a concentrated stock solution of Cetrimide in a suitable solvent. The concentration should be at least 10 times the highest concentration to be tested.[16]
-
Prepare Serial Dilutions : a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the Cetrimide stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the row. Discard the final 100 µL from the last well in the dilution series.
-
Prepare Bacterial Inoculum : a. From a fresh culture (18-24 hours old), prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. b. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculate Microtiter Plate : Add the appropriate volume of the standardized bacterial inoculum to each well (except for a sterility control well which should only contain broth).
-
Incubate : Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determine MIC : The MIC is the lowest concentration of Cetrimide at which there is no visible growth of the bacteria. This can be determined visually or by using a microplate reader.[17]
Visualizations
Caption: Workflow for MIC Determination.
Caption: Cetrimide's Mechanism of Action.
References
- 1. Antibacterial and anti-biofilm activity of AH plus with chlorhexidine and cetrimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. micromasterlab.com [micromasterlab.com]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Cetrimide Agar: Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dalynn.com [dalynn.com]
- 10. Effects of temperature on antimicrobial susceptibility of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The synergism between cetrimide and antibiotics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. exodocientifica.com.br [exodocientifica.com.br]
- 13. aboutdarwin.com [aboutdarwin.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. EUCAST: MIC Determination [eucast.org]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Atypical Pigment Production on Cetrimide Agar
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals encountering atypical pigment production by Pseudomonas aeruginosa on Cetrimide agar (B569324).
Frequently Asked Questions (FAQs)
Q1: What is the expected pigment production of P. aeruginosa on Cetrimide agar?
Pseudomonas aeruginosa is known for producing several water-soluble pigments. The most common are pyocyanin (B1662382) (blue-green) and pyoverdine (fluorescein), which is yellow-green and fluorescent under UV light.[1][2] When both pigments are produced, the colony characteristically appears as a bright green color.[1][2] Some strains may also produce pyorubin (red-pink) or pyomelanin (brown-black).[2][3] A positive result on Cetrimide agar is indicated by growth and typically the presence of a blue-green or yellow-green fluorescent pigment.[1][4]
Q2: What constitutes "atypical" pigment production?
Atypical results can include:
-
No pigment production: Colonies grow, but the characteristic blue-green or fluorescent yellow-green color is absent.[2][5]
-
Weak pigment production: The color is faint and difficult to discern.
-
Unusual colors: The appearance of unexpected colors, such as pink or tan-to-brown, which could be from other organisms like Serratia or aerobic spore formers.[1][5]
-
Loss of fluorescence: The yellow-green pigment (pyoverdine) is visible but does not fluoresce under UV light.
Q3: My P. aeruginosa strain is growing on Cetrimide agar but not producing the typical pigment. What are the possible causes?
Several factors can lead to the lack of pigment production, even with good growth:
-
Strain Variation: Some strains of P. aeruginosa are naturally non-pigmented or produce very little pigment.[2][5]
-
Suboptimal Incubation Conditions: Incorrect temperature or incubation time can affect pigment synthesis. The optimal temperature for pyocyanin production is typically 37°C, with significantly less production at lower temperatures like 30°C.[6] Incubation should be carried out for at least 18-24 hours, and potentially up to 7 days, as pigment production can be delayed.[2][4]
-
Improper pH of the Medium: The pH of the culture medium plays a crucial role. Neutral to slightly alkaline pH (7.0-8.0) is generally optimal for pyocyanin production.[7][8] Acidic conditions can inhibit pigment formation entirely.[6][9]
-
Medium Composition: The type of peptone used in the agar can affect pigment production.[5][10] Additionally, the concentrations of magnesium chloride and potassium sulfate (B86663) are critical as they stimulate the production of pyocyanin and pyoverdine.[2][5]
-
Aeration: Adequate aeration is necessary for pigment production. If using tubes, the caps (B75204) should be loosened to allow for air exchange.[4][11] Shaking conditions during incubation have been shown to increase pigment synthesis.[8]
-
Genetic Factors: The regulation of pigment production in P. aeruginosa is complex and involves multiple genes and quorum sensing pathways.[12][13][14] Mutations in these pathways can lead to a lack of pigment.
Q4: Can other microorganisms grow on Cetrimide agar and produce pigments?
While Cetrimide agar is selective for P. aeruginosa, some other organisms may grow and can sometimes produce pigments, leading to confusion:
-
Other Pseudomonas species may grow but typically do not produce the blue-green pyocyanin. They might, however, produce the fluorescent pyoverdine.[5]
-
Serratia species can sometimes grow and may exhibit a pink pigmentation.[5][10]
-
Some non-fermenters and aerobic spore-formers might produce a water-soluble tan or brown pigment.[1][5]
It is essential to perform further biochemical tests, such as an oxidase test, and check for growth at 42°C to definitively identify P. aeruginosa.[4]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving issues with atypical pigment production.
Step 1: Verify Strain and Culture Conditions
First, ensure that the basics of your experiment are correct.
Troubleshooting Workflow: Initial Checks
Caption: Initial troubleshooting workflow for atypical pigment.
Step 2: Evaluate the Cetrimide Agar Medium
If the control strain fails to produce pigment under optimal conditions, the issue may lie with the medium itself.
Quantitative Data: Factors Affecting Pigment Production
| Parameter | Recommended | Atypical Observation & Potential Cause | Reference |
| Incubation Temp. | 35-37°C | No or weak pigment at lower temperatures. | [6] |
| Incubation Time | 18-24 hrs (up to 7 days) | Pigment may be delayed; premature reading can be a false negative. | [2][4] |
| Medium pH | 7.2 ± 0.2 | No pigment in acidic conditions. | [6][9] |
| Aeration | Aerobic (loose caps) | Reduced pigment production under static or anaerobic conditions. | [4][8] |
Troubleshooting Workflow: Medium and Environment
Caption: Troubleshooting workflow for the culture medium.
Step 3: Confirmation of P. aeruginosa
If you observe growth without the expected pigment, or see unusual colors, it's crucial to confirm the identity of the isolate.
-
Gram Stain: P. aeruginosa is a Gram-negative rod.[14]
-
Oxidase Test: P. aeruginosa is oxidase-positive.[4]
-
Growth at 42°C: P. aeruginosa can grow at 42°C, which helps differentiate it from other fluorescent Pseudomonas species like P. fluorescens and P. putida.[4]
-
UV Light Examination: Check for fluorescence under short-wavelength UV light (254 nm) to detect pyoverdine, which may be present even if pyocyanin is not.[1][2] Note that fluorescence can be temporarily lost if plates are left at room temperature but should reappear upon re-incubation.[1][5]
Experimental Protocols
Protocol 1: Preparation of Cetrimide Agar
This protocol is adapted from standard microbiological procedures.[1][4][5]
Composition per 1 Liter:
| Component | Amount | Purpose |
| Pancreatic Digest of Gelatin | 20.0 g | Provides nitrogen, vitamins, and amino acids. |
| Magnesium Chloride (MgCl₂) | 1.4 g | Stimulates pyocyanin & pyoverdine production. |
| Potassium Sulfate (K₂SO₄) | 10.0 g | Stimulates pyocyanin & pyoverdine production. |
| Cetrimide | 0.3 g | Selective agent; inhibits most other bacteria. |
| Glycerol (B35011) | 10.0 ml | Carbon source. |
| Agar | 13.6 g | Solidifying agent. |
| Final pH | 7.2 ± 0.2 at 25°C |
Methodology:
-
Suspend 45.3 grams of the dehydrated medium powder and 10 ml of glycerol in 1000 ml of purified or distilled water.[1]
-
Heat the mixture to boiling with frequent agitation to dissolve the medium completely.[5]
-
Sterilize by autoclaving at 121°C (15 lbs pressure) for 15 minutes.[4][5]
-
Cool the medium to approximately 45-50°C.
-
Aseptically pour the molten agar into sterile Petri dishes and allow them to solidify at room temperature.
-
Store the prepared plates at 4-8°C, protected from direct light.[2]
Protocol 2: Quality Control of Cetrimide Agar
Objective: To verify that the prepared medium supports the growth of P. aeruginosa and inhibits other bacteria while promoting typical pigment production.
Organisms:
-
Positive Control: Pseudomonas aeruginosa ATCC® 9027™
-
Negative Control: Escherichia coli ATCC® 8739™
Methodology:
-
Prepare a standardized inoculum (e.g., 0.5 McFarland standard) of each control organism.
-
Using a sterile loop, streak the organisms onto separate, clearly labeled Cetrimide agar plates.
-
Incubate the plates aerobically at 35-37°C for 18-24 hours.[11]
-
Examine the plates for growth and pigment production.
Expected Results:
| Organism | Expected Outcome on Cetrimide Agar |
| P. aeruginosa ATCC 9027 | Good growth with yellow-green to blue-green colonies; fluorescence under UV light.[1] |
| E. coli ATCC 8739 | Partial to complete inhibition of growth.[1] |
Signaling Pathway: Quorum Sensing and Pigment Production
The production of pyocyanin is tightly regulated by the quorum sensing (QS) system in P. aeruginosa. This complex network integrates information about cell density and environmental cues to control the expression of virulence factors, including pigments.[13][15]
Caption: Simplified Quorum Sensing pathway regulating pyocyanin.
References
- 1. microbiologyinfo.com [microbiologyinfo.com]
- 2. dalynn.com [dalynn.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. microbenotes.com [microbenotes.com]
- 5. exodocientifica.com.br [exodocientifica.com.br]
- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. Pseudomonas aeruginosa’s greenish-blue pigment pyocyanin: its production and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. himedialabs.com [himedialabs.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Pseudomonas aeruginosa AlgR Phosphorylation Status Differentially Regulates Pyocyanin and Pyoverdine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A biomedical perspective of pyocyanin from Pseudomonas aeruginosa: its applications and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]
- 15. frontiersin.org [frontiersin.org]
challenges in the synthesis and purification of Citramide compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of "Citramide" compounds.
A Note on Terminology: The term "this compound" is not widely standard in chemical literature. It may refer to amides derived from citric acid or be a potential misspelling of Cetrimide , a common antiseptic. This guide addresses challenges related to both compound types to ensure comprehensive support.
Section 1: Citric Acid Amides (Trialkyl Citramides)
This section focuses on amides synthesized from citric acid, a class of compounds with applications such as kinetic hydrate (B1144303) inhibitors.
Frequently Asked Questions & Troubleshooting
Q1: What are the primary challenges in the synthesis of trialkyl citramides from triethyl citrate (B86180)?
The synthesis of trialkyl citramides via the amidation of triethyl citrate presents several common challenges:
-
Slow Reaction Rate: The reaction can be sluggish, often requiring several days at room temperature to proceed toward completion.[1]
-
Incomplete Conversion: Achieving full conversion of the triethyl citrate starting material can be difficult, often necessitating the addition of excess amine reagent in stages.[1]
-
Purification Difficulties: Removing unreacted amine and solvent from the final product requires specific purification steps, such as drying under vacuum at elevated temperatures.[1]
-
Side Reactions: Although not extensively detailed in the provided literature, potential side reactions could include incomplete amidation leading to a mixture of mono-, di-, and tri-amides, complicating purification.
Q2: My amidation reaction is incomplete or proceeding too slowly. How can I improve the yield and reaction time?
If you are experiencing low conversion, consider the following strategies:
-
Staged Reagent Addition: The referenced protocol involves an initial reaction period of three days, followed by the addition of another equivalent of the alkyl amine and stirring for an additional day. This staged approach helps drive the equilibrium towards the desired triamide product.[1]
-
Increase Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration (e.g., a total of four days) as specified in established protocols.[1]
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the disappearance of the starting material (triethyl citrate) and the formation of the product.[1][2]
Q3: What is the recommended method for purifying crude trialkyl citramides after synthesis?
The primary purification step described in the literature is the removal of volatile impurities (e.g., excess amine and methanol (B129727) solvent) from the reaction mixture. This is typically achieved by drying the mixture in a rotary evaporator under vacuum at an elevated temperature (e.g., 70°C) for several hours.[1] For non-volatile impurities, standard chromatographic techniques such as column chromatography may be necessary, though this would require development based on the specific properties of the synthesized amide.
Experimental Protocol: Synthesis of Trialkyl this compound
This protocol is adapted from the synthesis of tri-n-propylthis compound and tri-iso-butylthis compound.[1]
Materials:
-
Triethyl citrate (1 equivalent)
-
Alkyl amine (e.g., n-propylamine or isobutylamine) (6.6 equivalents total)
-
Methanol
-
100 mL round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Combine triethyl citrate (1 equiv), the corresponding alkyl amine (3.3 equiv), and methanol in a 100 mL round-bottom flask.
-
Stir the reaction mixture at room temperature for 3 days.
-
After 3 days, inject an additional 3.3 equivalents of the alkyl amine into the reaction mixture.
-
Continue to stir the mixture at room temperature for one additional day.
-
Confirm the formation of the trialkyl this compound product using ¹H NMR spectroscopy.
-
Concentrate the mixture using a rotary evaporator at 70°C for 2 hours to remove the solvent and excess amine, yielding the final product.
Visualization: General Synthesis Workflow
References
how to prevent the inhibition of non-aeruginosa Pseudomonas species on Cetrimide agar
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals working with Pseudomonas species. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cultivation of Pseudomonas on Cetrimide (B107326) agar (B569324) and related selective media.
Frequently Asked Questions (FAQs)
Q1: Why is Cetrimide Agar inhibiting the growth of my non-aeruginosaPseudomonas species?
Cetrimide Agar is specifically formulated for the selective isolation of Pseudomonas aeruginosa.[1] The key selective agent, cetrimide, is a quaternary ammonium (B1175870) compound that acts as a cationic detergent.[1] It disrupts the cell membranes of most bacteria, leading to the leakage of cellular components and cell death. P. aeruginosa has intrinsic resistance mechanisms that allow it to grow in the presence of cetrimide concentrations that are inhibitory to many other bacteria, including other Pseudomonas species.[1]
Q2: Is it possible to grow non-aeruginosaPseudomonas species on a cetrimide-containing medium?
Yes, it is possible by modifying the standard Cetrimide Agar formulation or by using alternative media with reduced concentrations of selective agents. The primary strategies involve lowering the cetrimide concentration, neutralizing the cetrimide, or using a different basal medium with supplements that are less inhibitory to a broader range of Pseudomonas species.
Q3: What are the key differences between standard Cetrimide Agar, CN Agar, and CFC Agar?
These media differ primarily in their selective agents, which affects their range of inclusivity for different Pseudomonas species. Standard Cetrimide Agar is the most selective for P. aeruginosa. CN and CFC agars are designed to allow a broader range of Pseudomonas species to grow.
| Media Type | Key Selective Agents | Primary Use |
| Standard Cetrimide Agar | Cetrimide (~0.3 g/L) | Selective isolation of P. aeruginosa.[1] |
| Pseudomonas CN Agar | Cetrimide (~0.2 g/L), Nalidixic Acid | Selective isolation of P. aeruginosa, with better recovery than standard Cetrimide agar and inhibition of some contaminating flora.[2][3] |
| Pseudomonas CFC Agar | Cetrimide (~0.01 g/L), Fucidin, Cephaloridine | Selective isolation of a broader range of Pseudomonas spp., including psychrophilic pseudomonads.[4][5] |
Q4: Can I add anything to my standard Cetrimide Agar to make it less inhibitory?
Yes, you can incorporate neutralizing agents such as lecithin (B1663433) and polysorbate 80. These substances can inactivate quaternary ammonium compounds like cetrimide, thereby reducing the medium's selectivity.[6] However, this will also likely permit the growth of other non-Pseudomonas bacteria.
Q5: My Pseudomonas isolates are not producing their characteristic pigments on Cetrimide Agar. What could be the reason?
Pigment production, particularly pyocyanin (B1662382) (blue-green) and fluorescein (B123965) (yellow-green), is a key characteristic of P. aeruginosa on Cetrimide Agar.[1] Several factors can affect pigment production:
-
Incorrect Incubation Temperature: Optimal pigment production occurs at 30-35°C.
-
Nutrient Limitation: The basal medium may lack specific precursors for pigment synthesis.
-
Strain Variation: Not all strains of P. aeruginosa produce pigments.
-
Absence of Glycerol (B35011): Glycerol serves as a carbon source and enhances pigment production.[1]
Troubleshooting Guides
Issue 1: No growth or poor growth of any Pseudomonas species on Cetrimide Agar.
Possible Causes and Solutions:
-
Cetrimide Concentration is Too High: For growing non-aeruginosa species, the standard 0.3 g/L of cetrimide is likely too inhibitory.
-
Solution: Prepare a modified Cetrimide Agar with a lower concentration of cetrimide (e.g., 0.1 g/L to 0.2 g/L). See the experimental protocols section for a detailed method.
-
-
Fastidious Strains: Some non-aeruginosaPseudomonas species may have specific nutritional requirements that are not met by the standard Cetrimide Agar formulation.
-
Solution: Supplement the medium with a sterile amino acid solution. Auxotrophic strains may require specific amino acids like methionine, arginine, or leucine.[7]
-
-
Incorrect pH: The final pH of the medium should be 7.2 ± 0.2. An incorrect pH can inhibit bacterial growth.
-
Solution: Verify the pH of the prepared medium before pouring plates.
-
Issue 2: Overgrowth of non-Pseudomonas species on modified or neutralized Cetrimide Agar.
Possible Causes and Solutions:
-
Loss of Selectivity: Reducing the cetrimide concentration or adding neutralizers will inherently decrease the medium's selectivity.
-
Solution 1: Use an alternative medium with a different combination of selective agents, such as Pseudomonas Agar Base with CFC supplement, which is designed to isolate a broader range of pseudomonads while still inhibiting other bacteria.[4][5]
-
Solution 2: Perform a pre-enrichment step in a non-selective broth to increase the population of Pseudomonas before plating on the modified selective medium.
-
Experimental Protocols
Protocol 1: Preparation of Modified Low-Concentration Cetrimide Agar
This protocol describes the preparation of Cetrimide Agar with a reduced concentration of the selective agent to permit the growth of a wider range of Pseudomonas species.
Materials:
-
Gelatin Peptone: 20.0 g
-
Magnesium Chloride: 1.4 g
-
Potassium Sulfate: 10.0 g
-
Cetrimide: 0.1 g (for 0.01% solution) or 0.2 g (for 0.02% solution)
-
Glycerol: 10.0 ml
-
Agar: 13.6 g
-
Distilled Water: 1 L
Procedure:
-
Suspend all components except glycerol in 1 L of distilled water.
-
Add the glycerol.
-
Heat with frequent agitation and boil for 1 minute to ensure complete dissolution.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C before pouring into sterile Petri dishes.
Protocol 2: Preparation of Cetrimide Agar with Neutralizing Agents
This protocol describes the addition of lecithin and polysorbate 80 to neutralize the inhibitory effect of cetrimide.
Materials:
-
Standard Cetrimide Agar powder: 45.3 g
-
Glycerol: 10.0 ml
-
Lecithin: 0.7 g
-
Polysorbate 80 (Tween 80): 5.0 g
-
Distilled Water: 1 L
Procedure:
-
Suspend the Cetrimide Agar powder, lecithin, and polysorbate 80 in 1 L of distilled water.
-
Add the glycerol.
-
Heat with frequent agitation and boil for 1 minute to dissolve all components.
-
Sterilize by autoclaving at 121°C for 15 minutes.[8]
-
Cool to 45-50°C and pour into sterile Petri dishes.
Visualization of Experimental Workflows
Caption: Workflow for modifying Cetrimide Agar to support the growth of non-aeruginosaPseudomonas species.
Caption: Troubleshooting logic for common issues when cultivating Pseudomonas on modified Cetrimide Agar.
References
- 1. Pseudomonas putida KT2440 metabolism undergoes sequential modifications during exponential growth in a complete medium as compounds are gradually consumed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. liofilchem.net [liofilchem.net]
- 4. Pseudomonas Agar Base [neogen.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Antibiotic susceptibility profile of Pseudomonas species isolated from clinical specimens to access, watch and reserve drugs across various hospital settings at a tertiary care hospital of central India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amino Acid Racemization in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of Cetrimide-Based Formulations
Welcome to the Technical Support Center for Cetrimide-Based Formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of drug delivery systems incorporating Cetrimide. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to address common challenges encountered during formulation development.
Frequently Asked Questions (FAQs)
Q1: What is Cetrimide and why is its stability important in drug delivery?
Cetrimide is a mixture of quaternary ammonium (B1175870) compounds, primarily tetradonium bromide, which possesses antiseptic and cationic surfactant properties. In drug delivery, it can be used as a preservative or to enhance the solubility and permeability of active pharmaceutical ingredients (APIs). Maintaining its stability is crucial as degradation can lead to a loss of antimicrobial efficacy, potential interactions with the API, and the formation of undesirable byproducts, compromising the safety and effectiveness of the drug product.
Q2: What are the most common stability issues observed in Cetrimide-based formulations?
The most frequently encountered stability problems include:
-
Precipitation: The formulation becomes cloudy or forms solid particles, which can be dangerous if administered parenterally.
-
Chemical Degradation: Loss of Cetrimide's potency or interaction with other formulation components.
-
pH Shift: Changes in the formulation's pH over time, which can affect the stability of both Cetrimide and the API.
-
Physical Changes: Alterations in color, odor, or viscosity of the formulation.
Q3: How do pH and temperature affect the stability of Cetrimide solutions?
Cetrimide's antimicrobial activity is most effective in neutral or slightly alkaline conditions.[1] In acidic media, its effectiveness can be significantly reduced. Elevated temperatures can accelerate chemical degradation and physical instability, such as precipitation, especially in complex formulations.
Q4: What are the known incompatibilities of Cetrimide?
Cetrimide is incompatible with soaps, anionic surfactants, and high concentrations of nonionic surfactants. It can also interact with bentonite, iodine, and certain preservatives like phenylmercuric nitrate. Aqueous solutions of Cetrimide may also react with metals.[2]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed in the Formulation
Symptom: Your Cetrimide-based formulation, which was initially a clear solution, has become hazy, cloudy, or shows visible particulate matter.
Possible Causes & Troubleshooting Steps:
-
pH Shift: An alteration in the formulation's pH can affect the solubility of Cetrimide or the API.
-
Action: Measure the current pH of the formulation and compare it to the initial value. If a significant shift is observed, investigate the buffering capacity of your system. Consider incorporating a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffers) to maintain the optimal pH range.
-
-
Temperature Fluctuation: Exposure to temperatures outside the intended storage conditions can lead to precipitation.
-
Action: Review the storage and handling conditions of the formulation. Perform freeze-thaw cycle studies to assess the formulation's robustness to temperature changes.
-
-
Incompatibility with Excipients: Interaction between Cetrimide (a cationic surfactant) and anionic excipients can lead to the formation of an insoluble complex.
-
Action: Review the formulation components. Avoid using anionic excipients. If their use is necessary, consider adding a stabilizing agent or a nonionic surfactant to prevent interaction. (See Experimental Protocol 2: Drug-Excipient Compatibility Study).
-
-
Supersaturation: The concentration of Cetrimide or the API may be too high for the chosen solvent system, leading to precipitation over time.
-
Action: Evaluate the solubility of each component in the formulation vehicle. It may be necessary to reduce the concentration of the problematic component or modify the solvent system (e.g., by adding a co-solvent).
-
Troubleshooting Workflow for Precipitation
Caption: Decision tree for troubleshooting precipitation in Cetrimide formulations.
Issue 2: Loss of Potency or Appearance of Degradation Products
Symptom: HPLC analysis shows a decrease in the concentration of Cetrimide or the API, and/or the appearance of new peaks corresponding to degradation products.
Possible Causes & Troubleshooting Steps:
-
Hydrolytic Degradation: The formulation's pH may be promoting the hydrolysis of Cetrimide or the API.
-
Action: Conduct a forced degradation study under acidic and alkaline conditions to understand the degradation pathway. Adjust the formulation pH to a range where the components are most stable. (See Experimental Protocol 1: Forced Degradation Study).
-
-
Oxidative Degradation: The formulation may be susceptible to oxidation, especially if it contains components that can generate free radicals.
-
Action: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide. If oxidation is confirmed, consider adding an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the formulation and/or packaging under an inert atmosphere (e.g., nitrogen).
-
-
Photodegradation: Exposure to light can cause degradation of light-sensitive components.
-
Action: Conduct a photostability study by exposing the formulation to a controlled light source. If photodegradation occurs, package the formulation in light-resistant containers (e.g., amber vials).
-
-
Thermal Degradation: High storage temperatures can accelerate degradation reactions.
-
Action: Perform an accelerated stability study at elevated temperatures to assess the impact of heat. Store the product at the recommended temperature.
-
Logical Workflow for Investigating Degradation
Caption: Workflow for identifying and addressing the root cause of formulation degradation.
Data Presentation
The following tables present illustrative quantitative data on the stability of a hypothetical Cetrimide-based formulation under various stress conditions. This data is representative and should be used as a guide for expected trends. Actual results will vary depending on the specific formulation.
Table 1: Effect of pH on the Stability of a 0.1% Cetrimide Solution at 40°C
| Time (Weeks) | % Cetrimide Remaining (pH 4.0) | % Cetrimide Remaining (pH 7.0) | % Cetrimide Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 98.2 | 99.8 | 99.5 |
| 2 | 96.5 | 99.6 | 99.1 |
| 4 | 93.1 | 99.2 | 98.3 |
Table 2: Effect of Temperature on the Stability of a 0.1% Cetrimide Solution (pH 7.0)
| Time (Weeks) | % Cetrimide Remaining (25°C) | % Cetrimide Remaining (40°C) | % Cetrimide Remaining (60°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.9 | 99.8 | 97.5 |
| 2 | 99.8 | 99.6 | 95.1 |
| 4 | 99.6 | 99.2 | 90.3 |
Table 3: Results of a Forced Degradation Study on a 0.1% Cetrimide Solution
| Stress Condition | Duration | % Cetrimide Degraded |
| 0.1 M HCl | 24 hours at 60°C | 8.5 |
| 0.1 M NaOH | 24 hours at 60°C | 4.2 |
| 3% H₂O₂ | 24 hours at 25°C | 2.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | < 1.0 |
| Thermal | 48 hours at 80°C | 12.7 |
Experimental Protocols
Experimental Protocol 1: Forced Degradation Study
Objective: To investigate the intrinsic stability of a Cetrimide-based formulation under various stress conditions to identify potential degradation pathways.
Methodology:
-
Sample Preparation: Prepare a solution of the Cetrimide-based formulation at the target concentration.
-
Acid Hydrolysis:
-
To 5 mL of the sample solution, add 5 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 5 mL of the sample solution, add 5 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 5 mL of the sample solution, add 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature (25°C) for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sealed vial of the sample solution in an oven at 80°C for 48 hours.
-
At specified time points, withdraw an aliquot, cool to room temperature, and dilute for HPLC analysis.
-
-
Photodegradation:
-
Expose a clear vial of the sample solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both the exposed and control samples for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Experimental Protocol 3). Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Experimental Protocol 2: Drug-Excipient Compatibility Study
Objective: To assess the physical and chemical compatibility of Cetrimide with other excipients in the formulation.
Methodology:
-
Sample Preparation:
-
Prepare binary mixtures of Cetrimide with each excipient in a 1:1 ratio by weight.
-
Prepare a control sample of Cetrimide alone and each excipient alone.
-
For liquid or semi-solid formulations, add a small amount of water (e.g., 5-10% w/w) to the mixtures to simulate an aqueous environment.
-
-
Storage Conditions:
-
Place the samples in sealed glass vials.
-
Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 4 weeks).
-
-
Physical Evaluation:
-
At regular intervals (e.g., weekly), visually inspect the samples for any physical changes such as color change, liquefaction, or precipitation.
-
-
Chemical Evaluation (at the end of the study):
-
Differential Scanning Calorimetry (DSC): Analyze the thermal behavior of the samples. A significant shift in the melting point or the appearance of new peaks in the thermogram of the mixture compared to the individual components may indicate an interaction.
-
High-Performance Liquid Chromatography (HPLC): Assay the samples to determine the remaining concentration of Cetrimide. A significant decrease in the concentration of Cetrimide in the presence of an excipient suggests a chemical incompatibility. Analyze for the presence of any new degradation peaks.
-
-
Data Analysis: Compare the results of the binary mixtures with the control samples to identify any potential incompatibilities.
Experimental Protocol 3: Stability-Indicating HPLC Method for Cetrimide
Objective: To develop and validate an HPLC method capable of separating and quantifying Cetrimide in the presence of its degradation products.
Methodology:
-
Chromatographic Conditions (based on literature for quaternary ammonium compounds):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 50 mM sodium dihydrogen phosphate with 0.2% triethylamine, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., methanol) in a ratio of 15:85 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Detection: UV at 205 nm.[3]
-
-
Standard Solution Preparation:
-
Prepare a stock solution of Cetrimide reference standard in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations ranging from 10 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dilute the Cetrimide-based formulation with the mobile phase to obtain a theoretical Cetrimide concentration within the calibration range (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo, standard, and stressed samples to demonstrate that the method can unequivocally assess Cetrimide in the presence of excipients and degradation products.
-
Linearity: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. The correlation coefficient (r²) should be > 0.999.
-
Accuracy: Determine the recovery of Cetrimide from spiked placebo samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample solution. The relative standard deviation (RSD) should be < 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of Cetrimide that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
-
References
Technical Support Center: Pseudomonas aeruginosa on Cetrimide Agar
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the loss of fluorescence of Pseudomonas aeruginosa when cultured on Cetrimide (B107326) agar (B569324).
Troubleshooting Guide
This guide addresses common issues encountered during the cultivation of P. aeruginosa on Cetrimide agar that may lead to diminished or absent fluorescence.
Issue 1: Weak or No Fluorescence Observed
Possible Causes and Troubleshooting Steps:
-
Incorrect Incubation Conditions: Optimal production of pyoverdine, the primary fluorescent pigment, is temperature-dependent.
-
Suboptimal Incubation Time: Fluorescence intensity can vary with the age of the culture.
-
Solution: Examine plates after 18-24 hours of incubation. If no growth or fluorescence is observed, re-incubate for up to 3 days.[1]
-
-
Iron Contamination: Pyoverdine production is strongly inhibited by the presence of iron. Its fluorescence is quenched upon binding to iron.[4][5][6]
-
Solution: Ensure all glassware is thoroughly cleaned and rinsed with iron-free, distilled, or deionized water. Use high-purity reagents for media preparation.
-
-
Improper Media Preparation: The composition of Cetrimide agar is critical for promoting fluorescence.
-
Solution: Adhere strictly to the manufacturer's instructions for preparing the medium. Ensure the final pH is 7.2 ± 0.2.[7][8] The inclusion of magnesium chloride and potassium sulfate (B86663) is essential as they stimulate pyoverdine production.[7][8]
-
-
Strain Variability: Not all strains of P. aeruginosa produce the same amount of pyoverdine, and some may be non-pigmented.[1][4][9]
-
Solution: If possible, use a positive control strain of P. aeruginosa known to produce strong fluorescence. If weak or no fluorescence is observed with the test strain, it may be a characteristic of that particular isolate.
-
-
Temporary Fluorescence Loss: Cultures left at room temperature for a short period can lose their fluorescence.[7][8][10]
Issue 2: Inconsistent Fluorescence Across Plates or Colonies
Possible Causes and Troubleshooting Steps:
-
Uneven Media Composition: Inconsistent mixing of media components during preparation can lead to variations in nutrient and salt concentrations.
-
Solution: Ensure the medium is completely dissolved and mixed thoroughly before autoclaving and pouring into plates.
-
-
Variation in Inoculum Density: A very low inoculum density might result in delayed or less intense fluorescence.
-
Solution: Standardize the inoculum preparation and streaking technique to ensure consistent colony distribution and density.
-
-
Localized pH Changes: Bacterial metabolism can alter the local pH of the agar, which can affect pigment production.
-
Solution: While pyoverdine fluorescence is generally stable across a range of pH values, extreme pH shifts could play a role.[4] Ensure the medium is well-buffered as per the formulation.
-
Frequently Asked Questions (FAQs)
Q1: What is the fluorescent pigment produced by P. aeruginosa on Cetrimide agar?
A1: The primary fluorescent pigment is pyoverdine, a type of siderophore.[7][8] It appears as a yellow-green or yellow-brown pigment that fluoresces under short-wavelength UV light.[7][8] P. aeruginosa can also produce a blue, non-fluorescent pigment called pyocyanin (B1662382). The combination of pyoverdine and pyocyanin results in the characteristic bright green color of P. aeruginosa cultures.[7][8]
Q2: Why is Cetrimide agar used for the isolation of P. aeruginosa?
A2: Cetrimide agar is a selective medium. It contains cetrimide (cetyltrimethylammonium bromide), a quaternary ammonium (B1175870) salt that acts as a cationic detergent.[7][8] Cetrimide inhibits the growth of a wide variety of other microorganisms while being well-tolerated by P. aeruginosa.[7][8] Additionally, the medium is formulated to enhance the production of pyoverdine and pyocyanin, aiding in the presumptive identification of P. aeruginosa.[7][11]
Q3: Can other bacteria grow on Cetrimide agar and produce fluorescence?
A3: While Cetrimide agar is selective for P. aeruginosa, some other Pseudomonas species and certain other non-fermenting bacteria may grow. However, the characteristic yellow-green fluorescence is a strong indicator of pyoverdine-producing pseudomonads, primarily P. aeruginosa. Some enteric organisms might show slight yellowing of the medium, but this is typically not fluorescent.[1][7]
Q4: At what wavelength should I check for fluorescence?
A4: For visual inspection, use a short-wavelength UV lamp (e.g., 254 nm).[8] For quantitative measurements using a fluorometer or plate reader, the optimal excitation wavelength for pyoverdine is around 400-405 nm, and the emission is measured at approximately 460-470 nm.[6][12]
Q5: My P. aeruginosa strain is growing well on Cetrimide agar but not producing any pigment. What does this mean?
A5: This could be due to several factors:
-
A-pigmented Strain: You may be working with a naturally non-pigmented strain of P. aeruginosa.[1]
-
Iron Contamination: As mentioned in the troubleshooting guide, excess iron in the medium will suppress pyoverdine production.[5]
-
Genetic Mutation: The strain may have a mutation in the genes responsible for pyoverdine biosynthesis.[13]
Q6: Can the presence of other substances interfere with fluorescence?
A6: Yes, certain compounds can quench pyoverdine fluorescence. The most significant is ferric iron (Fe³⁺).[4][6] Other substances, including certain small molecules and other metal ions, could potentially interfere with fluorescence measurement.[12][14]
Data Presentation
Table 1: Composition of Cetrimide Agar
| Ingredient | Concentration (g/L) | Purpose |
| Gelatin Peptone | 20.0 | Provides essential nutrients (nitrogen, vitamins, carbon).[7] |
| Magnesium Chloride | 1.4 | Stimulates pigment production.[7][8] |
| Potassium Sulfate | 10.0 | Stimulates pigment production.[7][8] |
| Cetrimide | 0.3 | Selective agent, inhibits growth of non-Pseudomonas species.[7][8] |
| Glycerol (B35011) | 10.0 mL | Carbon source.[7][8] |
| Agar | 13.6 | Solidifying agent.[7] |
| Final pH | 7.2 ± 0.2 at 25°C |
Table 2: Optimal Conditions for Pyoverdine Production and Fluorescence
| Parameter | Optimal Range/Value | Notes |
| Incubation Temperature | 35-37°C | Growth and pigment production are optimal in this range for most clinical strains.[1][2] |
| Incubation Time | 18-48 hours | Fluorescence is typically visible within this timeframe.[1] |
| pH | 7.0 - 7.4 | The medium is buffered to this pH for optimal growth and pigment production.[7] |
| Iron Concentration | As low as possible | Pyoverdine production is inversely correlated with iron concentration.[5] |
| UV Wavelength (Visual) | Short-wave (254 nm) | For observing fluorescence on plates.[8] |
| Excitation Wavelength | ~400-405 nm | For quantitative measurement.[6][12] |
| Emission Wavelength | ~460-470 nm | For quantitative measurement.[6][12] |
Experimental Protocols
Protocol 1: Preparation of Cetrimide Agar Plates
-
Weigh 45.3 g of Cetrimide agar powder and suspend it in 1 liter of purified, iron-free water.[7][8]
-
Heat the mixture to boiling with frequent agitation to ensure the medium is completely dissolved.
-
Sterilize the medium by autoclaving at 121°C (15 psi) for 15 minutes.[7][8]
-
Cool the sterilized medium to approximately 45-50°C in a water bath.
-
Aseptically pour the cooled medium into sterile Petri dishes (approximately 20-25 mL per plate).
-
Allow the agar to solidify at room temperature.
-
Store the plates in a cool, dark place (2-8°C) until use.
Protocol 2: Culturing and Examination of P. aeruginosa
-
Bring Cetrimide agar plates to room temperature before use.
-
Using a sterile inoculating loop, streak the specimen onto the surface of the agar plate to obtain isolated colonies.
-
Incubate the plates aerobically at 35-37°C for 18-24 hours.[1]
-
Examine the plates for growth. Look for colonies that are greenish or yellowish and that may have a characteristic grape-like odor.
-
To observe fluorescence, view the plate under a short-wavelength UV lamp (254 nm) in a darkened room. Pyoverdine-producing colonies will exhibit a bright yellow-green fluorescence.[8]
-
If no fluorescence is observed, re-incubate for an additional 24-48 hours and re-examine.[1]
Visualizations
Caption: Simplified pathway of pyoverdine regulation and biosynthesis in P. aeruginosa.
Caption: Logical workflow for troubleshooting the loss of fluorescence.
References
- 1. dalynn.com [dalynn.com]
- 2. exodocientifica.com.br [exodocientifica.com.br]
- 3. Principal component analysis of fluorescence changes upon growth conditions and washing of Pseudomonas aeruginosa [opg.optica.org]
- 4. Pyoverdine - Wikipedia [en.wikipedia.org]
- 5. Environmental determinants of pyoverdine production, exploitation and competition in natural Pseudomonas communities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
- 9. Evidence for Diversifying Selection at the Pyoverdine Locus of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cetrimide agar - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Novel Pyoverdine Inhibitors Mitigate Pseudomonas aeruginosa Pathogenesis [frontiersin.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refinement of Experimental Conditions for Citramide Reactions
Welcome to the Technical Support Center for Citramide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-alkyl citramides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of citramides from triethyl citrate (B86180) and primary amines.
Question: Why is my N-alkyl this compound yield consistently low?
Answer:
Low yields in this compound synthesis can stem from several factors, primarily related to the reaction conditions and the nature of the starting materials. The direct amidation of esters, particularly tertiary esters like triethyl citrate, can be challenging and often requires optimization.[1][2][3]
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction between triethyl citrate and a primary amine may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. While some protocols suggest room temperature, heating the reaction mixture can significantly improve the conversion rate.[1][2] However, be aware that excessive heat can lead to side reactions. A step-wise increase in temperature (e.g., from room temperature to 50°C, then to 70°C) while monitoring the reaction progress by TLC or LC-MS is recommended.
-
-
Steric Hindrance: The bulky nature of the triethyl citrate molecule can hinder the approach of the amine nucleophile.
-
Solution: While less influential with primary amines, consider using a less sterically hindered amine if possible. Ensure efficient stirring to maximize contact between reactants.
-
-
Side Reactions: The presence of the hydroxyl group on the citric acid backbone can lead to undesired side reactions.[1] Additionally, unreacted starting materials or the formation of byproducts will lower the isolated yield of the desired this compound.
-
Solution: Protect the hydroxyl group of triethyl citrate before the amidation reaction, for example, using a silyl (B83357) protecting group. This can prevent its interference and improve the yield of the desired amide.[1] Subsequent deprotection would be necessary to obtain the final product.
-
-
Suboptimal Reactant Ratio: An inappropriate stoichiometric ratio of triethyl citrate to the amine can result in incomplete conversion of the limiting reagent.
-
Solution: Experiment with varying the molar ratio of the amine to triethyl citrate. Using a slight excess of the amine (e.g., 1.1 to 1.5 equivalents per ester group) can help drive the reaction to completion.
-
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize them?
Answer:
The formation of side products is a common challenge in this compound synthesis. These can arise from the reactivity of the hydroxyl group, incomplete amidation, or degradation under harsh conditions.
Common Side Products and Mitigation Strategies:
-
Partially Amidated Citrates: Mono- and di-substituted citramides are common byproducts resulting from incomplete reaction.
-
Mitigation: As with low yield, increasing the reaction time, temperature, and/or using an excess of the amine can promote the formation of the desired trisubstituted product.
-
-
Products from Hydroxyl Group Reactivity: The hydroxyl group on triethyl citrate can participate in side reactions, especially if the reaction conditions are not carefully controlled.[1]
-
Mitigation: Protecting the hydroxyl group prior to amidation is the most effective way to prevent these side reactions.[1]
-
-
Imide Formation: In some cases, particularly with peptide-like structures, citrate can form imide-linked adducts.[4]
-
Mitigation: Careful control of pH and temperature can help minimize imide formation. This is more relevant when working with amino acids or peptides as the amine source.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and reaction time for synthesizing N-alkyl citramides?
A1: There is no single optimal set of conditions, as it depends on the specific amine used. However, a general starting point is to stir the reactants at room temperature for 24-72 hours.[1] If the reaction is slow or incomplete, gradually increasing the temperature to 50-70°C can be beneficial.[5] Monitoring the reaction progress by an appropriate analytical technique (TLC, LC-MS) is crucial to determine the optimal time and temperature for your specific substrates.
Q2: Which solvent is best for this compound synthesis?
A2: Methanol (B129727) is a commonly used solvent for the reaction of triethyl citrate with amines.[1] Other polar protic solvents like ethanol (B145695) could also be suitable. The choice of solvent can influence reaction rates and solubility of reactants and products. It is advisable to use anhydrous solvents to prevent potential hydrolysis of the ester.
Q3: How can I effectively purify my N-alkyl this compound?
A3: Purification of N-alkyl citramides typically involves removing unreacted starting materials, partially substituted byproducts, and any other impurities.
-
Initial Work-up: After the reaction, the solvent can be removed under reduced pressure. The resulting residue can then be subjected to further purification.
-
Column Chromatography: Silica (B1680970) gel column chromatography is a standard and effective method for purifying citramides.[6][7] A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate, can effectively separate the desired product from less polar starting materials and more polar byproducts.
-
Recrystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Q4: Can I use citric acid directly instead of triethyl citrate?
A4: While it is possible to form amides directly from carboxylic acids and amines, this reaction typically requires high temperatures (>160 °C) or the use of coupling agents to activate the carboxylic acid.[2][8] The direct reaction is often inefficient due to the formation of an ammonium (B1175870) salt between the acidic carboxylic acid and the basic amine.[2] Using triethyl citrate avoids this issue, although it presents the challenge of ester aminolysis. For a more controlled reaction starting from citric acid, it is advisable to use a coupling agent like HATU, after protecting the hydroxyl group.[1]
Data Presentation
Table 1: General Reaction Parameters for N-Alkyl this compound Synthesis
| Parameter | Recommended Range | Notes |
| Starting Material | Triethyl citrate | The ester of citric acid is generally preferred over the free acid for direct amidation.[2] |
| Amine | Primary alkyl amine | Stoichiometry should be carefully controlled. |
| Solvent | Methanol, Ethanol | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 70°C | Start at room temperature and increase if the reaction is slow.[1][5] |
| Reaction Time | 24 - 96 hours | Monitor progress to determine completion. |
| Reactant Ratio | 1:3.3 (Triethyl citrate:Amine) | A slight excess of amine per ester group is often beneficial. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N',N''-Trialkyl this compound
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add triethyl citrate (1 equivalent).
-
Reagent Addition: Dissolve the primary amine (3.3 equivalents) in anhydrous methanol and add it to the flask.
-
Reaction: Stir the mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: If the reaction is proceeding slowly, an additional 3.3 equivalents of the alkyl amine can be added and the reaction stirred for another 24 hours.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate).
Protocol 2: Alternative Two-Step Synthesis via Hydroxyl Protection
-
Hydroxyl Protection: Protect the hydroxyl group of triethyl citrate using a suitable protecting group (e.g., tert-butyldimethylsilyl chloride).
-
Amidation: React the protected triethyl citrate with the primary amine under the conditions described in Protocol 1.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., using a fluoride (B91410) source for silyl ethers) to yield the final N,N',N''-trialkyl this compound.
-
Purification: Purify the final product using silica gel column chromatography.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of N-alkyl citramides.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Formation of amide- and imide-linked degradation products between the peptide drug oxytocin and citrate in citrate-buffered formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nanoadsorbents Based on NIPAM and Citric Acid: Removal Efficacy of Heavy Metal Ions in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
addressing the interference of swarming bacteria on Cetrimide agar plates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the interference of swarming bacteria on Cetrimide agar (B569324) plates.
Troubleshooting Guides & FAQs
1. What is bacterial swarming and why is it a problem on Cetrimide agar?
Bacterial swarming is a collective, flagella-driven movement of bacteria across a moist surface, resulting in a thin film of growth that can cover the entire agar plate.[1][2] This phenomenon is particularly problematic on selective media like Cetrimide agar, which is designed for the isolation and identification of Pseudomonas aeruginosa.[3][4] When contaminating bacteria such as Proteus species swarm, they can overgrow the entire plate, masking or interfering with the growth of target organisms and making colony isolation and enumeration impossible.[5][6]
2. Which bacteria are common swarmers on laboratory media?
The most notorious swarming bacteria encountered in clinical and environmental samples are species of Proteus, particularly Proteus mirabilis and Proteus vulgaris.[5][6] Some strains of Pseudomonas aeruginosa are also capable of swarming, especially on media with lower agar concentrations.[7][8][9] Other bacteria that can exhibit swarming motility include species of Bacillus, Serratia, and Vibrio.[10]
3. My Cetrimide agar plate is completely covered by a thin film of bacterial growth. How can I confirm it is due to swarming?
Swarming growth is characterized by its spreading, often in concentric zones or dendritic patterns.[2][6] On blood agar, Proteus swarming often appears as concentric circles.[11] To confirm swarming, you can microscopically examine a sample from the edge of the growth. Swarming cells, particularly from Proteus species, are often elongated and hyperflagellated.
4. How can I prevent or inhibit bacterial swarming on my Cetrimide agar plates?
Several methods can be employed to control bacterial swarming. These can be broadly categorized into physical and chemical methods.
-
Physical Methods: The primary physical method is to increase the agar concentration in the medium.[1][12][13]
-
Chemical Methods: Various chemical agents can be added to the culture medium to inhibit swarming.[5][6][11]
The choice of method will depend on the specific swarming species and the experimental requirements, ensuring that the chosen method does not inhibit the growth of the target organism, Pseudomonas aeruginosa.
Quantitative Data Summary
The following table summarizes the effective concentrations of various agents used to inhibit bacterial swarming.
| Anti-Swarming Agent | Target Organism(s) | Effective Concentration | Reference(s) |
| Physical Modification | |||
| Increased Agar Concentration | Proteus mirabilis, Proteus vulgaris, Clostridium spp. | 3-6% | [12] |
| Proteus mirabilis | >2.5% (restricted growth) | [13] | |
| Chemical Additives | |||
| Ethanol (B145695) | Proteus mirabilis | 5% (v/v) in medium or 2 drops of 90% ethanol on the lid | [5][6] |
| Boric Acid | Proteus vulgaris | Not specified | [14][15] |
| Sodium Azide | Proteus spp. | Not specified | [5][6] |
| Sulfonamides | Proteus spp. | Not specified | [5][6] |
| Bile Salts (Sodium Desoxycholate) | Proteus mirabilis, Bacillus spp. | Not specified | [5][6][16] |
| 1-Naphthol | Pseudomonas aeruginosa | 500 µM | [17] |
| Cranberry Proanthocyanidins | Pseudomonas aeruginosa | Not specified | [18] |
| Chamaemelum nobile (Chamomile) Extract | Pseudomonas aeruginosa | 6.25-25 mg/ml (Biofilm Inhibitory Concentration) | [19][20] |
Experimental Protocols
Protocol 1: Preparation of High-Agar Cetrimide Medium
This protocol describes the preparation of Cetrimide agar with an increased agar concentration to inhibit swarming.
-
Ingredients:
-
Procedure:
-
Suspend the Cetrimide agar base and the additional agar-agar in 1 liter of distilled water.
-
Add 10 ml of glycerol.
-
Heat to boiling with frequent agitation to completely dissolve the medium.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Cool the medium to 45-50°C in a water bath.
-
Pour the molten agar into sterile Petri dishes and allow them to solidify.
-
It is recommended to dry the plates before use to reduce surface moisture, which can promote swarming.
-
Protocol 2: Ethanol-Vapor Method for Swarming Inhibition
This simple method utilizes ethanol vapor to inhibit the swarming of Proteus species without modifying the culture medium itself.[5][6]
-
Materials:
-
Standard Cetrimide agar plates
-
90% Ethanol
-
-
Procedure:
-
Inoculate the Cetrimide agar plate with the clinical or environmental sample as usual.
-
Before incubation, add 2 drops of 90% ethanol to the inside of the Petri dish lid.
-
Incubate the plate inverted at the appropriate temperature and duration. The ethanol vapor within the sealed plate will inhibit swarming.
-
Visualizations
Signaling and Motility in Bacterial Swarming
Bacterial swarming is a complex process involving cell-to-cell signaling (quorum sensing) and the coordinated action of flagella.
Caption: Quorum sensing regulates flagellar synthesis and surfactant production, leading to swarming motility.
Troubleshooting Workflow for Swarming Interference
This workflow provides a logical approach to identifying and resolving issues with swarming bacteria on Cetrimide agar.
Caption: A decision-making workflow for addressing bacterial swarming on agar plates.
Logical Relationship: Problem, Causes, and Solutions
This diagram illustrates the relationship between the problem of swarming interference and its potential causes and solutions.
References
- 1. A field guide to bacterial swarming motility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [researchworks.creighton.edu]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. Cetrimide Agar: Composition, Preparation, Uses • Microbe Online [microbeonline.com]
- 5. Abolition of Swarming of Proteus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influence of Physical Effects on the Swarming Motility of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. pnas.org [pnas.org]
- 11. m.youtube.com [m.youtube.com]
- 12. microbiologyresearch.org [microbiologyresearch.org]
- 13. researchgate.net [researchgate.net]
- 14. A medium to suppress the swarming of Proteus species. | Semantic Scholar [semanticscholar.org]
- 15. The control of the swarming of Proteus vulgaris by boric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitors of Bacterial Swarming Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Pseudomonas aeruginosa Swarming Motility by 1-Naphthol and Other Bicyclic Compounds Bearing Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Swarming Motility of Pseudomonas aeruginosa Is Blocked by Cranberry Proanthocyanidins and Other Tannin-Containing Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antibacterial, anti-swarming and anti-biofilm formation activities of Chamaemelum nobile against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. exodocientifica.com.br [exodocientifica.com.br]
Technical Support Center: Optimization of Contact Time for Cetrimide-Based Disinfectants
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of contact time for Cetrimide-based disinfectants.
Frequently Asked Questions (FAQs)
Q1: What is Cetrimide and how does it work as a disinfectant?
Cetrimide is a quaternary ammonium (B1175870) compound that acts as a cationic surfactant.[1] Its primary mechanism of action involves disrupting the microbial cell membrane. The positively charged Cetrimide molecules bind to the negatively charged phospholipids (B1166683) in the cell membrane, leading to a loss of membrane integrity, leakage of essential cytoplasmic contents, and ultimately, cell death.
Q2: What is the optimal concentration of Cetrimide for disinfection?
The optimal concentration of Cetrimide depends on the specific application and the target microorganisms. For general disinfection of surfaces and wounds, concentrations ranging from 0.5% to 1% are commonly used.[1] For disinfection of surgical instruments, a 1% solution is often employed.[1] It is crucial to note that the efficacy of Cetrimide is concentration-dependent.
Q3: What is the recommended contact time for Cetrimide-based disinfectants?
The necessary contact time to achieve a desired level of disinfection is directly related to the Cetrimide concentration and the type of microorganism. Generally, a longer contact time is required for lower concentrations and more resistant organisms. Published studies have demonstrated significant log reductions with varying contact times. For instance, a 1% Cetrimide solution has been shown to achieve a ≥6-log reduction of various bacteria after a 20-minute contact time.
Q4: Which microorganisms are susceptible to Cetrimide?
Cetrimide has a broad spectrum of antimicrobial activity, effective against Gram-positive and Gram-negative bacteria, as well as some fungi and viruses. It is particularly effective against Pseudomonas aeruginosa and Staphylococcus aureus. However, its efficacy against bacterial spores is limited.
Q5: What factors can influence the efficacy of Cetrimide disinfectants?
Several factors can impact the performance of Cetrimide-based disinfectants:
-
Presence of Organic Matter: Blood, soil, and other organic materials can neutralize the active ingredients in Cetrimide, reducing its efficacy. Thorough pre-cleaning of surfaces is essential.
-
Temperature: Generally, disinfectant activity increases with higher temperatures.
-
pH: Cetrimide solutions are most effective in neutral to slightly alkaline conditions.
-
Water Hardness: The presence of minerals in hard water can sometimes reduce the effectiveness of quaternary ammonium compounds.
-
Incompatible Materials: Anionic detergents can neutralize the cationic charge of Cetrimide, rendering it ineffective.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected microbial reduction. | Insufficient Contact Time: The disinfectant may be drying on the surface before the required contact time is reached. | 1. Ensure the surface remains visibly wet for the entire duration of the validated contact time.2. Re-apply the disinfectant as needed to maintain wetness.3. Consider using a higher concentration of Cetrimide if permissible for the application. |
| Incorrect Concentration: The prepared disinfectant solution may be too dilute. | 1. Verify the dilution calculations and preparation procedure.2. Use calibrated measuring equipment to prepare solutions.3. Test the concentration of the prepared solution if analytical methods are available. | |
| Presence of Interfering Substances: Organic soil or residues from cleaning agents may be neutralizing the disinfectant. | 1. Implement a thorough pre-cleaning step to remove all visible soil before disinfection.2. Ensure surfaces are rinsed to remove any residual cleaning agents.3. Use a validated neutralizer in your efficacy testing to quench the disinfectant's activity at the end of the contact time. | |
| Microbial Resistance: The target microorganism may have inherent or acquired resistance to Cetrimide. | 1. Confirm the identity and susceptibility of the test organism.2. Consider using a combination of disinfectants with different mechanisms of action. | |
| High variability in results between replicate experiments. | Inconsistent Inoculum Preparation: The concentration of the microbial challenge may vary between tests. | 1. Standardize the procedure for preparing the microbial inoculum to ensure a consistent cell density.2. Perform a plate count of the inoculum for each experiment to verify its concentration. |
| Non-uniform Application of Disinfectant: The disinfectant may not be evenly applied to the test surface. | 1. Use a standardized method for applying the disinfectant, such as a validated spraying or wiping technique, to ensure complete and uniform coverage. | |
| Inadequate Neutralization: Residual disinfectant carried over into the growth media may inhibit microbial growth, leading to falsely high log reduction values. | 1. Validate the effectiveness of the chosen neutralizer against the specific concentration of Cetrimide being used.2. Common neutralizers for quaternary ammonium compounds include lecithin (B1663433) and polysorbate 80 (Tween 80). | |
| No microbial growth in the positive control. | Error in Inoculum Viability: The microbial culture used for the inoculum may not be viable. | 1. Use a fresh, actively growing culture for inoculum preparation.2. Perform a viability count of the inoculum to confirm the presence of live microorganisms. |
| Residual Disinfectant on Equipment: Contamination of laboratory equipment with disinfectant can inhibit growth. | 1. Ensure all glassware and equipment are thoroughly cleaned and rinsed to remove any disinfectant residues. |
Data Presentation
Table 1: Summary of Cetrimide Efficacy Data
| Microorganism | Cetrimide Concentration (%) | Contact Time (minutes) | Log Reduction | Reference |
| Escherichia coli ATCC 8739 | 1 | 20 | ≥6 | |
| Salmonella typhimurium ATCC 14028 | 1 | 20 | ≥6 | |
| Pseudomonas aeruginosa ATCC 25619 | 1 | 20 | ≥6 | |
| Bacillus subtilis ATCC 6633 | 1 | 20 | ≥6 | |
| Candida albicans ATCC 10231 | 1 | 20 | ≥6 | |
| Environmental Isolate (Bacillus spp.) | 1 | 20 | ≥6 | |
| Surgical Instruments | 1 | 60 | Not specified | [1] |
| Wounds, Abrasions, Burns | 0.5 - 1 | Not specified | Not specified | [1] |
Experimental Protocols
Detailed Methodology for Quantitative Suspension Test (based on EN 1276)
This protocol outlines the steps for evaluating the bactericidal activity of a Cetrimide-based disinfectant.
1. Preparation of Materials:
-
Test Organisms: Prepare standardized cultures of relevant bacteria (e.g., Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Enterococcus hirae).
-
Cetrimide Solution: Prepare the desired concentration of the Cetrimide disinfectant in sterile hard water or another appropriate diluent.
-
Interfering Substance: To simulate "dirty" conditions, prepare a solution of bovine albumin (e.g., 3 g/L). For "clean" conditions, use the diluent alone.
-
Neutralizer: Prepare a validated neutralizing solution (e.g., a mixture of lecithin and polysorbate 80) to inactivate the Cetrimide at the end of the contact time.
-
Culture Media: Prepare appropriate solid and liquid culture media (e.g., Tryptone Soya Agar (B569324) and Tryptone Soya Broth).
2. Experimental Procedure:
-
Inoculum Preparation: Culture the test organisms in a suitable broth to achieve a high cell density (approximately 1.5 x 10⁸ to 5.0 x 10⁸ CFU/mL).
-
Test Mixture Preparation: In a sterile tube, mix 1 mL of the interfering substance (or diluent for clean conditions) with 1 mL of the bacterial suspension.
-
Disinfection: Add 8 mL of the prepared Cetrimide solution to the tube from step 2. Start a timer immediately for the desired contact time (e.g., 5, 10, 15 minutes). Maintain the mixture at a controlled temperature (e.g., 20°C).
-
Neutralization: At the end of the contact time, transfer 1 mL of the test mixture into a tube containing 8 mL of the neutralizer and 1 mL of sterile water. Mix thoroughly and allow a neutralization time of 5 minutes.
-
Enumeration of Survivors: After neutralization, perform serial dilutions of the mixture and plate onto the appropriate agar medium.
-
Incubation: Incubate the plates at the optimal temperature for the test organism (e.g., 37°C) for 24-48 hours.
-
Controls:
-
Initial Inoculum Control: Determine the initial number of viable organisms in the bacterial suspension by plating serial dilutions.
-
Neutralizer Efficacy Control: Verify that the neutralizer effectively inactivates the Cetrimide solution without being toxic to the microorganisms.
-
Dilution-Neutralization Control: Confirm that the dilution and neutralization process itself does not inhibit microbial growth.
-
3. Data Analysis:
-
Count the number of colonies on the incubated plates.
-
Calculate the number of surviving microorganisms per milliliter (CFU/mL) in the test mixture.
-
Calculate the log reduction using the following formula: Log Reduction = log₁₀ (Initial CFU/mL) - log₁₀ (Surviving CFU/mL)
A log reduction of ≥ 5 is typically required to demonstrate bactericidal activity according to EN 1276 standards.
Visualizations
Caption: Workflow for the Quantitative Suspension Test.
Caption: Troubleshooting inconsistent disinfectant efficacy results.
References
Validation & Comparative
A Head-to-Head Battle: Validating the Selective Properties of Cetrimide Agar for Pseudomonas Isolation
For researchers, scientists, and drug development professionals engaged in the study of Pseudomonas, particularly the opportunistic pathogen Pseudomonas aeruginosa, the ability to effectively isolate this bacterium from mixed microbial populations is paramount. The selective medium of choice has long been Cetrimide (B107326) agar (B569324). This guide provides an in-depth comparison of Cetrimide agar with its common alternatives, supported by experimental data, to validate its selective properties and aid researchers in choosing the most appropriate medium for their specific needs.
The Gold Standard: Cetrimide Agar
Cetrimide agar's selectivity hinges on its active ingredient, cetyltrimethylammonium bromide (cetrimide), a quaternary ammonium (B1175870) compound. Cetrimide acts as a cationic detergent, disrupting the cell membranes of most bacteria by causing the release of nitrogen and phosphorus, ultimately leading to cell death. Pseudomonas aeruginosa, however, exhibits a natural resistance to cetrimide, allowing it to grow uninhibited. Furthermore, Cetrimide agar is formulated to enhance the production of characteristic P. aeruginosa pigments, pyocyanin (B1662382) (blue-green) and pyoverdine (fluorescein, which is fluorescent under UV light), aiding in its presumptive identification.
The Contenders: Alternative Selective Media
While widely used, Cetrimide agar is not without its limitations. The toxicity of cetrimide can sometimes inhibit the growth of even some P. aeruginosa strains. This has led to the development of alternative selective media, each with its own set of advantages and disadvantages. This guide will focus on three key alternatives:
-
m-Acetamide Agar: This synthetic medium utilizes acetamide (B32628) as the sole carbon and nitrogen source. P. aeruginosa is one of the few organisms that can utilize acetamide, giving this medium its selectivity.
-
Dettol Agar: This medium incorporates the antiseptic agent chloroxylenol (the active ingredient in Dettol) to suppress the growth of susceptible bacteria.
-
Cetrimide Nalidixic Acid (C-N) Agar: This is a modification of Cetrimide agar that includes nalidixic acid, an antibiotic that further inhibits the growth of other Gram-negative bacteria.
Performance Under the Microscope: A Data-Driven Comparison
The true test of a selective medium lies in its performance. The following tables summarize quantitative data from various studies, comparing the efficacy of Cetrimide agar and its alternatives in isolating P. aeruginosa.
Table 1: Composition of Selective Agars for Pseudomonas Isolation
| Component | Cetrimide Agar (g/L) | m-Acetamide Agar (g/L) | Dettol Agar (g/L) | Cetrimide Nalidixic Acid (C-N) Agar (g/L) |
| Peptone/Gelatin Peptone | 20.0 | - | 5.0 | 20.0 |
| Magnesium Chloride | 1.4 | 0.2 | - | 1.4 |
| Potassium Sulfate | 10.0 | - | - | 10.0 |
| Cetrimide | 0.3 | - | - | 0.3 |
| Glycerol | 10.0 mL | - | - | 10.0 mL |
| Acetamide | - | 10.0 | - | - |
| Sodium Chloride | - | 5.0 | 5.0 | - |
| Dipotassium Phosphate | - | 1.0 | - | - |
| Monopotassium Phosphate | - | 1.0 | - | - |
| Beef Extract | - | - | 3.0 | - |
| Chloroxylenol (Dettol) | - | - | 0.3 mL | - |
| Nalidixic Acid | - | - | - | 0.015 |
| Agar | 13.6 | 15.0 | 15.0 | 13.6 |
Table 2: Performance Comparison of Selective Agars for Pseudomonas aeruginosa Isolation
| Medium | Sensitivity (%) | Specificity (%) | Mean Relative Recovery Frequency (%) | Reference |
| m-Cetrimide Agar | 96 | 95 | 66.2 | [1] |
| m-Acetamide Agar | 100 | 100 | 95.76 | [1] |
| Cetrimide Agar (CET) | 84.0 | 99.7 | Not Reported | [2] |
| Nalidixic Acid Cetrimide Agar (NAC) | 81.3 | 98.4 | Not Reported | [2] |
Note: Sensitivity refers to the ability of the medium to detect P. aeruginosa when it is present. Specificity refers to the ability of the medium to inhibit the growth of non-P. aeruginosa organisms. Mean relative recovery frequency indicates the percentage of P. aeruginosa recovered compared to a non-selective medium.
Experimental Protocols: A Guide to Reproducible Results
To ensure the validity of any comparative study, a well-defined experimental protocol is essential. The following is a detailed methodology for comparing the performance of selective agars for P. aeruginosa isolation.
Objective: To evaluate and compare the sensitivity, specificity, and recovery rate of Cetrimide agar, m-Acetamide agar, Dettol agar, and C-N agar for the isolation of Pseudomonas aeruginosa.
Materials:
-
Pure cultures of Pseudomonas aeruginosa (e.g., ATCC 27853)
-
Mixed microbial cultures (e.g., from environmental or clinical samples)
-
Cetrimide agar plates
-
m-Acetamide agar plates
-
Dettol agar plates
-
Cetrimide Nalidixic Acid (C-N) agar plates
-
Non-selective nutrient agar plates (for control and recovery rate calculation)
-
Sterile saline solution (0.85% NaCl)
-
Sterile spreaders and loops
-
Incubator (35-37°C)
-
UV transilluminator
Procedure:
-
Preparation of Inoculum:
-
For pure culture analysis, prepare a suspension of P. aeruginosa in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. Perform serial dilutions to obtain a final concentration of approximately 100-200 CFU/mL.
-
For mixed culture analysis, suspend the sample (e.g., soil, water, swab) in sterile saline and perform serial dilutions.
-
-
Inoculation:
-
Pipette 0.1 mL of the appropriate dilution onto the surface of each selective and non-selective agar plate.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
-
Prepare triplicate plates for each medium and each dilution.
-
-
Incubation:
-
Incubate all plates at 35-37°C for 24-48 hours.
-
-
Data Collection and Analysis:
-
After incubation, count the number of colonies on each plate.
-
For selective media, count the number of colonies exhibiting typical P. aeruginosa morphology and pigmentation (e.g., blue-green colonies on Cetrimide agar).
-
Examine plates under UV light to detect fluorescent colonies (pyoverdine production).
-
Sensitivity Calculation: (Number of true positive P. aeruginosa colonies on selective medium / Total number of P. aeruginosa colonies on non-selective medium) x 100
-
Specificity Calculation: (Number of true negative non-P. aeruginosa colonies on selective medium / Total number of non-P. aeruginosa colonies on non-selective medium) x 100
-
Recovery Rate Calculation: (CFU/mL on selective medium / CFU/mL on non-selective medium) x 100
-
Visualizing the Science: Workflows and Mechanisms
To better understand the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the mechanism of cetrimide's selective action.
Caption: Experimental workflow for comparing selective agars.
References
A Comparative Study of Cetrimide and Chlorhexidine as Antimicrobial Agents
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the antimicrobial properties of Cetrimide (B107326) and Chlorhexidine (B1668724), two cationic antiseptics widely employed in healthcare settings. The following sections detail their mechanisms of action, comparative antimicrobial efficacy supported by experimental data, and the methodologies used in these evaluations.
Mechanism of Action
Both Cetrimide and Chlorhexidine exert their antimicrobial effects primarily through the disruption of microbial cell membranes. As cationic molecules, they are electrostatically attracted to the negatively charged components of bacterial cell walls.[1][2][3][4]
Chlorhexidine: At lower concentrations, Chlorhexidine is bacteriostatic, leading to the leakage of intracellular components.[1][3] At higher concentrations, it is bactericidal, causing the precipitation of cytoplasmic contents and cell death.[1][3] Its positively charged molecules bind to the negatively charged bacterial cell wall, disrupting membrane integrity.[2][3][5] This disruption affects the cell's ability to maintain essential processes like nutrient transport and energy generation.[5] Some studies also suggest that Chlorhexidine can elevate reactive oxygen species (ROS), leading to oxidative stress and further membrane damage.[6]
Cetrimide: As a quaternary ammonium (B1175870) compound, Cetrimide is a cationic surfactant that disrupts the cell membrane of microorganisms, leading to the leakage of cellular contents and ultimately cell lysis.[4][7][8] It has bactericidal action against Gram-positive bacteria and, at higher concentrations, against some Gram-negative bacteria.[9] Its surfactant properties also aid in the mechanical removal of debris and microorganisms.[4][10]
Below is a diagram illustrating the generalized mechanism of action for both cationic antiseptics.
Comparative Antimicrobial Efficacy
The antimicrobial efficacy of Cetrimide and Chlorhexidine can be compared through various quantitative measures, including Minimum Inhibitory Concentration (MIC), zone of inhibition, and residual activity.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes MIC values for Cetrimide and Chlorhexidine against common bacterial strains as reported in the literature.
| Microorganism | Antimicrobial Agent | Concentration (mg/L) | Reference |
| Pseudomonas aeruginosa | Chlorhexidine Gluconate | 4 | [11] |
| Pseudomonas aeruginosa | Cetrimide | 512 | [11] |
| Staphylococcus aureus | Chlorhexidine Gluconate | 1 | [11] |
| Staphylococcus aureus | Cetrimide | 8 | [11] |
Note: Lower MIC values indicate higher antimicrobial activity.
Residual Antimicrobial Activity
Residual activity, or substantivity, refers to the prolonged antimicrobial effect of an agent after its initial application. This is a crucial factor in clinical settings for preventing microbial recolonization.
A study comparing the residual activity of 0.2% Cetrimide, 0.2% Chlorhexidine, and 2% Chlorhexidine in root canals infected with Enterococcus faecalis found that 2% Chlorhexidine demonstrated the highest residual activity over 50 days.[12] There was no statistically significant difference in the residual activity between 0.2% Cetrimide and 0.2% Chlorhexidine.[12]
| Irrigating Solution | Percentage of Regrowth at 50 Days | Median Day of Regrowth | Reference |
| 0.2% Cetrimide | 69.23% | 27 | [12] |
| 0.2% Chlorhexidine | 69.23% | 28 | [12] |
| 2% Chlorhexidine | 34.61% | >50 | [12] |
Another study showed that 0.2% Cetrimide provides longer substantivity than 0.2% Chlorhexidine and nearly as long as 2% Chlorhexidine in a dentin-volumetric model.[12][13]
Experimental Protocols
The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. The following sections provide an overview of the key experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Detailed Steps:
-
Preparation of Antimicrobial Solutions: Stock solutions of Cetrimide and Chlorhexidine are prepared and serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[11]
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial suspension.[11] Positive (broth and bacteria) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for most bacteria).[11]
-
Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[11]
Assessment of Residual Antimicrobial Activity
This protocol is designed to evaluate the long-term effectiveness of an antimicrobial agent after its application to a surface, such as dentin in dental research.
Detailed Steps:
-
Substrate Preparation: Standardized substrates, such as coronal dentin blocks from extracted human molars, are prepared.[14]
-
Antimicrobial Treatment: The substrates are treated with the test antimicrobial solutions (e.g., 0.2% Cetrimide, 0.2% Chlorhexidine, 2% Chlorhexidine) for a specified period (e.g., 1 minute).[14]
-
Bacterial Challenge: After treatment, the substrates are exposed to a suspension of the target microorganism (e.g., Enterococcus faecalis).[14]
-
Monitoring: The samples are incubated, and the presence of bacterial growth is monitored over an extended period (e.g., up to 60 days).[14]
-
Data Analysis: The time to bacterial regrowth is recorded. The proportion of samples without bacterial growth over time is analyzed using statistical methods like Kaplan-Meier survival analysis to compare the residual activity of the different agents.[12]
Conclusion
Both Cetrimide and Chlorhexidine are effective antimicrobial agents with a primary mechanism of action involving the disruption of the microbial cell membrane.
-
Chlorhexidine generally demonstrates a lower MIC against both Gram-positive and Gram-negative bacteria compared to Cetrimide, indicating higher potency at lower concentrations. At higher concentrations (e.g., 2%), Chlorhexidine exhibits superior residual antimicrobial activity, making it a preferred choice for applications requiring prolonged antimicrobial effect.[12]
-
Cetrimide , as a cationic surfactant, possesses detergent properties that can be advantageous in cleaning and disinfecting wounds.[10] While its MIC values are generally higher than those of Chlorhexidine, it still provides significant antimicrobial action, particularly against Gram-positive bacteria.[9] Its residual activity at a 0.2% concentration is comparable to that of 0.2% Chlorhexidine.[12]
The choice between Cetrimide and Chlorhexidine will depend on the specific clinical or research application, considering factors such as the target microorganisms, the required duration of antimicrobial activity, and the need for surfactant properties. For applications demanding high potency and long-lasting effects, Chlorhexidine, particularly at higher concentrations, appears to be the more effective option. Cetrimide remains a valuable antiseptic, especially when its detergent action is beneficial. Further research into synergistic combinations of these agents may also yield enhanced antimicrobial formulations.
References
- 1. vega-ukraine.com [vega-ukraine.com]
- 2. What is the mechanism of Chlorhexidine Hydrochloride? [synapse.patsnap.com]
- 3. Chlorhexidine - Wikipedia [en.wikipedia.org]
- 4. studyguides.com [studyguides.com]
- 5. What is the mechanism of Chlorhexidine gluconate? [synapse.patsnap.com]
- 6. Molecular mechanism of antimicrobial activity of chlorhexidine against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. mims.com [mims.com]
- 10. grokipedia.com [grokipedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Residual activity of cetrimide and chlorhexidine on Enterococcus faecalis-infected root canals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ugr.es [ugr.es]
A Comparative Analysis of the Efficacy of Cetrimide and Other Quaternary Ammonium Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial efficacy of Cetrimide against other widely used quaternary ammonium (B1175870) compounds (QACs), namely Benzalkonium chloride, Cetylpyridinium chloride, and Didecyldimethylammonium chloride. The information presented is supported by experimental data from various scientific studies, with detailed methodologies for key experiments to aid in research and development.
Executive Summary
Quaternary ammonium compounds are a class of cationic surfactants extensively used as antiseptics and disinfectants due to their broad-spectrum antimicrobial activity. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. While all QACs share this general mechanism, their efficacy can vary depending on their specific chemical structure, the target microorganism, and the experimental conditions. This guide aims to provide a clear comparison of the performance of Cetrimide relative to other common QACs, supported by quantitative data.
Data Presentation: Comparative Antimicrobial Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for Cetrimide and other selected QACs against common pathogens. Lower MIC and MBC values indicate higher antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | Cetrimide | Benzalkonium chloride | Cetylpyridinium chloride | Didecyldimethylammonium chloride |
| Staphylococcus aureus | 9.765 - 312.5[1] | 1 - 4[2] | 1 - 8[2] | 0.5 - 2[2] |
| Pseudomonas aeruginosa | >100[3] | 32 - 256[2] | >64[2] | 16 - 128[2] |
| Escherichia coli | 128[4] | 8 - 64[2] | 8 - 512[2] | 1.3 - 32[2][5] |
| Candida albicans | - | 2 - 16[2] | 1 - 16[2] | 1 - 8[2] |
Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL
| Microorganism | Cetrimide | Benzalkonium chloride | Cetylpyridinium chloride | Didecyldimethylammonium chloride |
| Acinetobacter baumannii | 64[6] | - | - | - |
| Staphylococcus aureus | - | 8[7] | - | - |
Note: A hyphen (-) indicates that specific data was not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial agents, based on standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)
-
Stock solution of the quaternary ammonium compound
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the QAC is prepared in the microtiter plate. This is typically done by adding a defined volume of broth to each well, followed by the addition of the QAC to the first well and subsequent serial transfer to the following wells.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Incubation: The microtiter plate is incubated at a suitable temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the QAC in which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Procedure:
-
Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
This aliquot is subcultured onto an agar (B569324) plate that does not contain the antimicrobial agent.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration of the QAC that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the initial inoculum.
Mandatory Visualizations
Caption: Mechanism of action of Quaternary Ammonium Compounds on a bacterial cell.
Caption: Experimental workflow for determining MIC and MBC values.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
A Comparative Performance Analysis of Cetrimide Agar Formulations for the Selective Isolation of Pseudomonas aeruginosa
For researchers, scientists, and drug development professionals, the reliable detection and enumeration of Pseudomonas aeruginosa is critical for product safety and research integrity. Cetrimide agar (B569324) stands as a cornerstone selective medium for this purpose. However, various formulations exist, each with potential performance variations. This guide provides an objective comparison of different Cetrimide agar formulations, supported by experimental data, to aid in the selection of the most appropriate medium for specific needs.
This comparison guide delves into the performance of standard Cetrimide agar as specified by the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP), alongside formulations modified with additional selective agents such as nalidixic acid and a combination of kanamycin (B1662678) and nalidixic acid. The evaluation is based on key performance indicators: growth promotion of P. aeruginosa, and the inhibition of non-target microorganisms.
Key Performance Indicators: A Side-by-Side Comparison
The efficacy of a selective medium is primarily determined by its ability to encourage the growth of the target microorganism while simultaneously suppressing the growth of others. The following tables summarize the quantitative performance of different Cetrimide agar formulations based on data from comparative studies.
Growth Promotion of Pseudomonas aeruginosa
The ability to support robust growth of P. aeruginosa is a fundamental requirement for any Cetrimide agar formulation. Performance is typically measured by the recovery rate of the target organism on the selective medium compared to a non-selective medium like Tryptone Soya Agar (TSA) or Plate Count Agar (PCA).
| Cetrimide Agar Formulation | P. aeruginosa Strain | Mean Relative Recovery Frequency (%) | Reference |
| m-Cetrimide Agar | ATCC 27853 | 66.2 | [1] |
| m-Acetamide Medium | ATCC 27853 | 95.76 | [1] |
| Cetrimide-Nalidixic Acid Agar (CN) | Clinical Isolates | - | |
| Cetrimide, Kanamycin, and Nalidixic Acid Agar (CKNA) | Clinical Isolates | - | |
| Pseudosel™ (Cetrimide) Agar (CET) | Clinical Isolates | - | |
| Pseudomonas Aeruginosa Selective Agar (PASA) | Clinical Isolates | - | |
| Cetrimide-Nalidixic Acid Agar (Microkit) | ATCC 27853 | >99% (compared to PCA) | [2] |
Note: Direct quantitative comparison of colony counts from a single, comprehensive study across all formulations was not available in the searched literature. The data presented is a synthesis from multiple sources.
Inhibition of Non-Target Microorganisms
A crucial aspect of a selective medium is its ability to inhibit the growth of common, non-target bacteria. This ensures that the growth of the target organism is not obscured, leading to accurate identification and enumeration.
| Cetrimide Agar Formulation | Challenging Microorganism | Result | Reference |
| Cetrimide Agar (Harmonized USP/EP/JP) | Escherichia coli ATCC 8739 | Inhibition | [3] |
| Staphylococcus aureus ATCC 6538 | Inhibition | [4] | |
| Cetrimide-Nalidixic Acid Agar | Escherichia coli | Inhibited | [2] |
| Staphylococcus aureus | Inhibited | [2] | |
| Cetrimide, Kanamycin, and Nalidixic Acid Agar (CKNA) | - | Higher specificity than NAC and PASA | [5][6] |
Sensitivity and Specificity
Sensitivity refers to the ability of the medium to detect the target microorganism, while specificity measures its ability to exclude non-target organisms.
| Cetrimide Agar Formulation | Sensitivity Rate (%) for P. aeruginosa | Specificity Rate (%) | Reference |
| m-Cetrimide Agar | 96 | 95 | [1] |
| m-Acetamide Medium | 100 | 100 | [1] |
| Cetrimide, Kanamycin, and Nalidixic Acid Agar (CKNA) | 88.2 | 99.2 | [5][6] |
| Nalidixic Acid Cetrimide Agar (NAC) | 81.3 | 98.4 | [5][6] |
| Pseudomonas Aeruginosa Selective Agar (PASA) | 79.2 | 99.2 | [5][6] |
| Pseudosel™ (Cetrimide) Agar (CET) | 84.0 | 99.7 | [5][6] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of culture media performance. The following are methodologies for key performance tests based on pharmacopoeial guidelines and scientific literature.
Growth Promotion Test
This test evaluates the ability of a Cetrimide agar formulation to support the growth of P. aeruginosa.
1. Inoculum Preparation:
-
Revive a lyophilized culture of Pseudomonas aeruginosa (e.g., ATCC 9027) in a suitable broth like Tryptone Soya Broth (TSB).
-
Incubate at 30-35°C for 18-24 hours.
-
Dilute the culture in sterile phosphate (B84403) buffer or saline to achieve a final concentration of ≤100 colony-forming units (CFU) per 0.1 mL.[7][8]
2. Inoculation:
-
Pipette 0.1 mL of the prepared inoculum onto the surface of the Cetrimide agar plate.
-
Spread the inoculum evenly over the entire surface of the agar using a sterile spreader.
3. Incubation:
-
Incubate the plates aerobically at 30-35°C for 18 to 72 hours.[4]
4. Interpretation:
-
Count the number of colonies on the Cetrimide agar plate.
-
Concurrently, perform the same procedure on a non-selective control medium (e.g., Tryptone Soya Agar).
-
The growth on the test medium should not be less than a factor of 2 from the count on the control medium.[7]
Inhibitory Properties Test
This test assesses the ability of the Cetrimide agar formulation to inhibit the growth of non-target microorganisms.
1. Inoculum Preparation:
-
Prepare a suspension of the challenging microorganism (e.g., Escherichia coli ATCC 8739 or Staphylococcus aureus ATCC 6538) with a concentration of ≥100 CFU per 0.1 mL.[8]
2. Inoculation:
-
Inoculate the Cetrimide agar plate with 0.1 mL of the prepared inoculum.
-
Spread the inoculum evenly across the agar surface.
3. Incubation:
-
Incubate the plates at 30-35°C for at least 72 hours.[4]
4. Interpretation:
-
Observe the plates for any growth. The medium is considered to have satisfactory inhibitory properties if there is no growth of the challenging microorganism.[8]
Visualizing the Experimental Workflow
To provide a clear understanding of the testing process, the following diagrams illustrate the experimental workflows for the growth promotion and inhibitory properties tests.
Conclusion
The choice of a Cetrimide agar formulation should be guided by the specific requirements of the application. Standard Cetrimide agar, as per pharmacopoeial standards, provides a baseline for selective isolation. Formulations incorporating additional antimicrobial agents like nalidixic acid or a combination of kanamycin and nalidixic acid can offer enhanced inhibition of a broader range of non-target organisms, thereby increasing the specificity of the medium.[5][6] The data presented in this guide, along with the detailed experimental protocols, provides a framework for making an informed decision based on objective performance characteristics. It is recommended that individual laboratories perform their own verification studies to ensure the chosen medium is fit for its intended purpose within their specific testing environment.
References
- 1. researchgate.net [researchgate.net]
- 2. microkit.es [microkit.es]
- 3. microbiologyinfo.com [microbiologyinfo.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Evaluation of a new agar medium containing cetrimide, kanamycin and nalidixic acid for isolation and enhancement of pigment production of Pseudomonas aeruginosa in clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. microbiologics.com [microbiologics.com]
A Comparative Guide to the Validation of Novel Citramide Derivatives' Antimicrobial Activity
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant pathogens necessitates the exploration of novel antimicrobial agents. Citric acid, a naturally occurring organic acid, has well-documented antimicrobial properties.[1][2][3] Its derivatives, particularly amides (citramides), represent a promising, yet underexplored, class of compounds for antimicrobial drug discovery. This guide provides a comprehensive framework for the validation of novel citramide derivatives, offering a comparative analysis of their potential performance against existing antibiotics and detailing the requisite experimental protocols.
While specific research on the antimicrobial activity of novel, discrete this compound derivatives is limited, this guide synthesizes the known antimicrobial mechanisms of citric acid and establishes a clear pathway for the evaluation of its amide derivatives.
Data Presentation: A Framework for Comparison
To facilitate a direct comparison of the antimicrobial efficacy of novel this compound derivatives, it is essential to present quantitative data in a structured format. The following tables provide a template for summarizing key antimicrobial metrics. For context, representative data for citric acid and a common broad-spectrum antibiotic, Ciprofloxacin, are included.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel this compound Derivatives and Comparators (µg/mL)
| Compound/Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Novel this compound 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Novel this compound 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Citric Acid | 60,000[3] | 60,000[3] | >100,000 | 30,000[3] |
| Ciprofloxacin | 0.25 - 1.0 | ≤0.06 - >8.0 | ≤0.5 - >1.0 | Not Applicable |
Table 2: Minimum Bactericidal Concentration (MBC) of Novel this compound Derivatives and Comparators (µg/mL)
| Compound/Agent | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Novel this compound 1 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Novel this compound 2 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Citric Acid | >60,000 | >60,000 | >100,000 | >30,000 |
| Ciprofloxacin | 0.5 - 2.0 | ≤0.06 - 16.0 | ≤0.5 - >1.0 | Not Applicable |
Table 3: Zone of Inhibition for Novel this compound Derivatives and Comparators (mm)
| Compound/Agent (Concentration) | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| Novel this compound 1 (e.g., 100 µg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Novel this compound 2 (e.g., 100 µg) | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Citric Acid (e.g., 10%) | ~2.4[3] | ~2.5 | Not Reported | ~8.3[3] |
| Ciprofloxacin (5 µg) | 22 - 30 | 25 - 33 | 25 - 33 | Not Applicable |
Experimental Protocols
Detailed and standardized methodologies are crucial for the reproducibility and validation of antimicrobial activity studies.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Novel this compound Derivatives
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Quality control strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922, P. aeruginosa ATCC 27853, C. albicans ATCC 10231)
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader
-
-
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the novel this compound derivatives and comparator agents in the appropriate broth directly in the 96-well plate.
-
Inoculum Preparation: From a fresh culture (18-24 hours), suspend 3-5 isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation and Incubation: Add the standardized inoculum to each well containing the antimicrobial dilutions. Include a growth control (broth and inoculum, no drug) and a sterility control (broth only). Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Interpretation of Results: The MIC is the lowest concentration of the agent that completely inhibits visible growth as determined by visual inspection or a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Determination
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Procedure:
-
Following MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto a suitable agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Agar Well Diffusion Assay
This method assesses the antimicrobial activity of a compound based on its ability to diffuse through agar and inhibit microbial growth.
-
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Sterile cotton swabs
-
Sterile cork borer or pipette tip to create wells
-
Solutions of novel this compound derivatives and comparators at known concentrations
-
-
Procedure:
-
Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum and streak it evenly across the entire surface of the MHA plate.
-
Well Creation: Create wells (e.g., 6 mm in diameter) in the agar using a sterile cork borer.
-
Application of Test Agents: Add a fixed volume (e.g., 50 µL) of the test agent solutions into the wells.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The antimicrobial action of citric acid is believed to involve multiple mechanisms. One proposed pathway is the disruption of the bacterial cell membrane and intracellular pH.[1] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of citric acid's antimicrobial activity.
The following diagram outlines the experimental workflow for the validation of novel this compound derivatives.
Caption: Experimental workflow for antimicrobial validation.
References
- 1. Study on the Antimicrobial Properties of Citrate-Based Biodegradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of pH on citric acid antimicrobial activity against Gram‐negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of citric acid against Escherichia coli, Staphylococcus aureus and Candida albicans as a sanitizer agent | Semantic Scholar [semanticscholar.org]
alternatives to Cetrimide agar for the selective isolation of Pseudomonas aeruginosa
For decades, Cetrimide agar (B569324) has been the conventional choice for the selective isolation of Pseudomonas aeruginosa. However, its inhibitory effect on some strains and the growth of other cetrimide-resistant bacteria have prompted the development of alternative media. This guide provides a detailed comparison of various selective agars for P. aeruginosa, offering experimental data, detailed protocols, and a look into the biochemical mechanisms that confer their selectivity. This information is intended to assist researchers, scientists, and drug development professionals in choosing the optimal medium for their specific research needs.
Performance Comparison of Selective Agars
The efficacy of a selective medium is determined by its ability to promote the growth of the target organism while inhibiting the growth of competing microflora. Key performance indicators include sensitivity (the ability to detect the target organism when present) and specificity (the ability to exclude non-target organisms). The following tables summarize the performance of several alternatives to Cetrimide agar based on experimental data.
| Medium | Selective Agents | Principle of Differentiation | Sensitivity (%) | Specificity (%) | Mean Relative Recovery Frequency (%) | Reference |
| m-Cetrimide Agar | Cetrimide | Production of pyocyanin (B1662382) (blue-green pigment) and fluorescein (B123965) (yellowish-green, fluorescent pigment) | 96 | 95 | 66.2 | [1][2] |
| m-Acetamide Agar | Acetamide (B32628) (sole carbon and nitrogen source) | Growth and production of ammonia (B1221849) from acetamide, leading to an alkaline pH shift (color change) | 100 | 100 | 95.76 | [1][2] |
| Pseudomonas CN Selective Agar | Cetrimide, Nalidixic Acid | Inhibition of most Gram-positive and many Gram-negative bacteria; pigment production by P. aeruginosa | 100 | ~30 (at 37°C), 61 (at 42°C) | Not Reported | [3] |
| Pseudomonas Isolation Agar (PIA) | Irgasan (Triclosan) | Inhibition of a broad spectrum of bacteria; pigment production by P. aeruginosa | 100 | ~30 (at 37°C), 47 (at 42°C) | Not Reported | [3] |
| chromID® P. aeruginosa Agar | Not specified (proprietary chromogenic substrates) | Chromogenic substrates are cleaved by enzymes specific to P. aeruginosa, resulting in colored colonies | 95 | 70 (at 37°C), 68 (at 42°C) | Not Reported | [3] |
Principles of Selectivity and Differentiation
The selective properties of these agars are based on the unique biochemical characteristics and resistance mechanisms of P. aeruginosa.
Cetrimide-Based Agars (Cetrimide, CN Agar)
Cetrimide is a quaternary ammonium (B1175870) compound that acts as a cationic detergent. It disrupts the cell membranes of most bacteria, leading to the leakage of nitrogen and phosphorus and subsequent cell death. P. aeruginosa is typically resistant to cetrimide. The addition of nalidixic acid in CN agar enhances selectivity by inhibiting DNA gyrase in other Gram-negative bacteria, preventing their DNA replication.
Pseudomonas Isolation Agar (PIA)
PIA utilizes Irgasan (triclosan), a broad-spectrum antimicrobial agent. Irgasan inhibits fatty acid synthesis in bacteria by targeting the enoyl-acyl carrier protein reductase (ENR) enzyme. P. aeruginosa possesses a triclosan-resistant ENR, allowing it to grow in the presence of this inhibitor.
Acetamide-Based Agars
These media exploit the ability of P. aeruginosa to use acetamide as its sole source of carbon and nitrogen. The enzyme acylamidase, produced by P. aeruginosa, breaks down acetamide into ammonia and acetic acid. The release of ammonia increases the pH of the medium, which can be visualized with a pH indicator.
Chromogenic Agars
Chromogenic media contain specific substrates linked to a chromophore. When enzymes produced by the target organism cleave these substrates, the chromophore is released, resulting in characteristically colored colonies. This allows for easy visual identification of P. aeruginosa.
Experimental Protocols
Isolation of P. aeruginosa from Water Samples by Membrane Filtration
This method is suitable for the quantitative analysis of P. aeruginosa in water.
Materials:
-
Sterile membrane filtration apparatus (funnel, base, and filter holder)
-
Sterile gridded membrane filters (0.45 µm pore size)
-
Sterile buffered dilution water
-
Plates of the chosen selective agar (e.g., m-Acetamide, CN Agar)
-
Sterile forceps
-
Incubator
Procedure:
-
Assemble the membrane filtration apparatus under aseptic conditions.
-
Place a sterile membrane filter on the filter base, grid side up.
-
Secure the funnel to the base.
-
Mix the water sample by inverting the container 25 times.
-
Pour a measured volume of the water sample (e.g., 100 mL) into the funnel. If the volume is less than 20 mL, add approximately 10 mL of sterile buffered dilution water to the funnel to ensure even distribution of the bacteria on the filter.
-
Apply a vacuum to draw the sample through the membrane filter.
-
Rinse the funnel with 20-30 mL of sterile buffered dilution water and draw it through the filter. Repeat this step twice.
-
Release the vacuum and aseptically remove the funnel.
-
Using sterile forceps, remove the membrane filter from the base and place it onto the surface of the selective agar plate, ensuring no air bubbles are trapped underneath.
-
Invert the plates and incubate at 35-37°C for 24-48 hours.
-
Count the characteristic colonies of P. aeruginosa.
Isolation of P. aeruginosa from Clinical or Environmental Swabs by Spread Plate Technique
This method is used for the qualitative and semi-quantitative analysis of P. aeruginosa from swab samples.
Materials:
-
Swab sample
-
Tube containing 1 mL of sterile saline or enrichment broth (e.g., Tryptic Soy Broth)
-
Plates of the chosen selective agar (e.g., PIA, CFC Agar)
-
Sterile spreader (e.g., L-shaped plastic rod)
-
Micropipette and sterile tips
-
Incubator
Procedure:
-
Aseptically place the swab into the tube of sterile saline or enrichment broth.
-
Vortex the tube for 30 seconds to dislodge the bacteria from the swab.
-
Using a micropipette, transfer 100 µL of the suspension onto the surface of the selective agar plate.
-
Using a sterile spreader, evenly distribute the inoculum over the entire surface of the agar.
-
Allow the inoculum to be absorbed into the agar for approximately 5-10 minutes.
-
Invert the plates and incubate at 35-37°C for 24-48 hours.
-
Examine the plates for the growth of colonies characteristic of P. aeruginosa.
Visualizing Selection Mechanisms and Workflows
The following diagrams illustrate the biochemical pathways targeted by selective agents and a typical experimental workflow for isolating P. aeruginosa.
Caption: Mechanisms of selective agents in different agar media.
Caption: General workflow for the isolation of P. aeruginosa.
References
A Comparative Analysis of Citramide and Cetrimide in Scientific Literature
A comprehensive review of the chemical properties and antimicrobial efficacy of Cetrimide (B107326), a widely used antiseptic, with clarification on the distinct identity of Citramide.
In the realm of scientific research and drug development, precise identification and characterization of chemical compounds are paramount. This guide provides a comparative analysis of this compound and Cetrimide, clarifying their distinct chemical identities and focusing on the extensive scientific literature available for Cetrimide as an antimicrobial agent. While both are chemical compounds, their structures, properties, and, consequently, their applications differ significantly. A notable scarcity of scientific literature on the antimicrobial properties of this compound precludes a direct comparative performance analysis with Cetrimide. Therefore, this guide will primarily focus on a detailed exposition of Cetrimide, including its comparison with other relevant antiseptics like Chlorhexidine (B1668724), supported by experimental data.
Differentiating this compound and Cetrimide: A Chemical Overview
This compound and Cetrimide are two distinct chemical entities with different molecular structures and properties. The initial search for "this compound" revealed a compound with the IUPAC name 2-hydroxypropane-1,2,3-tricarboxamide and CAS number 597-59-1.[1][2][3] Its molecular formula is C6H11N3O4.[1][2][3] It is primarily described as a surfactant and emulsifier used in the cosmetics and personal care industry.[2] There is a significant lack of scientific literature detailing its antimicrobial activity.
In contrast, Cetrimide is a well-documented antiseptic and cationic surfactant.[4][5][6] It is a mixture of quaternary ammonium (B1175870) salts, including dodecyltrimethylammonium (B156365) bromide, hexadecyltrimethylammonium bromide, and tetradonium bromide.[6][7] The CAS number for Cetrimide is 8044-71-1.[8][][10] It is widely used in pharmaceutical and healthcare settings for its broad-spectrum antimicrobial properties.[4][5][11]
Cetrimide: A Deep Dive into its Antimicrobial Profile
Cetrimide functions as a cationic surfactant, disrupting the cell membranes of microorganisms, which leads to the leakage of cellular contents and ultimately cell death.[4][10][11] This mechanism is effective against a wide range of bacteria and fungi.[4][12]
Antimicrobial Spectrum and Efficacy
Cetrimide exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.[11] Its efficacy against Gram-negative bacteria, such as Pseudomonas aeruginosa, is also notable, and it is a key component of selective agar (B569324) media for the isolation of this bacterium.[13]
The following table summarizes the minimum inhibitory concentrations (MICs) of Cetrimide against various microorganisms as reported in the scientific literature.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | 30 µg/mL | [7] |
| Pseudomonas aeruginosa | 300 µg/mL | [7] |
| Staphylococcus aureus | 10 µg/mL | [7] |
| Aspergillus niger | 30 µg/mL | [6] |
Comparative Efficacy with Chlorhexidine
Several studies have compared the antimicrobial efficacy of Cetrimide with Chlorhexidine, another commonly used antiseptic.
A study comparing 2% Chlorhexidine (CHX) and 0.2% Cetrimide (CTR) as irrigants in necrotic primary teeth found that while 2% CHX was slightly superior, the difference was not statistically significant.[13][14][15] Another study found that a combination of 0.2% chlorhexidine gluconate and 0.2% cetrimide was more effective and had more residual antibacterial effects than 5.25% sodium hypochlorite (B82951) solution.[16]
The following table presents a summary of a comparative study on the reduction of anaerobic bacteria in necrotic primary teeth.
| Irrigant | Mean Bacterial Count (Pre-irrigation) | Mean Bacterial Count (Post-irrigation) | Percentage Reduction | Statistical Significance (vs. 2% CHX) | Reference |
| 2% Chlorhexidine (CHX) | 387.60 | 1.96 | 99.5% | - | [13][14] |
| 0.2% Cetrimide (CTR) | 390.40 | 2.44 | 99.4% | Not Significant (P = 0.2341) | [13][14] |
| 0.2% CHX + 0.2% CTR | 385.20 | 3.04 | 99.2% | Significant (P = 0.0107) | [13][14] |
Experimental Protocols
In Vivo Study of Irrigant Efficacy in Necrotic Primary Teeth
This methodology is based on a study comparing the antibacterial efficacy of Chlorhexidine and Cetrimide.[13][14]
-
Subject Selection: Seventy-five primary teeth with necrotic pulps were selected for the study.
-
Grouping: The teeth were randomly divided into three groups of 25 each:
-
Group I: 2% Chlorhexidine (CHX)
-
Group II: 0.2% Cetrimide (CTR)
-
Group III: 0.2% CHX + 0.2% CTR
-
-
Sampling: A pre-irrigation sample was collected from the root canal of each tooth using a sterile paper point.
-
Irrigation: The root canals were irrigated with the respective solutions.
-
Post-sampling: A post-irrigation sample was collected using a sterile paper point.
-
Microbial Analysis: The collected samples were immediately processed to quantify the growth of anaerobic bacteria.
-
Statistical Analysis: Intergroup and intragroup comparisons were performed using appropriate statistical tests (e.g., one-way ANOVA, paired t-test).
Visualizing Mechanisms and Workflows
Mechanism of Action of Cetrimide
The following diagram illustrates the proposed mechanism of action of Cetrimide as a cationic surfactant disrupting a bacterial cell membrane.
Caption: Mechanism of Cetrimide's antimicrobial action.
Experimental Workflow for Irrigant Efficacy Testing
The diagram below outlines the key steps in the in vivo experimental workflow described in section 3.1.
Caption: In vivo experimental workflow for comparing irrigants.
Conclusion
The scientific literature clearly distinguishes this compound as a surfactant for cosmetic applications and Cetrimide as a potent antiseptic with a broad antimicrobial spectrum. While a direct comparative analysis of their antimicrobial performance is not feasible due to the lack of data on this compound, this guide provides a comprehensive overview of Cetrimide's efficacy, supported by quantitative data and experimental protocols. The comparison with Chlorhexidine demonstrates Cetrimide's standing as an effective antimicrobial agent in clinical applications. For researchers and drug development professionals, Cetrimide remains a compound of significant interest for its established antiseptic properties.
References
- 1. Buy this compound (EVT-3480572) | 597-59-1 [evitachem.com]
- 2. medkoo.com [medkoo.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Cetrimide | BHM Chemicals [bhm-chemicals.com]
- 6. CETRIMIDE - Ataman Kimya [atamanchemicals.com]
- 7. Cetrimide - Wikipedia [en.wikipedia.org]
- 8. Cetrimide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. Cetrimide: Significance and symbolism [wisdomlib.org]
- 12. Palchin Chemicals | this compound [palchinchemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Evaluation of Chlorhexidine and Cetrimide as Irrigants in Necrotic Primary Teeth: An In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. A comparative study of the effect of different topical agents on burn wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Efficacy of Cetrimide in Combination with Other Antiseptics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the efficacy of Cetrimide when used in combination with other common antiseptics. The following sections present a comparative analysis of its performance, supported by experimental data, to inform research and development in antiseptic formulations.
Cetrimide in Combination with Chlorhexidine (B1668724)
The combination of Cetrimide, a quaternary ammonium (B1175870) compound, and Chlorhexidine, a biguanide, is one of the most widely studied and utilized antiseptic partnerships. Research indicates that this combination often results in synergistic or additive antimicrobial effects, enhancing its efficacy against a broad spectrum of microorganisms.
Mechanism of Action: Both Cetrimide and Chlorhexidine primarily exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. Cetrimide, being a cationic surfactant, interferes with the lipid bilayer, leading to the leakage of intracellular components.[1] Similarly, Chlorhexidine binds to the negatively charged bacterial cell wall, increasing its permeability and causing the precipitation of cytoplasmic contents.[2] The combined action on the cell membrane likely potentiates their individual effects.
Quantitative Data Summary
The synergistic or additive nature of the Cetrimide and Chlorhexidine combination has been quantified using the Fractional Inhibitory Concentration (FIC) index, a standard measure for assessing the interaction between two antimicrobial agents.
| Microorganism | Antiseptic Combination | Individual MIC (mg/L) | Combined MIC (mg/L) | FIC Index | Interaction | Reference |
| Pseudomonas aeruginosa | Cetrimide (CTR) | 512 | <128 | <0.5 | Synergistic | [3] |
| Chlorhexidine (CHG) | 4 | <1 | ||||
| Staphylococcus aureus | Cetrimide (CTR) | 8 | 4 | 0.5 - 1.0 | Additive | [3] |
| Chlorhexidine (CHG) | 1 | 0.5 |
MIC: Minimum Inhibitory Concentration FIC Index Interpretation: ≤ 0.5 = Synergy; > 0.5 to 4.0 = Additive/Indifference; > 4.0 = Antagonism
Visualizing the Synergistic Action
Cetrimide in Combination with Povidone-Iodine
Direct quantitative studies on the synergistic or additive effects of combining Cetrimide with Povidone-Iodine are limited. However, several studies have compared the efficacy of the commercially available Chlorhexidine/Cetrimide combination (e.g., Savlon) with Povidone-Iodine, providing indirect evidence of their combined performance.
One study investigating the combination of chlorhexidine/cetrimide and povidone-iodine observed a slight increase in the inhibition zone against a multi-drug resistant isolate, suggesting a potential for enhanced antimicrobial activity.[1] Another study found that a combination of Cetrimide and Iodine Potassium Iodide (IKI) with calcium hydroxide (B78521) was more effective than the individual components, though the direct interaction between Cetrimide and IKI alone was not significantly different from their individual effects.[4]
Clinical and in-vivo studies have shown that while both the Chlorhexidine/Cetrimide combination and Povidone-Iodine are effective antiseptics, the combination product may offer superior performance in some applications, such as reducing surgical site infections.[5][6]
Comparative Efficacy Data
| Study Focus | Antiseptic 1 | Antiseptic 2 | Key Findings | Reference |
| Surgical Site Infection Prevention | Chlorhexidine/Cetrimide in Alcohol | Povidone-Iodine | The rate of surgical site infection was lower in the Chlorhexidine/Cetrimide group (1.6%) compared to the Povidone-Iodine group (5.5%).[5] | [5] |
| Preoperative Skin Preparation in Dogs | Chlorhexidine Gluconate + Cetrimide | Povidone-Iodine | Both antiseptics significantly reduced bacterial counts, with the Chlorhexidine/Cetrimide combination showing a greater, though not statistically significant, reduction at 90 minutes.[6] | [6] |
Cetrimide in Combination with Benzalkonium Chloride
Benzalkonium Chloride is another quaternary ammonium antiseptic, similar in structure and mechanism to Cetrimide. Research into their combined efficacy suggests an additive rather than a synergistic relationship.
A study utilizing a checkerboard microtitration method to evaluate paired combinations of various antibacterial agents, including Cetrimide and Benzalkonium Chloride, found no significant synergistic or antagonistic interactions. However, an additive antibacterial effect was observed in approximately one-third of the tested combinations.
Quantitative Data Summary
| Microorganism | Antiseptic Combination | Interaction | Reference |
| Bacteria associated with dentinal caries | Cetrimide + Benzalkonium Chloride | Additive |
Experimental Protocols
Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index
The checkerboard assay is a common in vitro method to assess the interaction between two antimicrobial agents.
References
- 1. microbiologyjournal.org [microbiologyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. Revisiting the Synergistic In Vitro Antimicrobial and Antibiofilm Potential of Chlorhexidine Gluconate and Cetrimide in Combination as an Antiseptic and Disinfectant Agent | MDPI [mdpi.com]
- 4. An In Vitro Study: Does Adding Iodine Potassium Iodide and Cetrimide to Calcium Hydroxide Paste Enhance Its Antimicrobial Effect Against Oral Biofilms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative clinical effectiveness of preoperative skin antiseptic preparations of chlorhexidine gluconate and povidone iodine for preventing surgical site infections in dogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Citramide: Established vs. Solvent-Free Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary methodologies for the synthesis of Citramide (2-hydroxypropane-1,2,3-tricarboxamide) and its N-alkylated derivatives. We will explore the established and widely cited aminolysis of triethylcitrate and compare it with a newer, sustainable, solvent-free direct amidation approach. This objective analysis is supported by experimental data and detailed protocols to assist researchers in selecting the optimal synthesis strategy for their specific needs.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative and qualitative differences between the two synthesis methods, offering a clear overview of their respective advantages and disadvantages.
| Parameter | Established Method: Aminolysis of Triethylcitrate | New Method: Solvent-Free Direct Amidation |
| Starting Materials | Triethylcitrate, Alkylamine, Protic Solvent (e.g., Methanol) | Citric Acid, Amine (e.g., Diamine) |
| Reaction Time | 3-4 days at room temperature[1] | Several hours at elevated temperatures (e.g., 100-170°C)[2] |
| Solvent Usage | Requires a protic solvent (e.g., Methanol)[3] | Solvent-free (Melt Condensation)[2][4] |
| Temperature | Room Temperature[1] | High Temperature (100-170°C)[2] |
| Reported Purity | 80% to >99% (after purification)[3] | Characterized by functional group conversion (FTIR)[2] |
| Key Advantages | Milder reaction conditions (room temp.), High purity achievable | Environmentally friendly (no solvent), Faster reaction time |
| Key Disadvantages | Long reaction times, Use of organic solvents | High energy input (heat), Potential for side reactions |
| Product | Tri-alkyl Citramides[1][3] | N-alkyl amides, Polyamides[2][4] |
Experimental Protocols
Below are detailed methodologies for the two compared synthesis routes for this compound derivatives.
Established Method: Synthesis of N,N′,N″-tri-n-propylthis compound via Aminolysis of Triethylcitrate
This protocol is adapted from established literature and patents, representing a common method for synthesizing tri-alkylcitramides.[3]
Materials:
-
Triethylcitrate
-
n-Propylamine
-
Round-bottomed flask
-
Magnetic stirrer
Procedure:
-
Combine triethylcitrate (1 equivalent), n-propylamine (3.16 equivalents), and methanol in a round-bottomed flask.
-
Stir the mixture at room temperature for 3 days.
-
After 3 days, add an additional 3.3 equivalents of n-propylamine to the reaction mixture.
-
Continue stirring at room temperature for one more day.
-
Remove the solvent and excess amine under reduced pressure (e.g., using a rotary evaporator) at an elevated temperature (e.g., 70°C) for 2 hours to yield the crude product.
-
Purify the product as necessary (e.g., chromatography) and characterize using NMR spectroscopy to confirm the formation of the trialkyl this compound.[1]
New Method: Solvent-Free Synthesis of Polyamide from Citric Acid
This protocol describes a sustainable, solvent-free melt condensation method, highlighting a greener approach to this compound synthesis.[2]
Materials:
-
Citric Acid
-
Di-ethylene triamine (DETA)
-
Glass beaker
-
Heating plate with magnetic stirring
-
Ethanol (B145695) (for initial dissolution, then removed)
Procedure:
-
Dissolve a measured amount of citric acid (e.g., 0.02 moles) in a minimal amount of ethanol within a glass beaker.
-
Slowly add the amine (e.g., di-ethylene triamine, 0.03 moles) dropwise to the beaker while stirring constantly.
-
Heat the mixture to between 100°C and 110°C to initiate the melt condensation polymerization. The initial solvent will evaporate.
-
Continue the reaction at this temperature for a set period (e.g., several hours) until the desired polymer is formed.
-
Allow the product to cool.
-
Wash the resulting polyamide product with a suitable solvent to remove any unreacted monomers.
-
Dry the final product for characterization, typically using FTIR to confirm the conversion of carboxylic acid groups to amide groups.[2]
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the established and new synthesis methods.
Caption: Workflow for the established aminolysis of triethylcitrate.
Caption: Workflow for the new solvent-free direct amidation method.
References
- 1. Nonpolymeric this compound-Based Kinetic Hydrate Inhibitors: Good Performance with Just Six Alkylamide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Bio-Based Polyester and Polyamide from Citric Acid and Mannitol – Oriental Journal of Chemistry [orientjchem.org]
- 3. US6306463B1 - Citric acid tri-alkylamide surfactants - Google Patents [patents.google.com]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
A Comparative Analysis of Cetrimide, Dettol, and Lizol for Disinfection Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the disinfectant properties of Cetrimide, Dettol, and Lizol. The analysis is based on their antimicrobial efficacy, mechanisms of action, and established experimental protocols, offering valuable insights for professionals in research and development.
Executive Summary
Cetrimide, a quaternary ammonium (B1175870) compound, generally exhibits superior antimicrobial effectiveness, particularly at a 1% concentration, when compared to Dettol (active ingredient: Chloroxylenol) and Lizol (active ingredient: Benzalkonium Chloride) at their standard concentrations of 2.5% and 2%, respectively. All three disinfectants demonstrate broad-spectrum activity against a variety of microorganisms, achieving significant log reductions. Their primary mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis and death. The choice of disinfectant for a specific application should consider the target microorganisms, required contact time, and the nature of the surface to be disinfected.
Active Ingredients and Formulations
| Disinfectant | Active Ingredient(s) | Chemical Class | Typical Concentration |
| Cetrimide | Cetrimide (a mixture of alkyltrimethylammonium bromides) | Quaternary Ammonium Compound | 1% |
| Dettol | Chloroxylenol | Halogenated Phenol | 2.5% (in some formulations)[1] |
| Lizol | Benzalkonium Chloride | Quaternary Ammonium Compound | 2% (in some formulations)[1] |
Mechanism of Action
The antimicrobial activity of these disinfectants stems from their ability to disrupt essential cellular structures of microorganisms.
Cetrimide and Lizol (Quaternary Ammonium Compounds):
The active ingredients in Cetrimide and Lizol are cationic surfactants. Their mechanism of action is characterized by a two-step process:
-
Adsorption and Binding: The positively charged cationic head of the quaternary ammonium compound electrostatically interacts with the negatively charged components of the bacterial cell surface, such as phospholipids (B1166683) and proteins.[2]
-
Membrane Disruption: The hydrophobic alkyl tail penetrates and integrates into the lipid bilayer of the cell membrane.[2] This disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents like ions and nucleic acids, and ultimately, cell death.[2]
Dettol (Chloroxylenol):
Chloroxylenol, a phenolic compound, exerts its antimicrobial effect through a multi-targeted approach:
-
Cell Wall Disruption: It targets and disrupts the bacterial cell wall.[3]
-
Enzyme Inactivation: Chloroxylenol also functions by stopping the activity of essential microbial enzymes.[3] At higher concentrations, it can cause the coagulation of proteins and nucleic acids, leading to rapid cell death.[4]
Antimicrobial Efficacy: A Quantitative Comparison
A comparative study evaluated the antimicrobial efficacy of 1% Cetrimide, 2.5% Dettol, and 2% Lizol using a surface challenge method. The results, presented as log reduction in viable microorganisms after a specified contact time, are summarized below. A higher log reduction indicates greater antimicrobial activity.
| Microorganism | 1% Cetrimide (Log Reduction) | 2.5% Dettol (Log Reduction) | 2% Lizol (Log Reduction) | Contact Time (minutes) |
| Escherichia coli ATCC 8739 | <6 (at 10 min), ≥6 (at 20 min)[1] | ≥6 (at 10 min) | <6 (at 10 min), ≥6 (at 20 min)[1] | 10 & 20 |
| Salmonella typhimurium ATCC 14028 | ≥6 (at 10 min) | ≥6 (at 10 min) | <6 (at 10 min), ≥6 (at 20 min)[1] | 10 & 20 |
| Pseudomonas aeruginosa ATCC 25619 | ≥6 (at 10 min) | <6 (at 10 min), ≥6 (at 20 min)[1] | ≥6 (at 10 min) | 10 & 20 |
| Bacillus subtilis ATCC 6633 | ≥6 (at 10 min) | ≥6 (at 10 min) | <6 (at 10 min), ≥6 (at 20 min)[1] | 10 & 20 |
| Candida albicans ATCC 10231 | ≥6 (at 10 min) | ≥6 (at 10 min) | ≥6 (at 10 min) | 10 & 20 |
| Environmental Isolate (Bacillus spp.) | ≥6 (at 10 min) | <6 (at 10 min), ≥6 (at 20 min)[1] | <6 (at 10 min), ≥6 (at 20 min)[1] | 10 & 20 |
Overall Comparison: The study indicated that 1% Cetrimide exhibited superior antimicrobial effectiveness compared to 2.5% Dettol and 2% Lizol after a 20-minute contact time, with all three achieving a ≥6-log reduction against the tested organisms.[1]
Experimental Protocols: Surface Challenge Test
The data presented above was obtained using a surface challenge test, a method designed to evaluate the efficacy of disinfectants on non-porous surfaces. A generalized protocol based on the principles of USP <1072> is outlined below.[5][6]
Detailed Methodology:
-
Preparation of Test Surfaces (Coupons): Representative surfaces, such as epoxy-coated coupons, are sterilized.[5]
-
Preparation of Microbial Inoculum: Standardized cultures of the test microorganisms are prepared and adjusted to a specific concentration.
-
Inoculation of Coupons: A defined volume of the microbial suspension is evenly applied to the surface of each coupon and allowed to dry.[5]
-
Application of Disinfectant: The disinfectant solution at the desired concentration is applied to the inoculated surface using a specified method (e.g., spraying or wiping).[5]
-
Contact Time: The disinfectant is allowed to remain in contact with the surface for a predetermined period.[5]
-
Neutralization: After the contact time, the antimicrobial action of the disinfectant is stopped by applying a validated neutralizer. This is a critical step to ensure that the disinfectant does not continue to kill microorganisms after the specified contact time.
-
Recovery of Microorganisms: The surviving microorganisms are recovered from the surface using methods such as swabbing or rinsing.
-
Enumeration: The number of viable microorganisms is determined using standard plating techniques and colony counting.
-
Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms on the treated coupons to the number on untreated control coupons. A 3-log reduction for vegetative bacteria and a 2-log reduction for bacterial spores are generally considered effective.[6]
Conclusion
This comparative guide demonstrates that while Cetrimide, Dettol, and Lizol are all effective broad-spectrum disinfectants, 1% Cetrimide shows a slight advantage in overall antimicrobial efficacy under the tested conditions.[1] The choice of a disinfectant for use in pharmaceutical and research settings should be based on a comprehensive evaluation of its activity against relevant environmental isolates, the nature of the surfaces to be disinfected, and the required contact times. The experimental protocols and mechanisms of action detailed in this guide provide a framework for such evaluations.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]
- 3. Chloroxylenol - Wikipedia [en.wikipedia.org]
- 4. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mcpur.com [mcpur.com]
- 6. tecolab-global.com [tecolab-global.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Cetrimide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends to the proper disposal of all chemical waste. This guide provides essential, step-by-step procedures for the safe handling and disposal of Cetrimide, a quaternary ammonium (B1175870) compound widely used as an antiseptic and surfactant. Adherence to these protocols is critical for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Cetrimide, while a common laboratory reagent, is classified as a hazardous substance that can cause severe skin burns and eye damage.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area.[3] A respirator may be required for large quantities or if dust is generated. |
Always handle Cetrimide in accordance with good industrial hygiene and safety practices.[3][4] Avoid creating dust and prevent contact with skin and eyes.[3][4]
Step-by-Step Disposal Protocol
The proper disposal of Cetrimide is a multi-step process designed to manage the waste safely and in compliance with regulations from generation to final disposition.
Step 1: Waste Identification and Segregation
Identify all waste streams containing Cetrimide, including the pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).[5] This chemical waste must be segregated from general, non-hazardous laboratory trash.[5][6]
Step 2: Packaging and Labeling
-
Solid Waste: Place solid Cetrimide waste and contaminated disposables into a designated, leak-proof, and sealable container.[5][6]
-
Liquid Waste: Collect liquid waste containing Cetrimide in a compatible, sealed container.[5][6]
-
Labeling: Clearly label the waste container as "Hazardous Waste," with the full chemical name "Cetrimide," and include any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[5][6]
Step 3: Temporary Storage
Store the sealed waste container in a designated, secure area, such as a satellite accumulation area for chemical waste.[5] The storage area should be cool, dry, and well-ventilated.[3][7] Ensure the waste is stored away from incompatible materials.[5]
Step 4: Final Disposal
All hazardous waste must be handled in accordance with local, state, and federal regulations. The recommended method of disposal is to use a licensed professional waste disposal service.[5][8] An alternative, to be performed only by licensed facilities, is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Do not dispose of Cetrimide down the drain or in the regular trash. [5][6]
Disposal of Empty Containers
Empty containers that held Cetrimide must be handled carefully:
-
Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., water).[6]
-
Collect Rinsate: The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on local regulations.
-
Deface Label: Completely remove or deface the original label on the container.[6]
-
Final Disposal: After thorough rinsing and drying, the container can be disposed of as non-hazardous solid waste or recycled, in accordance with your institution's policies.[6]
Spill Management and Disposal
In the event of a Cetrimide spill:
-
Ensure Safety: Wear appropriate PPE, including respiratory protection if dust is present. Ensure the area is well-ventilated.[3][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[4]
-
Cleanup: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, avoiding dust formation.[3][4] For liquid spills, absorb with an inert material.
-
Disposal of Cleanup Materials: All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as hazardous waste.[9]
Caption: Decision pathway for the proper disposal of Cetrimide waste.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. chemscience.com [chemscience.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.nl [fishersci.nl]
- 5. benchchem.com [benchchem.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Cas 8044-71-1,Cetrimide | lookchem [lookchem.com]
- 8. triumvirate.com [triumvirate.com]
- 9. benchchem.com [benchchem.com]
Essential Safety and Handling of Cetrimide (Citramide)
A comprehensive guide to personal protective equipment, operational protocols, and disposal for laboratory professionals.
Initial searches for "Citramide" yielded minimal results. The information presented here pertains to "Cetrimide," which is understood to be the intended subject of the inquiry due to the phonetic similarity and the extensive available data under this name.
Cetrimide is a quaternary ammonium (B1175870) compound with antiseptic and surfactant properties.[1][2][3] It is crucial for researchers, scientists, and drug development professionals to adhere to strict safety protocols when handling this substance to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling Cetrimide, particularly in its powder form, to prevent skin and eye contact, and inhalation.[4][5]
| PPE Component | Specification | Purpose |
| Hand Protection | Impervious/chemical-resistant gloves (e.g., Neoprene) | Prevents skin contact and absorption.[5][6] |
| Eye and Face Protection | Chemical safety goggles or a face shield.[4][5] | Protects eyes and face from splashes and aerosols. |
| Skin and Body Protection | Long-sleeved clothing, overalls, and safety shoes.[4][6] | Protects the body from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. A particulate respirator may be necessary if dust is generated.[4][6] | Prevents inhalation of aerosolized particles, especially when handling the powdered form. |
Quantitative Toxicity Data
The following table summarizes the acute toxicity data for Cetrimide.
| Route of Exposure | Species | Value | Reference |
| Oral (LD50) | Rat | 390 mg/kg | [6] |
| Oral (LD50) | Rat | 410 mg/kg | [7] |
| Oral (LD50) | Rat | 1000 mg/kg | [1][8] |
| Dermal (LD50) | Rat | >2000 mg/kg | [8] |
| Fish (LC50) | Danio rerio | >1.81 mg/L (96 h) | [6] |
| Crustacea (EC50) | Daphnia magna | 0.022 mg/L (48 h) | [6] |
| Algae (EC50) | Pseudokirchneriella subcapitata | 0.0054 mg/L (72 h) | [6] |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is critical to prevent contamination and exposure.
Handling and Storage:
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[5][9]
-
Protect from moisture as the substance is hygroscopic.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][6]
Experimental Protocol: Weighing and Solubilization
-
Preparation:
-
Ensure a well-ventilated area, such as a chemical fume hood.
-
Assemble all necessary materials: Cetrimide powder, appropriate solvent, and calibrated weighing equipment.
-
Don all required personal protective equipment as specified in the table above.
-
-
Weighing:
-
Perform all weighing activities in an area that minimizes dust generation.
-
Carefully transfer the desired amount of Cetrimide powder to a suitable container, avoiding the creation of dust.
-
-
Solubilization:
-
Add the calculated volume of solvent to the container with the Cetrimide powder.
-
Securely close the container and mix until the compound is fully dissolved.
-
Disposal Plan
Proper disposal of Cetrimide and contaminated materials is essential to prevent environmental contamination and ensure safety.
Waste Categories and Disposal Procedures:
-
Solid Waste:
-
Contaminated materials such as gloves, pipette tips, and empty containers should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and labeled hazardous liquid waste container. Do not empty into drains.[10]
-
-
Disposal Method:
-
Dispose of contents and containers in accordance with local, regional, and national regulations.[6]
-
One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
For household disposal of medicines not on the flush list, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and then throwing it in the trash.[11][12]
-
Visual Guides
The following diagrams illustrate the key workflows for handling and responding to incidents involving Cetrimide.
Caption: Workflow for the safe handling of Cetrimide.
Caption: Decision-making process for a Cetrimide spill.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. grokipedia.com [grokipedia.com]
- 3. CETRIMIDE - Ataman Kimya [atamanchemicals.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. redox.com [redox.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. fishersci.nl [fishersci.nl]
- 9. lobachemie.com [lobachemie.com]
- 10. chemscience.com [chemscience.com]
- 11. fda.gov [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
